molecular formula C8H10N2O2 B031698 3-(4-Pyridyl)-D-alanine CAS No. 37535-50-5

3-(4-Pyridyl)-D-alanine

Número de catálogo: B031698
Número CAS: 37535-50-5
Peso molecular: 166.18 g/mol
Clave InChI: FQFVANSXYKWQOT-SSDOTTSWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Pyridyl)-D-alanine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2R)-2-amino-3-pyridin-4-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFVANSXYKWQOT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288560
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-50-5
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37535-50-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridylalanine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037535505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (αR)-α-Amino-4-pyridinepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-4-Pyridylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDYLALANINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQJ6W06CEK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to the Chiral Synthesis of 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Pyridyl)-D-alanine is a non-canonical amino acid of significant interest in pharmaceutical research and development, primarily serving as a crucial chiral building block in the synthesis of novel therapeutic agents, including neuroprotective drugs and peptide-based pharmaceuticals.[1] Its incorporation into molecular scaffolds can impart unique conformational constraints, enhance binding affinity, and improve metabolic stability. The stereospecific synthesis of the D-enantiomer, however, presents a considerable challenge, demanding precise control over the stereochemistry at the α-carbon. This in-depth technical guide provides a comprehensive overview of the core methodologies for the chiral synthesis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings and practical execution of three principal strategies: chemoenzymatic resolution, asymmetric hydrogenation, and chiral auxiliary-mediated synthesis. Each section will offer a critical evaluation of the methodology, detailed experimental protocols, and a discussion of the underlying principles that govern stereochemical outcomes.

Introduction: The Strategic Importance of this compound

The pyridine moiety of this compound is a key structural alert in medicinal chemistry, capable of participating in hydrogen bonding, metal coordination, and π-stacking interactions. The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, a desirable attribute for enhancing the in vivo half-life of peptide-based drugs. Consequently, robust and scalable methods for the enantioselective synthesis of this valuable building block are in high demand.

The primary challenge in synthesizing this compound lies in the creation of a single enantiomer. Traditional chemical syntheses often result in a racemic mixture of D- and L-enantiomers, which must then be resolved. Modern asymmetric synthesis seeks to circumvent this issue by directly producing the desired enantiomer in high purity. This guide will explore the most effective of these modern strategies.

Chemoenzymatic Synthesis: A Hybrid Approach to Enantiopurity

The chemoenzymatic approach leverages the strengths of both traditional organic synthesis and biocatalysis. A racemic precursor is first synthesized chemically, followed by an enzymatic resolution step that selectively acts on one enantiomer, allowing for the separation of the desired D-isomer. This method is often lauded for its high selectivity and environmentally benign reaction conditions in the resolution step.

Synthesis of the Racemic Precursor: N-acetyl-3-(4-pyridyl)-DL-alanine

A common and efficient route to the racemic precursor is through the alkylation of diethyl acetamidomalonate.[2] This method generally provides good yields and is amenable to a variety of substituted starting materials.

Workflow for Racemic Precursor Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis & Decarboxylation A Diethyl Acetamidomalonate C Alkylated Malonate Intermediate A->C NaOEt, EtOH B 4-(Chloromethyl)pyridine B->C D N-acetyl-3-(4-pyridyl)-DL-alanine C->D Aq. HCl, reflux

Caption: Diethyl acetamidomalonate route to the racemic precursor.

Experimental Protocol: Synthesis of N-acetyl-3-(4-pyridyl)-DL-alanine

  • Alkylation: To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in absolute ethanol), add diethyl acetamidomalonate (1.0 eq.). Stir the mixture at room temperature for 30 minutes. Add a solution of 4-(chloromethyl)pyridine hydrochloride (1.0 eq.) in ethanol dropwise. Reflux the reaction mixture for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After cooling, filter the reaction mixture to remove sodium chloride. Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude diethyl 2-acetamido-2-(pyridin-4-ylmethyl)malonate.

  • Hydrolysis and Decarboxylation: Reflux the crude alkylated malonate intermediate in 6M hydrochloric acid for 4-6 hours. Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NH4OH) to precipitate the racemic 3-(4-pyridyl)-DL-alanine. Acetylate the crude amino acid with acetic anhydride in acetic acid to obtain N-acetyl-3-(4-pyridyl)-DL-alanine.

Enzymatic Kinetic Resolution

Kinetic resolution relies on an enzyme that selectively catalyzes the hydrolysis of the N-acyl group from the L-enantiomer, leaving the N-acetyl-D-enantiomer intact. Acylase I from Aspergillus species is a commonly used enzyme for this purpose.

Workflow for Enzymatic Resolution

G Racemate N-acetyl-3-(4-pyridyl)-DL-alanine Enzyme Acylase I, pH 7.0, 37°C Racemate->Enzyme L_AminoAcid 3-(4-Pyridyl)-L-alanine Enzyme->L_AminoAcid D_N_Acetyl N-acetyl-3-(4-pyridyl)-D-alanine Enzyme->D_N_Acetyl Separation Separation (e.g., Ion Exchange Chromatography) L_AminoAcid->Separation D_N_Acetyl->Separation D_Final This compound Separation->D_Final Acid Hydrolysis G cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Deprotection A (Z)-2-acetamido-3-(pyridin-4-yl)acrylic acid B N-acetyl-3-(4-pyridyl)-D-alanine A->B Catalyst C This compound B->C Acid Hydrolysis (e.g., 6M HCl, reflux) Catalyst [Rh(COD)(R,R-DuPhos)]BF4, H2 (50 psi), MeOH G cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Chiral Oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C Acylated Auxiliary A->C n-BuLi, THF, -78°C B Bromoacetyl bromide B->C D Alkylated Auxiliary C->D 1. NaHMDS, -78°C 2. Add E F This compound D->F LiOH, H2O2, THF/H2O E 4-(Bromomethyl)pyridine

References

Enantioselective Synthesis of (R)-2-amino-3-(pyridin-4-yl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-amino-3-(pyridin-4-yl)propanoic Acid

(R)-2-amino-3-(pyridin-4-yl)propanoic acid, a non-proteinogenic amino acid, is a chiral building block of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring, imparts unique physicochemical properties that are advantageous for designing novel therapeutic agents. The specific stereochemistry at the α-carbon is crucial for biological activity, making enantioselective synthesis a critical aspect of its application. This guide provides an in-depth exploration of the core strategies for the stereocontrolled synthesis of the (R)-enantiomer, designed for researchers, scientists, and professionals in drug development.

Strategic Approaches to Enantioselective Synthesis

The synthesis of enantiomerically pure α-amino acids is a well-established field, yet each target molecule presents unique challenges.[1] For (R)-2-amino-3-(pyridin-4-yl)propanoic acid, the primary strategies can be broadly categorized into three main approaches:

  • Asymmetric Catalysis: This is often the most efficient and atom-economical approach, utilizing a small amount of a chiral catalyst to generate large quantities of the desired enantiomer.

  • Chiral Auxiliaries: This method involves the temporary attachment of a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.

  • Enzymatic Resolution: This biocatalytic approach leverages the high stereoselectivity of enzymes to separate a racemic mixture of the target molecule or its precursor.

This guide will delve into the mechanistic underpinnings and practical considerations of each of these powerful strategies.

Asymmetric Catalysis: The Power of Chiral Ligands

Catalytic asymmetric synthesis has revolutionized the production of chiral molecules.[2] For the synthesis of α-amino acids, the asymmetric hydrogenation of prochiral dehydroamino acid precursors is a particularly powerful and widely adopted method.[3][4][5][6][7]

Asymmetric Hydrogenation of a Prochiral Dehydroamino Acid

The core of this strategy lies in the stereoselective reduction of an α,β-dehydroamino acid derivative. The general workflow is depicted below:

G cluster_0 Synthesis of Precursor cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Start 4-Pyridinecarboxaldehyde Erlenmeyer Erlenmeyer-Azlactone Synthesis Start->Erlenmeyer Glycine derivative, Acetic anhydride, Sodium acetate Precursor α-Acetamido-3-(pyridin-4-yl)acrylic acid (Prochiral Dehydroamino Acid) Erlenmeyer->Precursor Hydrogenation Asymmetric Hydrogenation Precursor->Hydrogenation Catalyst Chiral Rhodium or Iridium Catalyst (e.g., Rh(I)-DuPhos) Catalyst->Hydrogenation Product N-acetyl-(R)-2-amino-3- (pyridin-4-yl)propanoic acid Hydrogenation->Product H₂ Deprotection Acid Hydrolysis Product->Deprotection HCl Final_Product (R)-2-amino-3-(pyridin-4-yl)propanoic acid Deprotection->Final_Product

Caption: Workflow for Asymmetric Hydrogenation.

Causality Behind Experimental Choices:

  • Precursor Synthesis: The Erlenmeyer-Azlactone synthesis is a classic and reliable method for generating the necessary dehydroamino acid precursor. The choice of an N-acetyl protecting group is common as it activates the double bond for hydrogenation and is readily removed.[7]

  • Catalyst Selection: The choice of the chiral catalyst is paramount. Rhodium and Iridium complexes with chiral phosphine ligands, such as DuPhos or BINAP, are well-established for their high enantioselectivity in the hydrogenation of dehydroamino acids.[3][4][5] The ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

  • Deprotection: Acidic hydrolysis is a standard and effective method for removing the N-acetyl group to yield the final amino acid.

Experimental Protocol: Asymmetric Hydrogenation

  • Precursor Synthesis:

    • To a solution of 4-pyridinecarboxaldehyde and N-acetylglycine in acetic anhydride, add sodium acetate.

    • Heat the mixture under reflux for 2-4 hours.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the precipitated azlactone and hydrolyze it with a mild base (e.g., sodium carbonate solution) to obtain the α-acetamido-3-(pyridin-4-yl)acrylic acid.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water).

  • Asymmetric Hydrogenation:

    • In a high-pressure reactor, dissolve the α-acetamido-3-(pyridin-4-yl)acrylic acid in a degassed solvent such as methanol.

    • Add a catalytic amount (0.1-1 mol%) of the chiral rhodium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄).

    • Pressurize the reactor with hydrogen gas (typically 1-10 atm).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction for completion by TLC or HPLC.

    • Upon completion, vent the reactor and remove the solvent under reduced pressure.

  • Deprotection:

    • Dissolve the crude N-acetyl-(R)-2-amino-3-(pyridin-4-yl)propanoic acid in 6M HCl.

    • Heat the solution at reflux for 4-6 hours.

    • Cool the solution and neutralize with a base (e.g., ammonium hydroxide) to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Parameter Typical Value Significance
Catalyst Loading 0.1 - 1 mol%Lower loading is more cost-effective.
Hydrogen Pressure 1 - 10 atmAffects reaction rate.
Temperature 20 - 50 °CInfluences rate and selectivity.
Enantiomeric Excess (ee) >95%A measure of the stereoselectivity.
Asymmetric Phase-Transfer Catalysis

Another powerful catalytic approach involves the use of chiral phase-transfer catalysts for the asymmetric alkylation of a glycine Schiff base.[8][9][10][11][12] This method is particularly attractive due to its operational simplicity and the use of readily available starting materials.

G Start Glycine Schiff Base (e.g., from benzophenone) Alkylation Asymmetric Alkylation Start->Alkylation Intermediate Alkylated Schiff Base Alkylation->Intermediate Base (e.g., NaOH) PTC Chiral Phase-Transfer Catalyst (e.g., Cinchona alkaloid derivative) PTC->Alkylation Alkylating_Agent 4-(Chloromethyl)pyridine Alkylating_Agent->Alkylation Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis HCl Final_Product (R)-2-amino-3-(pyridin-4-yl)propanoic acid Hydrolysis->Final_Product

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

Causality Behind Experimental Choices:

  • Glycine Substrate: A glycine Schiff base is used as a stabilized glycine enolate equivalent. The bulky benzophenone group provides steric hindrance and electronic effects that influence the stereochemical outcome.

  • Phase-Transfer Catalyst: Chiral quaternary ammonium salts derived from Cinchona alkaloids are commonly employed.[8][12] These catalysts form a chiral ion pair with the enolate, which is then transferred to the organic phase for alkylation. The specific stereochemistry of the catalyst dictates the facial selectivity of the alkylation.

  • Reaction Conditions: The reaction is typically carried out in a biphasic system (e.g., toluene/water) with a strong base in the aqueous phase to deprotonate the glycine Schiff base.

Chiral Auxiliaries: Stoichiometric Stereocontrol

The use of chiral auxiliaries is a robust and reliable method for asymmetric synthesis.[2][13][14][15][16] In this approach, a chiral molecule is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

A common strategy involves the use of Evans' oxazolidinone auxiliaries or Schöllkopf's bis-lactim ethers. The following illustrates the general principle using a chiral auxiliary approach.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis

  • Acylation of the Chiral Auxiliary:

    • React the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) with an activated glycine derivative.

  • Diastereoselective Alkylation:

    • Treat the acylated auxiliary with a strong base (e.g., LDA or NaHMDS) at low temperature (-78 °C) to form a chiral enolate.

    • Add 4-(bromomethyl)pyridine as the electrophile. The chiral auxiliary shields one face of the enolate, leading to preferential alkylation from the less hindered face.

  • Cleavage of the Auxiliary:

    • Hydrolyze the alkylated product under acidic or basic conditions to cleave the chiral auxiliary and liberate the desired (R)-2-amino-3-(pyridin-4-yl)propanoic acid.

Auxiliary Typical Diastereomeric Excess (de) Cleavage Conditions
Evans' Oxazolidinone>98%LiOH, H₂O₂
Schöllkopf's Bis-lactim Ether>95%Mild acid hydrolysis

Enzymatic Resolution: Nature's Chiral Catalysts

Enzymatic resolution is a powerful technique that exploits the high stereoselectivity of enzymes to separate racemic mixtures.[17][][19][20][21] For amino acids, aminoacylases are commonly used to selectively hydrolyze the N-acyl derivative of one enantiomer, allowing for the separation of the free amino acid from the unreacted acylated enantiomer.

G Start Racemic N-acetyl-2-amino-3- (pyridin-4-yl)propanoic acid Resolution Enzymatic Resolution Start->Resolution Products (R)-2-amino-3-(pyridin-4-yl)propanoic acid + (S)-N-acetyl-2-amino-3-(pyridin-4-yl)propanoic acid Resolution->Products Enzyme Aminoacylase Enzyme->Resolution Separation Separation (e.g., Ion-exchange chromatography) Products->Separation Final_Product (R)-2-amino-3-(pyridin-4-yl)propanoic acid Separation->Final_Product

Caption: Enzymatic Resolution Workflow.

Causality Behind Experimental Choices:

  • Enzyme Specificity: The key to this method is the enzyme's ability to selectively act on one enantiomer. Aminoacylases typically hydrolyze the L- (or S-) enantiomer of N-acyl amino acids, leaving the D- (or R-) enantiomer untouched.[17][20]

  • Reaction Conditions: Enzymatic reactions are conducted under mild conditions (neutral pH, room temperature), which is advantageous for sensitive substrates.

  • Separation: The resulting mixture of the free amino acid and the acylated amino acid can be separated based on their different physical and chemical properties, such as solubility or charge.

Experimental Protocol: Enzymatic Resolution

  • Synthesis of Racemic N-acetyl Amino Acid:

    • Prepare the racemic N-acetyl-2-amino-3-(pyridin-4-yl)propanoic acid by standard acylation methods.

  • Enzymatic Hydrolysis:

    • Dissolve the racemic N-acetyl amino acid in a buffered aqueous solution (pH ~7.5).

    • Add the aminoacylase enzyme (e.g., from Aspergillus oryzae).

    • Incubate the mixture at 37 °C for 24-48 hours.

  • Separation and Isolation:

    • Adjust the pH of the solution to precipitate the unreacted (S)-N-acetyl amino acid.

    • Filter to remove the precipitate.

    • Isolate the (R)-2-amino-3-(pyridin-4-yl)propanoic acid from the filtrate by ion-exchange chromatography or crystallization.

Comparative Analysis and Future Outlook

Method Advantages Disadvantages
Asymmetric Hydrogenation High enantioselectivity, catalytic, atom-economical.Requires specialized high-pressure equipment, cost of precious metal catalysts.
Phase-Transfer Catalysis Operationally simple, mild conditions.Catalyst loading can be higher than hydrogenation, optimization may be required.
Chiral Auxiliaries High diastereoselectivity, reliable.Stoichiometric use of the auxiliary, additional protection/deprotection steps.
Enzymatic Resolution Excellent enantioselectivity, mild conditions, environmentally friendly.Maximum theoretical yield of 50% (without a racemization step), requires racemic starting material.

The choice of synthetic strategy will depend on factors such as the desired scale of the synthesis, cost considerations, and available equipment. For large-scale industrial production, asymmetric catalysis is often the preferred route due to its efficiency. For smaller-scale laboratory synthesis, chiral auxiliary and enzymatic methods offer reliable and predictable outcomes.

Future developments in this field will likely focus on the discovery of new, more active, and selective catalysts, including those based on earth-abundant metals.[22][23] Additionally, the integration of enzymatic and chemocatalytic steps in chemoenzymatic cascades holds great promise for developing highly efficient and sustainable syntheses of (R)-2-amino-3-(pyridin-4-yl)propanoic acid and other valuable chiral amino acids.[24]

References

An In-depth Technical Guide to 3-(4-Pyridyl)-D-alanine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Pyridyl)-D-alanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and professionals in drug development. This document delves into the core chemical properties, structure, synthesis, and diverse applications of this versatile building block. By synthesizing technical data with practical insights, this guide aims to be an essential resource for those looking to incorporate this compound into their research and development endeavors.

Introduction: The Significance of this compound in Modern Chemistry

This compound is a synthetic amino acid that has garnered considerable attention in medicinal chemistry and materials science. Its structure, which incorporates a pyridine ring into an alanine framework, imparts unique electronic and steric properties that are not found in naturally occurring amino acids. The D-chiral configuration is of particular importance in the design of peptides and small molecules with enhanced stability against enzymatic degradation, a critical attribute for therapeutic candidates. This guide will explore the fundamental characteristics of this compound and illuminate its growing role in the development of novel pharmaceuticals and advanced materials.

Chemical Properties and Structure

Core Chemical Identity

A solid understanding of the fundamental chemical identifiers of this compound is crucial for its proper handling, sourcing, and application in research.

PropertyValueReference
IUPAC Name (2R)-2-amino-3-(pyridin-4-yl)propanoic acid
Synonyms (R)-2-Amino-3-(4-pyridyl)propionic acid, 4′-Aza-D-phenylalanine, D-Ala(4'-pyridyl)-OH--INVALID-LINK--
CAS Number 37535-50-5--INVALID-LINK--
Molecular Formula C₈H₁₀N₂O₂--INVALID-LINK--
Molecular Weight 166.18 g/mol --INVALID-LINK--
Appearance White to off-white powder/crystalline solid--INVALID-LINK--
Physicochemical Characteristics

The physicochemical properties of this compound are key to understanding its behavior in various experimental conditions, from reaction media to biological systems.

PropertyValueNotes
Melting Point 234-235 °C (for DL-racemic mixture)The melting point of the pure D-enantiomer may vary.[1]
Solubility General solubility in aqueous solutions, with solubility influenced by pH. As with other amino acids, it is expected to be less soluble in many organic solvents.Specific quantitative data is not readily available. Solubility is generally highest in water and decreases with the addition of less polar organic solvents.[2]
pKa Values Predicted pKa of the Fmoc-protected L-isomer is approximately 3.32.Experimental pKa values for the unprotected D-isomer are not readily available in the literature. The pKa values of the carboxylic acid and the amino group are expected to be in the typical range for amino acids, with an additional pKa associated with the pyridine nitrogen.[3]
Structural Elucidation: A Spectroscopic Overview

While experimental spectra for this compound are not widely published, a foundational understanding of its expected spectroscopic characteristics can be derived from the known spectra of its constituent parts: an alanine backbone and a 4-substituted pyridine ring.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the α-hydrogen, the β-hydrogens adjacent to the pyridine ring, and the aromatic protons of the pyridine ring. The chemical shifts of the pyridine protons will be in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen atom.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the α-carbon, the β-carbon, and the carbons of the pyridine ring.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the amino group (N-H stretching and bending), the carboxylic acid group (O-H and C=O stretching), and the pyridine ring (C=C and C=N stretching).

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of amino acids and pyridyl compounds.

Synthesis and Chiral Purity

The synthesis of enantiomerically pure this compound is a critical process for its application in stereospecific drug design and peptide synthesis.

Synthetic Strategy: From Racemate to Pure Enantiomer

A common and effective route to this compound involves a multi-step process that begins with the synthesis of the racemic mixture, followed by chiral resolution.

Caption: General workflow for the synthesis of this compound.

A widely employed synthetic approach starts with the condensation of a 4-pyridylmethyl halide (such as 4-picolyl chloride) with diethyl acetamidomalonate.[4] This is followed by hydrolysis and decarboxylation to yield the racemic DL-3-(4-pyridyl)alanine. The crucial step is the enzymatic resolution of this racemate. This technique leverages the stereospecificity of enzymes to selectively acylate the L-enantiomer, leaving the D-enantiomer unreacted. The unreacted D-amino acid can then be separated from the N-acetylated L-amino acid.[4]

Experimental Protocol: A Conceptual Outline

While a detailed, validated protocol is proprietary to various manufacturers, the following outlines the key steps based on established chemical principles:

Part 1: Synthesis of DL-3-(4-Pyridyl)alanine

  • Condensation: React 4-picolyl chloride hydrochloride with diethyl acetamidomalonate in the presence of a suitable base (e.g., sodium ethoxide in ethanol).

  • Hydrolysis and Decarboxylation: Reflux the product from the condensation step with a strong acid (e.g., hydrochloric acid) to hydrolyze the ester and amide groups and effect decarboxylation to yield the racemic amino acid.

  • Purification: Purify the crude racemic product, for instance, by recrystallization.

Part 2: Enzymatic Resolution

  • Enzyme Selection: Choose an appropriate enzyme, such as an acylase, that demonstrates high stereoselectivity for the L-enantiomer.

  • Acylation Reaction: Incubate the racemic amino acid with the selected enzyme in a suitable buffer system, often with the addition of an acylating agent.

  • Separation: Separate the resulting N-acetyl-L-amino acid from the unreacted D-amino acid. This can often be achieved by exploiting differences in their solubility at different pH values.

  • Final Purification: Further purify the D-enantiomer through techniques like recrystallization to achieve high enantiomeric and chemical purity.

Ensuring Enantiomeric Purity: The Role of Chiral HPLC

The determination and confirmation of enantiomeric purity are paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

References

A Technical Guide to the Spectroscopic Characterization of 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for the non-proteinogenic amino acid 3-(4-Pyridyl)-D-alanine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Each section details the theoretical underpinnings, experimental protocols, and expected spectral features, ensuring a comprehensive understanding of the molecule's structural properties.

Introduction

This compound is a synthetic amino acid that has garnered interest in various fields, including peptide synthesis and medicinal chemistry. Its unique structure, incorporating a pyridyl ring, offers opportunities for novel molecular designs and applications.[1] Accurate structural elucidation is paramount for its effective use, and spectroscopic techniques are the cornerstone of this characterization. This guide will walk through the expected outcomes from ¹H NMR, ¹³C NMR, FTIR, and ESI-MS analyses, providing a robust framework for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amino acids to observe the exchange of labile protons.

  • Internal Standard: An internal standard is typically not required as modern spectrometers can lock onto the solvent signal.[2]

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

    • Use a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

    • The spectral width should be set to cover the expected chemical shift range (typically 0-12 ppm).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in 0.6-0.7 mL D₂O transfer Transfer to NMR tube dissolve->transfer instrument 400+ MHz NMR Spectrometer transfer->instrument params Set acquisition parameters instrument->params acquire Acquire spectrum params->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Analyze Spectrum process->analyze

Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of this compound in D₂O is summarized below. Chemical shifts are influenced by the electronic environment; electronegative atoms and aromatic rings typically deshield adjacent protons, shifting their signals downfield.[2][3]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-α~3.8 - 4.2Triplet (t)~6-71H
H-β~3.1 - 3.4Doublet of doublets (dd)~6-7, ~14-152H
Pyridyl H-2, H-6~8.5 - 8.7Doublet (d)~5-62H
Pyridyl H-3, H-5~7.3 - 7.5Doublet (d)~5-62H
  • Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm).[4][5] Due to the electron-withdrawing nature of the nitrogen atom, the protons at the 2 and 6 positions (ortho to N) will be the most deshielded and appear furthest downfield. The protons at the 3 and 5 positions (meta to N) will be more shielded and appear further upfield.

  • Alanine Backbone Protons: The α-proton, being adjacent to the carboxylic acid and amino groups, will be deshielded and is expected to appear as a triplet due to coupling with the two β-protons. The β-protons are diastereotopic and will likely appear as a doublet of doublets, coupling with the α-proton and with each other (geminal coupling). Their chemical shift is influenced by the adjacent aromatic ring.[3]

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR of this compound

The sample preparation and instrumentation are similar to that for ¹H NMR. However, due to the lower natural abundance of ¹³C, more scans are typically required.

  • Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of D₂O) is beneficial.

  • Acquisition Parameters:

    • A proton-decoupled pulse sequence is standard.

    • The number of scans will be significantly higher (e.g., 1024 or more) to achieve adequate signal-to-noise.

    • The spectral width will cover the typical range for organic molecules (~0-200 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum is tabulated below. The chemical shifts are based on known values for pyridine and alanine derivatives.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxyl)~175 - 180
Pyridyl C-4~148 - 152
Pyridyl C-2, C-6~149 - 151
Pyridyl C-3, C-5~123 - 126
C-α~55 - 60
C-β~35 - 40
  • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and will appear at the lowest field.

  • Pyridyl Carbons: The carbons of the pyridine ring will appear in the aromatic region. The carbon attached to the nitrogen (C-2, C-6) and the carbon at the para position (C-4) will be the most deshielded.[6]

  • Alanine Backbone Carbons: The α-carbon, attached to the nitrogen and carboxyl group, will be more deshielded than the β-carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR of this compound

  • Sample Preparation: For solid samples, the KBr pellet method is common.[9]

    • Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind 1-2 mg sample with ~100 mg KBr press Press into a transparent pellet grind->press background Record background spectrum press->background sample Acquire sample spectrum background->sample analyze Identify characteristic absorption bands sample->analyze

Caption: Workflow for FTIR analysis using the KBr pellet method.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. In the solid state, amino acids exist as zwitterions.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H stretch (from NH₃⁺)3200 - 2800Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=O stretch (asymmetric, from COO⁻)1600 - 1560Strong
N-H bend (from NH₃⁺)1600 - 1500Medium
C=C, C=N ring stretch (pyridine)1600 - 1450Medium-Strong
C=O stretch (symmetric, from COO⁻)~1400Strong
  • N-H and O-H Region: A very broad and strong absorption in the 2800-3200 cm⁻¹ range is characteristic of the stretching vibrations of the ammonium group (NH₃⁺) of the zwitterion, overlapping with C-H stretching.[9][10]

  • Carbonyl Region: The asymmetric and symmetric stretching of the carboxylate group (COO⁻) will give rise to two strong bands, typically around 1600-1560 cm⁻¹ and ~1400 cm⁻¹, respectively.[9]

  • Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.[11][12][13] The exact positions can provide information about the substitution pattern.

  • Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which are unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Experimental Protocol: ESI-MS of this compound

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid promotes protonation.

  • Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

  • Data Acquisition:

    • Acquire the spectrum in positive ion mode.

    • The mass range should be set to observe the expected molecular ion (e.g., m/z 50-500).

    • For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₈H₁₀N₂O₂) is 166.18 g/mol .[14]

  • Full Scan MS: In positive ion ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at an m/z of 167.19.

  • MS/MS Fragmentation: The fragmentation of protonated amino acids typically involves neutral losses from the amino and carboxyl groups.[15][16] For this compound, the following fragmentation pathways are plausible:

    • Loss of H₂O and CO: A common fragmentation pathway for amino acids is the sequential loss of water (18 Da) and carbon monoxide (28 Da) from the carboxyl group, leading to an iminium ion.

      • [M+H]⁺ (m/z 167) → [M+H - H₂O]⁺ (m/z 149) → [M+H - H₂O - CO]⁺ (m/z 121)

    • Loss of NH₃: Loss of ammonia (17 Da) from the amino group is another possible fragmentation.

      • [M+H]⁺ (m/z 167) → [M+H - NH₃]⁺ (m/z 150)

    • Side Chain Fragmentation: Cleavage of the bond between the α and β carbons can lead to fragments containing the pyridine ring. A prominent fragment would be the pyridylmethyl cation at m/z 92.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 M [M+H]⁺ m/z 167 M_H2O [M+H - H₂O]⁺ m/z 149 M->M_H2O - H₂O M_NH3 [M+H - NH₃]⁺ m/z 150 M->M_NH3 - NH₃ side_chain Pyridylmethyl cation m/z 92 M->side_chain Side chain cleavage M_H2O_CO [M+H - H₂O - CO]⁺ m/z 121 M_H2O->M_H2O_CO - CO

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated this compound.

Conclusion

References

Unlocking Therapeutic Potential: A Technical Guide to 3-(4-Pyridyl)-D-alanine Derivatives and Their Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The non-natural amino acid 3-(4-Pyridyl)-D-alanine and its derivatives have emerged as versatile scaffolds in medicinal chemistry, offering unique structural properties for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the key molecular targets modulated by these compounds, with a focus on their application in oncology and neurodegenerative diseases. We will delve into the established role of this compound-containing peptides as antagonists of the somatostatin receptor subtype 2 (SSTR2) for the treatment of neuroendocrine tumors. Furthermore, we will explore the promising, albeit less direct, potential for derivatives of this scaffold to target enzymes crucial in cancer progression, such as Dihydrofolate Reductase (DHFR) and Histone Deacetylases (HDACs), as well as the Alzheimer's disease-associated enzyme, β-secretase (BACE1). This guide is intended to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to explore and advance the therapeutic applications of this important class of molecules.

Introduction: The Strategic Advantage of the Pyridyl Moiety

The incorporation of a pyridine ring into a D-alanine backbone confers several advantageous properties to small molecule drug candidates. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, facilitating specific interactions with biological targets. The aromatic nature of the ring allows for π-π stacking interactions, further enhancing binding affinity and specificity. The D-configuration of the alanine residue often provides resistance to enzymatic degradation, improving the pharmacokinetic profile of peptide-based therapeutics. This unique combination of features makes this compound derivatives attractive building blocks for drug discovery, enabling the development of compounds with enhanced potency, selectivity, and stability.

Somatostatin Receptor Subtype 2 (SSTR2): A Validated Target in Neuroendocrine Tumors

The most well-established therapeutic application of this compound derivatives is in the development of antagonists for the somatostatin receptor subtype 2 (SSTR2). SSTR2 is a G-protein coupled receptor that is overexpressed in many neuroendocrine tumors (NETs)[1][2]. The binding of somatostatin or its analogs to SSTR2 triggers a signaling cascade that can inhibit hormone secretion and cell proliferation. While radiolabeled SSTR2 agonists have been used for imaging and therapy of NETs, recent studies have shown that antagonists may offer superior tumor targeting and therapeutic efficacy[3][4].

The incorporation of pyridylalanine into somatostatin peptide analogs has been shown to be crucial for their antagonistic activity and high binding affinity to SSTR2[5][6][7][8].

SSTR2 Signaling Pathway

The following diagram illustrates the general signaling pathway of SSTR2 upon binding of its natural ligand, somatostatin, or synthetic antagonists.

SSTR2_Pathway cluster_membrane Cell Membrane SSTR2 SSTR2 G_Protein Gi/o Protein SSTR2->G_Protein Activates Somatostatin Somatostatin Somatostatin->SSTR2 Binds & Activates Pyridyl_Antagonist This compound Antagonist Pyridyl_Antagonist->SSTR2 Binds & Blocks AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Effects Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Effects Phosphorylates Targets Leading to

Caption: SSTR2 signaling pathway modulation.

Experimental Protocols

This protocol describes the solid-phase synthesis of a DOTA-conjugated peptide containing this compound for subsequent radiolabeling.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Ala(4-pyridyl)-OH)

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

  • DOTA-NHS ester

  • Diisopropylethylamine (DIPEA)

  • HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Swell the Rink Amide MBHA resin in DMF.

  • Remove the Fmoc protecting group with 20% piperidine in DMF.

  • Couple the first Fmoc-protected amino acid using DIC and Oxyma Pure in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-D-Ala(4-pyridyl)-OH.

  • After the final amino acid coupling and Fmoc deprotection, couple DOTA-NHS ester to the N-terminus of the peptide using DIPEA in DMF.

  • Wash the resin thoroughly with DMF and DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail.

  • Precipitate the crude peptide in cold diethyl ether.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

This protocol outlines the radiolabeling of the DOTA-conjugated peptide with Lutetium-177 for therapeutic applications[9][10][11][12].

Materials:

  • ¹⁷⁷LuCl₃ solution

  • DOTA-peptide

  • Ammonium acetate buffer (0.1 M, pH 4.5-5.0)

  • Gentisic acid

  • Sterile water for injection

  • Heating block

  • Radio-HPLC or radio-TLC for quality control

Procedure:

  • In a sterile, pyrogen-free vial, dissolve the DOTA-peptide in ammonium acetate buffer.

  • Add gentisic acid as a radioprotectant.

  • Add the required activity of ¹⁷⁷LuCl₃ to the peptide solution.

  • Gently mix and incubate the reaction mixture at 90-95°C for 20-30 minutes.

  • Allow the reaction to cool to room temperature.

  • Perform quality control using radio-HPLC or radio-TLC to determine the radiochemical purity. A purity of >95% is typically required for clinical use.

This protocol describes a competitive binding assay to determine the affinity of the synthesized peptide for SSTR2[13].

Materials:

  • Cell line overexpressing human SSTR2 (e.g., HEK293-SSTR2)

  • Radiolabeled somatostatin analog (e.g., ¹²⁵I-SST-14 or ¹⁷⁷Lu-DOTA-TATE)

  • Synthesized pyridylalanine-containing peptide (unlabeled)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

  • Cell harvester and filter mats

  • Gamma counter

Procedure:

  • Culture HEK293-SSTR2 cells to confluency.

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add a constant amount of cell membranes to each well.

  • Add a fixed concentration of the radiolabeled somatostatin analog to each well.

  • Add increasing concentrations of the unlabeled pyridylalanine-containing peptide to compete with the radioligand for binding.

  • Incubate the plate at room temperature for 1-2 hours.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Analyze the data using non-linear regression to determine the IC₅₀ value, which can be converted to the binding affinity (Ki).

Parameter Typical Value Reference
SSTR2 Binding Affinity (Ki) 1 - 10 nM[6][7]
Radiochemical Purity > 95%[4]

Emerging Targets in Oncology and Neurodegeneration

While the role of this compound derivatives in targeting SSTR2 is well-documented, the unique chemical properties of the pyridylalanine scaffold suggest its potential for interacting with other therapeutic targets. The following sections explore some of these promising areas.

Dihydrofolate Reductase (DHFR) Inhibition in Cancer

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate pathway, essential for the synthesis of nucleotides and certain amino acids required for cell proliferation[14][15][16]. Inhibition of DHFR is a clinically validated strategy for cancer chemotherapy, with methotrexate being a well-known example[5][17]. The pyridyl ring in this compound derivatives shares structural similarities with the pteridine ring of folic acid, suggesting that these compounds could be designed to fit into the active site of DHFR.

DHFR_Inhibition DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR Substrate THF Tetrahydrofolate (THF) DHFR->THF Reduces Pyridyl_Inhibitor Pyridylalanine Derivative Pyridyl_Inhibitor->DHFR Inhibits Nucleotide_Synthesis DNA & RNA Synthesis THF->Nucleotide_Synthesis Essential for Cell_Proliferation Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Required for

Caption: Mechanism of DHFR inhibition.

This is a spectrophotometric assay to screen for DHFR inhibitors[5][18][19][20][21].

Materials:

  • Recombinant human DHFR

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds (this compound derivatives)

  • Methotrexate (positive control)

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and methotrexate in the assay buffer.

  • In a 96-well plate, add the assay buffer, NADPH, and either the test compound, methotrexate, or vehicle control.

  • Add the DHFR enzyme to each well and incubate for 10-15 minutes at room temperature.

  • Initiate the reaction by adding DHF to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time (kinetic read). The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Histone Deacetylase (HDAC) Inhibition in Cancer and Neurological Disorders

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression[22]. HDAC inhibitors have emerged as a promising class of therapeutics for cancer and some neurological disorders[23][24][25][26]. The pyridyl group in this compound derivatives could potentially interact with the zinc ion in the active site of HDACs, a key interaction for many known HDAC inhibitors.

HDAC_Inhibition Acetylated_Histone Acetylated Histone HDAC HDAC Acetylated_Histone->HDAC Substrate Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylates Pyridyl_Inhibitor Pyridylalanine Derivative Pyridyl_Inhibitor->HDAC Inhibits Chromatin_Condensation Chromatin Condensation Deacetylated_Histone->Chromatin_Condensation Leads to Gene_Silencing Gene Silencing Chromatin_Condensation->Gene_Silencing Results in

Caption: Mechanism of HDAC inhibition.

This is a fluorometric assay to screen for HDAC inhibitors[1][6][27][28].

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Developer solution (containing trypsin)

  • Test compounds (this compound derivatives)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • 96-well black, flat-bottom plate

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer and either the test compound, positive control, or vehicle control.

  • Add the HDAC enzyme to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

β-Secretase (BACE1) Inhibition in Alzheimer's Disease

β-secretase (BACE1) is an aspartyl protease that plays a key role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are the main component of amyloid plaques in the brains of Alzheimer's disease patients[29][30][31][32][33]. Inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease[32]. The pyridyl moiety of this compound derivatives could potentially form key interactions with the active site residues of BACE1.

BACE1_Inhibition APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Substrate C99_fragment C99 Fragment BACE1->C99_fragment Cleaves to produce Pyridyl_Inhibitor Pyridylalanine Derivative Pyridyl_Inhibitor->BACE1 Inhibits gamma_Secretase γ-Secretase C99_fragment->gamma_Secretase Cleaved by Abeta_Peptide Amyloid-β (Aβ) Peptide gamma_Secretase->Abeta_Peptide to produce Amyloid_Plaques Amyloid Plaques Abeta_Peptide->Amyloid_Plaques Aggregates to form

Caption: Mechanism of BACE1 inhibition.

This is a fluorescence resonance energy transfer (FRET) based assay to screen for BACE1 inhibitors[3][7][34][35][36].

Materials:

  • Recombinant human BACE1

  • BACE1 FRET substrate (a peptide with a fluorophore and a quencher)

  • BACE1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Test compounds (this compound derivatives)

  • A known BACE1 inhibitor (positive control)

  • 96-well or 384-well black plate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive control in the assay buffer.

  • In a multi-well plate, add the assay buffer and either the test compound, positive control, or vehicle control.

  • Add the BACE1 enzyme to each well and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the BACE1 FRET substrate.

  • Incubate the plate at 37°C, protected from light.

  • Measure the increase in fluorescence over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increased fluorescent signal.

  • Calculate the rate of reaction for each well.

  • Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Conclusion and Future Directions

This compound derivatives represent a valuable class of building blocks for the development of novel therapeutics. Their established role in high-affinity SSTR2 antagonists for neuroendocrine tumors highlights their potential in peptide-based drug design. The exploration of their activity against other key targets in oncology and neurodegeneration, such as DHFR, HDACs, and BACE1, presents exciting opportunities for future drug discovery efforts. The experimental protocols provided in this guide offer a starting point for researchers to investigate the therapeutic potential of this versatile chemical scaffold. Further optimization of these derivatives, guided by structure-activity relationship studies and advanced computational modeling, will be crucial in developing next-generation therapies with improved efficacy and safety profiles.

References

A Technical Guide to the Mechanistic Contributions of 3-(4-Pyridyl)-D-alanine in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Pyridyl)-D-alanine is a non-proteinogenic, heterocyclic amino acid that has emerged as a pivotal building block in modern medicinal chemistry. Unlike molecules with a direct, intrinsic pharmacological effect, the mechanism of action of this compound is indirect, manifested through its strategic incorporation into larger bioactive peptides. Its primary role is to modulate the physicochemical properties, stability, and receptor-binding kinetics of these peptides, thereby refining their therapeutic profiles. This guide elucidates the mechanistic contributions of this compound, focusing on how its unique structure influences the function of peptide-based therapeutics. We will explore its impact on peptide solubility and stability, its role in modulating peptide-receptor interactions with case studies, and provide detailed experimental protocols for its application in peptide synthesis and evaluation.

Introduction: The Strategic Role of a Non-Natural D-Amino Acid

In the landscape of drug discovery, peptide-based therapeutics offer high specificity and potency but are often hampered by poor metabolic stability and unfavorable physicochemical properties, such as low aqueous solubility.[1] The introduction of non-natural amino acids is a cornerstone strategy to overcome these limitations. This compound, an analogue of phenylalanine where a pyridyl ring replaces the phenyl group, serves as a versatile tool for peptide chemists.[2][3]

The key features dictating its utility are:

  • The Pyridyl Moiety: The nitrogen atom in the aromatic ring introduces a hydrogen bond acceptor and alters the electronic distribution, which can lead to enhanced aqueous solubility and novel interactions with biological targets.[1][2]

  • D-Configuration: The use of a D-amino acid instead of the natural L-isomer provides steric shielding against enzymatic degradation by proteases, significantly increasing the in-vivo half-life of the resulting peptide.

Therefore, this compound does not act on a specific biological pathway on its own. Instead, its "mechanism of action" is defined by the functional enhancements it confers upon the peptide into which it is integrated.[4]

Core Contribution I: Modulating Physicochemical Properties

A primary challenge in the formulation of peptide drugs is their tendency to aggregate and their poor solubility at physiological pH.[2] The incorporation of pyridylalanine has been demonstrated to be an effective strategy to improve these characteristics.

Case Study: Glucagon Analogues Native glucagon is a 29-amino acid peptide hormone crucial for regulating blood glucose. However, its therapeutic use is complicated by its low solubility and stability in aqueous solutions.[2] Research has shown that replacing natural aromatic amino acids with 4-pyridyl-alanine (4-Pal) can significantly enhance the aqueous solubility of glucagon analogues.[2] This is attributed to the hydrophilic nature of the pyridyl group. This modification allows for the development of more stable and effective formulations for treating hypoglycemia.[2]

Data Summary: Physicochemical Impact of Pyridylalanine Substitution
ParameterNative Peptide (e.g., Glucagon)Peptide with 4-Pal SubstitutionRationale for Change
Aqueous Solubility Low at neutral pHEnhancedThe hydrophilic pyridyl nitrogen improves interaction with water.[2]
Chemical Stability Prone to aggregationSuperior biophysical characterAltered conformation and reduced hydrophobicity can prevent self-aggregation.[2]
Hydrophilicity (LogD) Higher (less hydrophilic)Lower (more hydrophilic)The position of the pyridyl nitrogen influences the LogD value, with 4-Pal generally increasing hydrophilicity.[1][5]

Core Contribution II: Influencing Peptide-Receptor Interactions

The substitution of natural amino acids with this compound can profoundly impact how a peptide binds to its target receptor, altering its affinity, selectivity, and functional output (agonist vs. antagonist activity).

Case Study: Somatostatin Receptor Antagonists Radiolabeled somatostatin receptor subtype 2 (SST2) antagonists are used for imaging and treating neuroendocrine tumors.[5] The amino acid at position 3 of the peptide is critical for influencing receptor affinity.[5] Studies on the SST2 antagonist LM3 demonstrated that substituting the native Tyr3 with pyridylalanine regioisomers (2-Pal, 3-Pal, and 4-Pal) directly impacts receptor binding.[1][5]

Specifically, the affinity for the SST2 receptor showed a clear trend, with the 4-Pal derivative exhibiting the highest affinity (lowest KD value).[5] This highlights how a minimal chemical modification—simply changing the position of the nitrogen atom in the ring—can be used to fine-tune the pharmacological properties of a peptide ligand.[1] The mechanism here is the precise positioning of the pyridyl nitrogen within the receptor's binding pocket, potentially forming new hydrogen bonds or electrostatic interactions that stabilize the peptide-receptor complex.

Data Summary: Receptor Binding Affinity of Pal-Substituted Somatostatin Analogues
AnalogueKD (nM)Bmax (fmol/μg protein)Conclusion
[177Lu]Lu-DOTA-LM3 (Native Tyr3)0.09 ± 0.02~11High baseline affinity.
[177Lu]Lu-DOTA-[l2Pal3]-LM30.18 ± 0.02~10Substitution slightly reduces affinity.
[177Lu]Lu-DOTA-[3Pal3]-LM30.15 ± 0.01~12Affinity is comparable to the native peptide.
[177Lu]Lu-DOTA-[4Pal3]-LM30.11 ± 0.01~11Affinity is improved relative to other Pal isomers.
(Data adapted from Imperiale et al., 2023)[5]

Experimental Protocols & Workflows

To harness the potential of this compound, researchers rely on established and validated methodologies. The following sections describe the core protocols for its incorporation into a peptide and the subsequent evaluation of its biological impact.

Workflow: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the standard method for chemically synthesizing peptides. The workflow involves the sequential addition of amino acids (with protecting groups) to a growing peptide chain anchored to a solid resin support.[6]

spss_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Washing Step (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-D-3-(4-pyridyl)-alanine + HBTU/HOBt) wash1->coupling wash2 Washing Step (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Lyophilized Peptide purification->end

Caption: Workflow for incorporating Fmoc-protected this compound via SPPS.

Step-by-Step Methodology: Single Coupling Cycle

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin). Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the terminal amine of the resin or growing peptide chain by treating it with 20% piperidine in DMF for 5-10 minutes.

  • Washing: Thoroughly wash the resin with DMF (5-6 times) to remove residual piperidine and byproducts.

  • Activation & Coupling:

    • In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-D-alanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to activate the amino acid.

    • Immediately add the activation mixture to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing: Wash the resin again with DMF (5-6 times) to remove excess reagents.

  • Validation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a free primary amine is absent).

  • Cycle Repetition: Return to Step 2 to add the next amino acid in the sequence.

  • Final Cleavage: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the newly synthesized peptide by measuring its ability to compete with a known radiolabeled ligand for binding to a receptor.

binding_assay reagents Prepare Reagents: 1. Cell Membranes (with receptor) 2. Radioligand (e.g., ¹⁷⁷Lu-DOTA-LM3) 3. Test Peptide (serial dilutions) 4. Assay Buffer incubation Incubation: Mix membranes, radioligand, and test peptide. Incubate at 37°C. reagents->incubation separation Separation: Rapidly filter mixture through GF/B filters to separate bound from free radioligand. incubation->separation washing Washing: Wash filters with ice-cold buffer to remove non-specific binding. separation->washing counting Quantification: Measure radioactivity retained on filters using a gamma counter. washing->counting analysis Data Analysis: Plot % inhibition vs. concentration. Calculate IC₅₀ and Ki using non-linear regression. counting->analysis

Caption: Key steps in a competitive radioligand binding assay to determine peptide affinity.

Step-by-Step Methodology:

  • Plate Preparation: To a 96-well plate, add assay buffer, a fixed concentration of cell membranes expressing the target receptor (e.g., SST2), and a fixed concentration of the radioligand.

  • Competitor Addition: Add the synthesized pyridylalanine-containing peptide in increasing concentrations (serial dilutions). Include controls for total binding (no competitor) and non-specific binding (excess non-labeled ligand).

  • Incubation: Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.

  • Harvesting: Rapidly aspirate the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with bound radioligand.

  • Washing: Immediately wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity on the filter for each well using a gamma or scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test peptide.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of test peptide that inhibits 50% of radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

Conclusion

This compound is not a direct-acting pharmacological agent but rather a sophisticated molecular tool. Its mechanism of action is realized through its contribution to the structure and function of bioactive peptides. By enhancing solubility, increasing metabolic stability, and enabling fine-tuning of receptor interactions, it empowers researchers and drug developers to optimize peptide candidates, transforming promising molecules into viable therapeutic agents. The strategic application of this and other non-natural amino acids will continue to be a driving force in the evolution of peptide-based medicine.

References

Methodological & Application

Application Note: A Guide to Solid-Phase Peptide Synthesis Utilizing Fmoc-3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidic Universe with Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy has become the cornerstone of peptide chemistry, enabling the routine assembly of complex peptide sequences.[1][2] This method's robustness stems from its orthogonal protection scheme, where the base-labile Fmoc group provides temporary protection for the α-amino group, while acid-labile groups safeguard reactive side chains.[3] This allows for a cyclical process of deprotection and coupling on a solid support, simplifying purification and enabling automation.[4]

The true power of modern peptide science, however, lies in the incorporation of non-canonical amino acids, which imbue peptides with novel structural and functional properties. Fmoc-3-(4-Pyridyl)-D-alanine is one such building block, offering a unique combination of a D-amino acid configuration and a pyridyl functional group.[5] The D-configuration provides inherent resistance to enzymatic degradation, a critical attribute for therapeutic peptide development. The pyridyl side chain, with its basic nitrogen atom, introduces a hydrophilic and aromatic element, which can be exploited to enhance solubility, modulate biological activity, and serve as a handle for site-specific modifications and bioconjugation.[6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed protocol and practical insights for the successful incorporation of Fmoc-3-(4-Pyridyl)-D-alanine into synthetic peptides using Fmoc-SPPS.

Understanding the Reagent: Properties of Fmoc-3-(4-Pyridyl)-D-alanine

Fmoc-3-(4-Pyridyl)-D-alanine is a white to off-white powder that is stable under standard storage conditions (0-8°C). Its key structural features—the Fmoc protecting group, the D-chiral center, and the 4-pyridyl side chain—dictate its behavior in SPPS. The pyridyl group, being basic, will be protonated in the acidic environment of the final cleavage step, which is an important consideration for purification and handling of the final peptide.

PropertyValueSource
Synonyms Fmoc-D-Ala(4'-pyridyl)-OH, Fmoc-β-(4'-pyridyl)-D-Ala-OH
CAS Number 205528-30-9
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.4 g/mol
Appearance White powder
Purity (HPLC) ≥ 98%
Storage 0 - 8 °C

The SPPS Workflow for Incorporating Fmoc-3-(4-Pyridyl)-D-alanine

The incorporation of Fmoc-3-(4-Pyridyl)-D-alanine follows the standard Fmoc-SPPS cycle. However, due to the steric hindrance imparted by the pyridyl ring, careful selection of coupling reagents and monitoring of the reaction progress are crucial for achieving high coupling efficiency.

SPPS_Workflow cluster_resin Solid Support cluster_cycle SPPS Cycle Resin Resin Bead (e.g., Rink Amide) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Load first AA or start with pre-loaded resin Coupling Amino Acid Coupling (Fmoc-3-(4-Pyridyl)-D-alanine + Activator) Deprotection->Coupling Wash (DMF) Coupling->Deprotection Wash (DMF) Repeat for next AA Cleavage Cleavage & Global Deprotection (TFA Cocktail) Coupling->Cleavage Final Deprotection Start Start->Resin Select & Swell Resin Purification Purification (RP-HPLC) Cleavage->Purification Precipitation & Isolation End Purification->End Characterization Coupling_Mechanism AA Fmoc-Pyr-D-Ala-COOH Carboxylic Acid ActiveEster Fmoc-Pyr-D-Ala-O-Ester Highly Reactive Active Ester AA->ActiveEster Activation Activator HCTU/DIEA Activator/Base Activator->ActiveEster CoupledPeptide Fmoc-Pyr-D-Ala-CO-NH-Peptide-Resin New Peptide Bond ActiveEster->CoupledPeptide Coupling PeptideResin H₂N-Peptide-Resin Deprotected N-terminus PeptideResin->CoupledPeptide

References

Application Notes and Protocols for Boc-Protected 3-(4-Pyridyl)-D-alanine in Solution-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Boc-D-4-Pyridylalanine

Boc-3-(4-Pyridyl)-D-alanine (Boc-D-4-Pya) is a non-canonical amino acid derivative of significant interest in medicinal chemistry and peptide-based drug development. Its structure incorporates three key features that make it a versatile building block for solution-phase synthesis:

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the α-amino functionality. Its stability under a wide range of coupling conditions and its clean, quantitative removal under acidic conditions (typically with trifluoroacetic acid, TFA) make it a cornerstone of classic peptide synthesis strategies.[1][2] This allows for controlled, stepwise elongation of peptide chains in solution.[3]

  • The D-Configuration: The D-chiral center offers a strategic advantage in drug design by conferring resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This can significantly enhance the in vivo stability and pharmacokinetic profile of peptide-based therapeutics.[4]

  • The 4-Pyridyl Side Chain: The pyridine ring is a unique functional moiety. It can act as a hydrogen bond acceptor, participate in π-π stacking interactions, and serve as a metal-chelating group, which is particularly useful for targeting metalloenzymes.[4] Furthermore, the pyridyl nitrogen can be protonated to enhance solubility or serve as a handle for further chemoselective modifications, such as N-alkylation or palladium-catalyzed cross-coupling reactions.[5][6]

Solution-phase peptide synthesis (SPPS), while often considered more labor-intensive than solid-phase methods, offers distinct advantages for specific applications. It is highly scalable, allows for the purification and characterization of intermediates at each step to ensure purity, and can be more effective for complex or "difficult" sequences prone to aggregation.[1] This guide provides detailed protocols and technical insights for the effective use of Boc-D-4-Pyridylalanine in solution-phase synthesis workflows.

Part 1: Dipeptide Synthesis via Carbodiimide-Mediated Coupling

One of the most common and cost-effective methods for forming peptide bonds in solution is the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). HOBt serves to suppress racemization and improve coupling efficiency by forming a more reactive HOBt-ester intermediate.[7][8]

Causality Behind Experimental Choices:
  • Reagents: EDC is chosen for its water-solubility, which allows for its easy removal and that of its urea byproduct during aqueous work-up.[9]

  • Solvent: Dichloromethane (DCM) is a common solvent for peptide coupling due to its ability to dissolve a wide range of protected amino acids and its relatively low boiling point, facilitating removal.[10] For less soluble fragments, Dimethylformamide (DMF) can be used or added as a co-solvent.[11][12]

  • Temperature: The reaction is initiated at 0 °C to minimize potential side reactions and racemization during the activation of the carboxylic acid.[9]

  • Base: A tertiary amine base like Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of the amino acid ester, liberating the free amine for nucleophilic attack.[13]

Protocol 1: Synthesis of Boc-D-4-Pya-Gly-OMe

This protocol describes the coupling of Boc-D-4-Pyridylalanine with Glycine methyl ester hydrochloride.

Step-by-Step Methodology:

  • Amine Neutralization: In a round-bottom flask, dissolve Glycine methyl ester hydrochloride (1.05 eq.) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq.) dropwise and stir for 15-20 minutes.

  • Carboxylic Acid Activation: In a separate flask, dissolve Boc-D-4-Pyridylalanine (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM. Cool this solution to 0 °C.

  • Coupling Initiation: To the solution from step 2, add EDC hydrochloride (1.2 eq.) in one portion. Stir the mixture at 0 °C for 20-30 minutes.

  • Peptide Bond Formation: Add the neutralized amine solution from step 1 to the activated carboxylic acid mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic phase sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography, typically using a gradient of methanol in dichloromethane, to obtain the pure Boc-D-4-Pya-Gly-OMe.[14][15]

Data Presentation: Reaction Parameters
ParameterReagent/ConditionMolar Equiv.Purpose
Carboxylic AcidBoc-D-4-Pyridylalanine1.0N-terminal amino acid
Amine ComponentGlycine methyl ester HCl1.05C-terminal amino acid ester
Coupling ReagentEDC·HCl1.2Activates carboxylic acid
AdditiveHOBt1.1Suppresses racemization
BaseDIPEA1.1Neutralizes amine salt
SolventAnhydrous DCM-Reaction medium
Temperature0 °C to Room Temp.-Controls reaction rate/side reactions
Reaction Time12 - 24 hours-Time for reaction completion

Visualization: EDC/HOBt Coupling Workflow

G cluster_activation Activation (0 °C) cluster_coupling Coupling (RT) cluster_purification Work-up & Purification Boc_AA Boc-D-4-Pya-OH + HOBt in DCM EDC Add EDC·HCl Boc_AA->EDC Active_Ester Activated O-HOBt Ester EDC->Active_Ester Peptide Boc-D-4-Pya-Gly-OMe Active_Ester->Peptide Amine_Salt H-Gly-OMe·HCl in DCM Base Add DIPEA Amine_Salt->Base Free_Amine Free Amine (H-Gly-OMe) Base->Free_Amine Free_Amine->Peptide Workup Aqueous Washes (HCl, NaHCO₃, Brine) Peptide->Workup Purify Silica Gel Chromatography Workup->Purify Final_Product Pure Dipeptide Purify->Final_Product

Caption: Workflow for EDC/HOBt mediated solution-phase peptide coupling.

Part 2: Boc Group Deprotection

The removal of the Boc protecting group is a critical step to enable further chain elongation. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).

Causality Behind Experimental Choices:
  • Reagent: TFA is a strong acid that effectively cleaves the Boc group, generating a volatile tert-butyl cation, which typically forms isobutylene and CO₂.[16] A 25-50% solution in DCM is standard, providing a balance between reaction speed and the potential for side reactions.[17]

  • Scavengers: When synthesizing peptides containing sensitive residues (like Tryptophan or Methionine), the generated tert-butyl cation can cause side-chain alkylation. While not strictly necessary for pyridylalanine itself, it is good practice, especially in complex peptides, to include scavengers like triisopropylsilane (TIS) and water to quench these reactive carbocations.[17]

  • Procedure: The reaction is typically fast at room temperature. After cleavage, the product is the TFA salt of the deprotected peptide. It can be precipitated with a non-polar solvent like cold diethyl ether for isolation.[4]

Protocol 2: Boc Deprotection of a Pyridylalanine-Containing Dipeptide

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the Boc-protected peptide (e.g., Boc-D-4-Pya-Gly-OMe) in anhydrous DCM in a round-bottom flask.

  • Acidic Cleavage: Add an equal volume of TFA (to make a 50% v/v solution). If the peptide contains other sensitive residues, a cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) is recommended.[4]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the disappearance of the starting material by TLC.

  • Isolation:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporation with toluene can aid in removing residual TFA).

    • Dissolve the resulting oily residue in a minimal amount of a solvent like methanol.

    • Add cold diethyl ether dropwise with vigorous stirring to precipitate the product as its TFA salt.

  • Collection: Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum. The resulting peptide TFA salt is typically used directly in the next coupling step after neutralization in situ.

Data Presentation: Deprotection Parameters
ParameterReagent/ConditionConcentrationPurpose
Deprotection ReagentTrifluoroacetic Acid (TFA)25-50% in DCMCleaves Boc group
SolventDichloromethane (DCM)-Reaction medium
TemperatureRoom Temperature-Standard condition
Reaction Time0.5 - 2 hours-Time for reaction completion
Isolation MethodPrecipitationCold Diethyl EtherIsolates product as salt

Visualization: Boc Deprotection Workflow

G Start Boc-Peptide-OR in DCM Add_TFA Add TFA Solution (e.g., 50% in DCM) Start->Add_TFA React Stir at RT (0.5 - 2 h) Add_TFA->React TFA_Salt_Solution H₂N⁺-Peptide-OR · TFA⁻ (in solution) React->TFA_Salt_Solution Evaporate Remove Volatiles (in vacuo) TFA_Salt_Solution->Evaporate Residue Crude TFA Salt (Oil/Solid) Evaporate->Residue Precipitate Precipitate with Cold Diethyl Ether Residue->Precipitate Isolate Filter & Dry Precipitate->Isolate Final_Product Pure Peptide TFA Salt Isolate->Final_Product

Caption: Workflow for TFA-mediated Boc deprotection in solution.

Part 3: Advanced Applications & Future Directions

The unique 4-pyridyl side chain of Boc-D-4-Pya opens avenues for constructing complex molecular architectures beyond simple linear peptides.

A. Synthesis of Constrained Peptidomimetics

The incorporation of Boc-D-4-Pya can serve as a precursor for creating conformationally constrained peptidomimetics. The pyridyl ring can be a key element in forming bicyclic structures, which are highly valued in drug design for their enhanced stability and receptor affinity.[18][19][20] Methodologies like Pictet-Spengler reactions or intramolecular cross-coupling can be employed to create rigid scaffolds.[21] The synthesis of such complex structures often benefits from a solution-phase approach where key intermediates can be carefully purified.

B. Proposed Protocol: Suzuki Cross-Coupling for Biaryl Linkages

While Boc-D-4-Pya itself is not halogenated for direct use in Suzuki coupling, it can be coupled to a halogenated amino acid (e.g., 4-Iodo-L-Phenylalanine). Alternatively, a derivative, Boc-D-3-Bromo-4-pyridylalanine, could be synthesized and used. The Suzuki-Miyaura cross-coupling is a powerful palladium-catalyzed reaction for forming C-C bonds, enabling the synthesis of biaryl-linked peptides.[6][22] This proposed protocol outlines a plausible pathway.

Proposed Step-by-Step Methodology:

  • Reactant Preparation: Dissolve a Boc-protected dipeptide containing a halogenated aryl group (e.g., Boc-Peptide-4-Iodo-Phe-OR) (1.0 eq.) and a suitable pyridylboronic acid or ester (1.5 eq.) in a solvent mixture such as Dioxane/Water.

  • Catalyst System: Add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up & Purification: After cooling, perform an aqueous work-up, extract with an organic solvent (e.g., Ethyl Acetate), dry, and concentrate. Purify the crude product by column chromatography to yield the biaryl-linked peptide.

Visualization: Proposed Suzuki Coupling Workflow

G Reactants Boc-Peptide-Aryl-X + Pyridyl-B(OR)₂ Reaction Heat (80-100 °C) under Inert Atmosphere Reactants->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Coupled_Product Boc-Peptide-Aryl-Pyridyl Reaction->Coupled_Product Workup Aqueous Work-up & Extraction Coupled_Product->Workup Purify Column Chromatography Workup->Purify Final_Product Pure Biaryl Peptide Purify->Final_Product

Caption: Proposed workflow for Suzuki cross-coupling of a pyridyl moiety.

Part 4: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of carboxylic acid. 2. Deactivated coupling reagents. 3. Incomplete neutralization of amine salt. 4. Steric hindrance.1. Allow longer activation time at 0 °C. 2. Use fresh, high-purity coupling reagents. 3. Ensure sufficient base (1.05-1.1 eq.) is used. 4. Switch to a more powerful coupling reagent like HATU or PyBOP.
Racemization Detected 1. Excessive base or prolonged exposure to base. 2. High reaction temperature. 3. Insufficient HOBt additive.1. Use a weaker base (e.g., N-methylmorpholine) or avoid excess DIPEA. 2. Maintain low temperature (0 °C) during activation and initial coupling. 3. Ensure at least 1.1 equivalents of HOBt are used.
Incomplete Boc Deprotection 1. Insufficient acid concentration or reaction time. 2. Basic nature of the pyridyl nitrogen quenching the acid.1. Increase TFA concentration (e.g., from 25% to 50% or neat TFA) or extend reaction time.[17] 2. Use a larger excess of the TFA solution. Monitor reaction completion carefully via TLC or LC-MS.
Difficulty in Purification 1. Formation of closely-related byproducts. 2. Poor solubility of the product. 3. Urea byproduct from DCC/EDC co-elutes.1. Optimize coupling/deprotection to minimize side reactions. 2. Modify the silica gel chromatography eluent system (e.g., add a small percentage of acetic acid or use a different solvent system). 3. Ensure thorough aqueous washes are performed. If using DCC, filter the DCU precipitate before work-up.

References

Application Notes and Protocols for Coupling Hindered Amino Acids: A Focus on 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Sterically Hindered Amino Acids in Peptide Synthesis

In the intricate world of peptide synthesis, the formation of the amide bond is the fundamental reaction. While this process is well-established for the 20 proteinogenic amino acids, the incorporation of non-natural or sterically hindered amino acids presents significant synthetic challenges. These bulky residues can physically obstruct the approach of the activated carboxylic acid and the amine, dramatically slowing down or even preventing the coupling reaction.[1] This can lead to incomplete reactions, low yields, and the generation of deletion sequences, which are often difficult to separate from the target peptide.[2]

3-(4-Pyridyl)-D-alanine is a prime example of such a sterically demanding building block. The presence of the pyridyl group in close proximity to the reactive centers, combined with the D-configuration, can significantly impede peptide bond formation. Furthermore, the basic nature of the pyridine nitrogen can potentially lead to side reactions if not properly addressed. This guide provides a comprehensive overview of the strategies and coupling reagents that have proven effective in overcoming the challenges associated with the incorporation of hindered amino acids like this compound into peptide sequences.

Choosing the Right Tool for the Job: A Comparative Analysis of Coupling Reagents

Standard coupling reagents, such as carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often prove insufficient for driving the acylation of hindered amino groups to completion.[1] To achieve high coupling efficiencies with residues like this compound, more potent activating agents are required. The most successful approaches utilize onium salt-based reagents, which generate highly reactive intermediates.[1] These are broadly categorized into phosphonium and aminium/uronium salts.

Reagent ClassExamplesActivating SpeciesAdvantagesDisadvantages
Phosphonium Salts PyBOP, PyAOPAcyloxyphosphonium saltHigh reactivity, low tendency for racemization, suitable for solution and solid-phase synthesis.[3][4]Byproducts can sometimes be difficult to remove.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUO-acylisourea (reactive ester)Excellent reactivity, fast reaction kinetics, soluble byproducts.[3][5] HATU is particularly effective for hindered couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group.Potential for guanidinylation of the N-terminus if used in excess.
Carbodiimides + Additives DIC + OxymaPure®O-acylisourea (reactive ester)Cost-effective, additives like OxymaPure® significantly enhance reactivity and suppress racemization.[6]Generally less potent than onium salts for severely hindered couplings.

For the specific case of this compound, reagents that form highly reactive esters and are known to perform well with hindered amino acids are the preferred choice. HATU and COMU are particularly recommended due to their superior performance in challenging coupling scenarios.[4][5]

Reaction Mechanisms: A Closer Look at Activation

To understand why certain reagents excel, it's crucial to visualize their mechanism of action. The following diagrams illustrate the activation of a carboxylic acid by HATU and a phosphonium salt like PyBOP.

HATU_Mechanism RCOOH Fmoc-AA-OH ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Base Base (e.g., DIPEA) Base->ActiveEster Peptide Fmoc-AA-NH-Peptide-Resin ActiveEster->Peptide + Amine Byproduct Tetramethylurea + HOAt ActiveEster->Byproduct Amine H2N-Peptide-Resin Amine->Peptide PyBOP_Mechanism RCOOH Fmoc-AA-OH ActiveIntermediate Acyloxyphosphonium Salt RCOOH->ActiveIntermediate + PyBOP, Base PyBOP PyBOP PyBOP->ActiveIntermediate Base Base (e.g., DIPEA) Base->ActiveIntermediate Peptide Fmoc-AA-NH-Peptide-Resin ActiveIntermediate->Peptide + Amine Byproduct Tripyrrolidinophosphine oxide + HOBt ActiveIntermediate->Byproduct Amine H2N-Peptide-Resin Amine->Peptide SPPS_Workflow Start Start: Resin-bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Preactivation Pre-activate Hindered AA (e.g., with HATU/DIPEA) Preactivation->Coupling Monitoring Monitor Coupling (e.g., Kaiser Test) Coupling->Monitoring Wash2 Wash (DMF) Monitoring->Wash2 Negative Double_Coupling Perform Second Coupling Monitoring->Double_Coupling Positive Incomplete Incomplete Monitoring->Incomplete Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle Complete Complete Wash2->Complete Double_Coupling->Coupling

References

Application Notes and Protocols: Strategic Incorporation of 3-(4-Pyridyl)-D-alanine as a Phenylalanine Surrogate in Peptide Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Nature's Alphabet in Peptide Drug Design

The therapeutic landscape is increasingly shaped by peptides, molecules that offer a unique balance of specificity and potency, bridging the gap between small molecules and large biologics.[1] However, native peptides often suffer from significant liabilities, including poor metabolic stability and rapid in vivo clearance, which curtails their therapeutic potential.[2][3][4] A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic amino acids (NPAAs), which are not found in the standard genetic code.[5][6][7][8] The introduction of these unique building blocks can profoundly alter a peptide's physicochemical properties, leading to enhanced stability, improved receptor affinity, and favorable pharmacokinetic profiles.[5][6][8]

This guide focuses on a particularly intriguing NPAA: 3-(4-Pyridyl)-D-alanine (4-Pal) . As a surrogate for the natural aromatic amino acid Phenylalanine (Phe), 4-Pal offers a subtle yet impactful modification. The introduction of a nitrogen atom into the aromatic ring at the para position imparts unique characteristics, including altered electronics, increased hydrophilicity, and the potential for novel molecular interactions.[9][10][11] Furthermore, the D-configuration of the amino acid provides inherent resistance to enzymatic degradation by proteases, which typically recognize L-amino acids.[12]

These application notes provide a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the strategic use of this compound. We will delve into the rationale for its use, provide detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), outline methods for characterization, and present workflows for evaluating the biological consequences of this substitution.

Section 1: The Rationale for Phenylalanine Surrogacy with this compound

The substitution of Phenylalanine with this compound is a deliberate strategy to modulate peptide properties. The rationale is multifaceted, targeting key areas of peptide drug development.

Enhancing Metabolic Stability

A primary driver for incorporating NPAAs is to bolster a peptide's resistance to proteolytic degradation.[2][3][12]

  • Stereochemical Shielding: The D-configuration of this compound renders the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[12] This significantly prolongs the in vivo half-life of the peptide.

  • Altered Recognition Motif: The pyridyl ring, with its distinct electronic and steric profile compared to the phenyl ring, can disrupt the recognition motifs required by specific proteases, further contributing to enhanced stability.

Modulating Receptor Interactions and Biological Activity

The pyridyl moiety offers unique opportunities to fine-tune interactions with biological targets.

  • Hydrogen Bonding Capabilities: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, introducing a new potential interaction point within a receptor's binding pocket that is absent in Phenylalanine. This can lead to altered affinity and selectivity.

  • Modified Aromatic Interactions: The electron-withdrawing nature of the pyridyl nitrogen alters the quadrupole moment of the aromatic ring, influencing cation-π and other non-covalent interactions that are often critical for molecular recognition and binding.[13][14]

  • Conformational Constraints: The introduction of a D-amino acid can induce local changes in the peptide backbone conformation, potentially stabilizing a bioactive conformation or, conversely, disrupting an undesirable one.[7]

Improving Physicochemical Properties

The incorporation of 4-Pal can favorably alter a peptide's solubility and overall developability profile.

  • Increased Hydrophilicity: The pyridyl group is more polar than the phenyl group, which can enhance the aqueous solubility of the resulting peptide.[9][10][11] This is particularly beneficial for peptides that are prone to aggregation or require formulation in aqueous media.

  • pH-Dependent Ionization: The pyridyl nitrogen has a pKa of approximately 5.2, meaning it can be protonated at physiological pH. This introduces a potential positive charge that can further enhance solubility and influence interactions with biological membranes or targets.

Section 2: Synthesis and Incorporation of this compound via Fmoc-SPPS

The most common and efficient method for incorporating this compound into a peptide sequence is through automated or manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[15][16][17][18][19][20]

Visualization of Key Components

cluster_Phe Phenylalanine (Phe) cluster_4Pal This compound (4-Pal) Phe Phenylalanine Phe_structure Pal This compound Pal_structure

Caption: Chemical structures of Phenylalanine and its surrogate, this compound.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle for incorporating Fmoc-D-4-pyridylalanine into a growing peptide chain on a solid support resin.

  • Fmoc-D-4-pyridylalanine (Fmoc-D-4-Pal-OH)[21][22]

  • Peptide synthesis grade Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent (e.g., HATU, HBTU)[23][24]

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Appropriate resin for SPPS (e.g., Rink Amide resin for C-terminal amides)

  • Peptide synthesis vessel

  • Shaker or automated peptide synthesizer

SPPS_Workflow Start Start with Peptide-Resin (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-D-4-Pal-OH HATU/DIPEA in DMF Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle If sequence not complete End Final Cleavage and Purification Wash2->End If sequence complete

Caption: A generalized workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.[19]

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes to ensure complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene adduct.

  • Coupling of Fmoc-D-4-pyridylalanine:

    • In a separate vial, pre-activate the Fmoc-D-4-pyridylalanine. For every 1 equivalent of reactive sites on the resin, use:

      • 4 equivalents of Fmoc-D-4-pyridylalanine

      • 3.9 equivalents of HATU

      • 8 equivalents of DIPEA

    • Dissolve the amino acid and HATU in DMF, then add DIPEA. Allow the mixture to activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature. Note: Coupling times may need to be extended for this sterically hindered D-amino acid.[25][26]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling (Optional but Recommended): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), a second coupling may be necessary.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Section 3: Characterization of this compound Containing Peptides

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the crude peptide and to purify it to the desired level.

  • Typical Conditions:

    • Column: Reverse-phase C18 column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point.

    • Detection: UV absorbance at 220 nm and 254 nm (the pyridyl ring will absorb at 254 nm).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

  • Expected Result: The observed molecular weight should match the calculated theoretical molecular weight of the peptide containing this compound.

Peptide Sequence Modification Calculated Monoisotopic Mass (Da) Observed [M+H]+ (Da)
H-Gly-Phe-Ala-Leu-NH₂Native Peptide406.2480407.2558
H-Gly-(D-4-Pal)-Ala-Leu-NH₂4-Pal Substituted407.2432408.2510

Table 1: Example Mass Spectrometry Data for a Tetrapeptide and its 4-Pal Analog.

Section 4: Evaluating the Impact of this compound Incorporation

After synthesis and purification, it is crucial to evaluate how the substitution of Phenylalanine with this compound affects the peptide's biological properties.

Protocol: In Vitro Proteolytic Stability Assay

This protocol assesses the peptide's resistance to degradation by common proteases.

  • Purified native peptide and 4-Pal analog.

  • Protease solution (e.g., Trypsin, Chymotrypsin, or human serum).

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4).

  • HPLC system.

  • Quenching solution (e.g., 10% TFA).

  • Prepare stock solutions of the native and 4-Pal peptides in the assay buffer.

  • Incubate the peptides (e.g., at a final concentration of 100 µM) with the protease solution (or serum) at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.

  • Analyze the samples by reverse-phase HPLC.

  • Quantify the percentage of intact peptide remaining at each time point by integrating the area of the corresponding peak in the chromatogram.

  • Calculate the half-life (t½) for each peptide.

Peptide Half-life in Human Serum (minutes)
Native Peptide (Phe-containing)25
4-Pal Analog> 480

Table 2: Representative Proteolytic Stability Data.

Workflow: Receptor Binding and Functional Assays

The ultimate test of a modified peptide is its ability to retain or improve its biological function.

Functional_Assay_Workflow Start Synthesized Peptides (Native and 4-Pal Analog) Binding_Assay Receptor Binding Assay (e.g., Radioligand displacement) Start->Binding_Assay Functional_Assay Functional Cell-Based Assay (e.g., cAMP accumulation, Ca2+ flux) Start->Functional_Assay Data_Analysis Data Analysis (Calculate Ki, EC50/IC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Compare Potency and Efficacy Data_Analysis->Conclusion

References

Application Notes & Protocols: 3-(4-Pyridyl)-D-alanine as a Versatile Building Block for Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 3-(4-Pyridyl)-D-alanine in Drug Design

This compound is a non-proteinogenic amino acid that has emerged as a privileged scaffold in medicinal chemistry, particularly for the development of enzyme inhibitors. Its unique structure combines the chiral center of a D-alanine backbone with the aromatic, electron-withdrawing, and hydrogen-bonding capabilities of a pyridyl ring. This combination makes it an exceptional starting point for designing inhibitors that can target the active sites of various enzymes, most notably those that process aromatic amino acid substrates.

The D-configuration provides inherent resistance to degradation by common proteases, which preferentially recognize L-amino acids, thereby enhancing the potential for improved pharmacokinetic profiles. Furthermore, the pyridyl nitrogen can be protonated at physiological pH, allowing for critical ionic interactions within an enzyme's active site. It can also serve as a versatile chemical handle for further synthetic elaboration.

This document provides a detailed guide for researchers on the strategic application of this compound, focusing on its use in the synthesis of inhibitors for Aromatic L-Amino Acid Decarboxylase (AADC) and providing a robust protocol for evaluating their inhibitory activity.

Biochemical Rationale: Mechanism of Action

The primary utility of this compound derivatives as enzyme inhibitors often stems from their ability to act as mechanism-based inactivators, also known as "suicide substrates". Many target enzymes, such as AADC, are Pyridoxal-5'-phosphate (PLP)-dependent.

The general mechanism proceeds as follows:

  • Schiff Base Formation: The inhibitor, mimicking the natural substrate, enters the active site and forms a Schiff base with the PLP cofactor.

  • Decarboxylation & Rearrangement: The enzyme initiates its catalytic cycle, often leading to a decarboxylation event.

  • Covalent Adduct Formation: The unique electronics of the pyridyl ring facilitate the formation of a stable, covalent bond with the enzyme-PLP complex. This effectively sequesters the cofactor and permanently inactivates the enzyme.

This mechanism-based inactivation is highly specific and irreversible, making it a desirable trait in drug design for achieving sustained target engagement.

Application Protocol I: Synthesis of an AADC Inhibitor Scaffold

This protocol details the synthesis of (R)-2-hydrazinyl-3-(pyridin-4-yl)propanoic acid, a known inhibitor of Aromatic L-Amino Acid Decarboxylase (AADC), starting from this compound. This compound is structurally analogous to Carbidopa, a clinically used AADC inhibitor.

Rationale: The conversion of the primary amine of the D-alanine starting material to a hydrazine moiety is a key transformation. The resulting α-hydrazino acid structure is critical for the mechanism-based inactivation of PLP-dependent enzymes like AADC.

Workflow for Inhibitor Synthesis

cluster_synthesis Synthesis Workflow Start This compound Step1 Step 1: N-Nitrosation (NaNO₂, aq. HBr) Start->Step1 Diazotization Intermediate α-Bromo-N-nitroso intermediate (Unstable, use in situ) Step1->Intermediate Formation Step2 Step 2: Hydrazine Substitution (Hydrazine hydrate) Intermediate->Step2 Nucleophilic Attack Product Crude (R)-2-hydrazinyl-3- (pyridin-4-yl)propanoic acid Step2->Product Step3 Step 3: Purification (Recrystallization) Product->Step3 Final Pure Inhibitor Product Step3->Final cluster_assay Enzyme Inhibition Assay Workflow Prep Prepare Reagents: Buffer, Enzyme, Substrate, Test Inhibitor Series Create Serial Dilution of Inhibitor Prep->Series Incubate Pre-incubate Enzyme with Inhibitor or Vehicle Series->Incubate Initiate Initiate Reaction (Add Substrate L-DOPA) Incubate->Initiate Monitor Monitor Absorbance Change (e.g., at 490 nm) Initiate->Monitor Calc Calculate Reaction Rates Monitor->Calc Plot Plot % Inhibition vs. [Inhibitor] Calc->Plot Fit Fit Data (Non-linear Regression) to Determine IC₅₀ Value Plot->Fit

Synthesis and Evaluation of Novel Neuroprotective Agents Derived from 3-(4-Pyridyl)-D-alanine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-(4-Pyridyl)-D-alanine in Neuroprotective Drug Discovery

In the relentless pursuit of effective therapies for neurodegenerative diseases, the strategic selection of molecular scaffolds is paramount. This compound, a non-natural amino acid, has emerged as a compelling starting material for the synthesis of novel neuroprotective agents.[1] Its unique structure, featuring a pyridine ring, offers a versatile platform for chemical modification, enabling the exploration of diverse chemical spaces and the development of compounds with enhanced biological activity.[1] The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for binding to biological targets implicated in neurodegenerative pathways. This guide provides a comprehensive overview of the synthesis, characterization, and evaluation of neuroprotective agents derived from this compound, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Mechanistic Insights: Targeting Neuronal Survival Pathways

While the precise mechanisms of action for novel this compound derivatives are an active area of investigation, the neuroprotective effects of related compounds often converge on key pathways that regulate neuronal survival and mitigate cellular stress. A primary focus is the modulation of excitotoxicity, a pathological process involving the overactivation of N-methyl-D-aspartate (NMDA) receptors, which leads to excessive calcium influx and subsequent neuronal death. It is hypothesized that derivatives of this compound may act as modulators of NMDA receptor activity, thereby preventing the downstream cascade of neurotoxic events.

Furthermore, many neuroprotective agents exert their effects through antioxidant and anti-inflammatory pathways.[2] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, is a common hallmark of neurodegenerative disorders. Compounds that can scavenge free radicals or upregulate endogenous antioxidant enzymes are of significant therapeutic interest.[2][3] Similarly, chronic neuroinflammation contributes to neuronal damage, and agents that can suppress pro-inflammatory signaling pathways hold promise for neuroprotection.

The following diagram illustrates a potential neuroprotective signaling pathway that could be modulated by this compound derivatives, integrating concepts from established neuroprotective mechanisms.

Neuroprotective Signaling Pathway cluster_0 Cellular Stressors cluster_1 Potential Drug Intervention cluster_2 Cellular Targets & Pathways cluster_3 Cellular Outcomes Oxidative Stress Oxidative Stress Antioxidant Enzymes (e.g., SOD, Catalase) Antioxidant Enzymes (e.g., SOD, Catalase) Oxidative Stress->Antioxidant Enzymes (e.g., SOD, Catalase) downregulates Excitotoxicity Excitotoxicity NMDA Receptor NMDA Receptor Excitotoxicity->NMDA Receptor activates Pyridyl-D-alanine Derivative Pyridyl-D-alanine Derivative Pyridyl-D-alanine Derivative->NMDA Receptor modulates Pyridyl-D-alanine Derivative->Antioxidant Enzymes (e.g., SOD, Catalase) upregulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Pyridyl-D-alanine Derivative->Pro-inflammatory Cytokines inhibits Reduced Ca2+ Influx Reduced Ca2+ Influx NMDA Receptor->Reduced Ca2+ Influx leads to Decreased ROS Decreased ROS Antioxidant Enzymes (e.g., SOD, Catalase)->Decreased ROS leads to Reduced Inflammation Reduced Inflammation Pro-inflammatory Cytokines->Reduced Inflammation leads to Neuronal Survival Neuronal Survival Reduced Ca2+ Influx->Neuronal Survival Decreased ROS->Neuronal Survival Reduced Inflammation->Neuronal Survival

Figure 1: Potential neuroprotective mechanisms of this compound derivatives.

Synthetic Strategies and Protocols

The synthesis of neuroprotective agents from this compound typically involves the formation of an amide bond between the amino group of the alanine derivative and a carboxylic acid. This approach allows for the introduction of various substituents to explore structure-activity relationships (SAR). The following sections provide a detailed protocol for the synthesis of a representative N-aroyl-3-(4-Pyridyl)-D-alanine derivative.

General Workflow for Synthesis and Purification

The overall process involves esterification of the starting amino acid, followed by amide coupling with a desired carboxylic acid, and subsequent purification.

Synthesis Workflow A This compound B Esterification (e.g., TMSCl, MeOH) A->B C This compound Methyl Ester B->C D Amide Coupling (e.g., EDAC, DMAP) C->D F Crude N-Aroyl-3-(4-Pyridyl)- D-alanine Methyl Ester D->F E Substituted Benzoic Acid E->D G Purification (Column Chromatography) F->G H Pure Product G->H I Characterization (NMR, HRMS) H->I J Final Compound I->J

Figure 2: General workflow for the synthesis of N-aroyl-3-(4-Pyridyl)-D-alanine derivatives.

Protocol 1: Synthesis of this compound Methyl Ester

This initial step protects the carboxylic acid functionality to prevent side reactions during the subsequent amide coupling.

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Trimethylsilyl chloride (TMSCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 mmol) in anhydrous methanol (5 mL) in a round-bottom flask, add trimethylsilyl chloride (2 mmol) dropwise at room temperature with stirring.[4]

  • Stir the reaction mixture at room temperature for 12 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound methyl ester.

  • The crude product can be used in the next step without further purification.[4]

Protocol 2: Synthesis of N-(Substituted-benzoyl)-3-(4-Pyridyl)-D-alanine Methyl Ester

This protocol describes the amide bond formation using a common coupling agent.

Materials:

  • This compound methyl ester (from Protocol 1)

  • Substituted benzoic acid (e.g., 4-methoxybenzoic acid) (1 mmol)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC) (1.5 mmol)[4]

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 mmol)[4]

  • Triethylamine (TEA) (2 mmol)[4]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound methyl ester (1 mmol), the desired substituted benzoic acid (1 mmol), and DMAP (0.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask.[4]

  • Add triethylamine (2 mmol) to the mixture.[4]

  • Add EDAC (1.5 mmol) to the reaction mixture and stir at room temperature overnight.[4]

  • Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl solution (10 mL).[4]

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4]

Protocol 3: Purification and Characterization

Purification of the final compound is crucial to obtain a high-purity product for biological evaluation.

Purification:

  • Column Chromatography: Purify the crude product by column chromatography on silica gel.[5][6] The choice of eluent system will depend on the polarity of the synthesized derivative (e.g., a gradient of hexane and ethyl acetate).[4]

  • Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain crystalline material.[2]

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the purified compound using ¹H NMR and ¹³C NMR spectroscopy.[7][8][9]

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the synthesized compound to confirm its elemental composition.[7]

Representative Characterization Data (Hypothetical for N-(4-methoxybenzoyl)-3-(4-pyridyl)-D-alanine methyl ester):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.55 (d, J = 6.0 Hz, 2H, Py-H), 7.80 (d, J = 8.8 Hz, 2H, Ar-H), 7.20 (d, J = 6.0 Hz, 2H, Py-H), 6.90 (d, J = 8.8 Hz, 2H, Ar-H), 6.80 (d, J = 8.0 Hz, 1H, NH), 5.10 (q, J = 7.2 Hz, 1H, α-CH), 3.85 (s, 3H, OCH₃), 3.75 (s, 3H, COOCH₃), 3.30 (dd, J = 14.0, 6.0 Hz, 1H, β-CH₂), 3.15 (dd, J = 14.0, 7.6 Hz, 1H, β-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 172.0 (COOR), 166.5 (CONH), 162.0 (C-OAr), 150.0 (Py-C), 148.0 (Py-C), 129.0 (Ar-C), 126.0 (Ar-C), 124.0 (Py-C), 114.0 (Ar-C), 55.5 (OCH₃), 52.5 (COOCH₃), 52.0 (α-C), 38.0 (β-C).

  • HRMS (ESI): m/z calculated for C₁₇H₁₈N₂O₄ [M+H]⁺, found.

In Vitro Evaluation of Neuroprotective Activity

To assess the neuroprotective potential of the synthesized compounds, in vitro cell-based assays are employed. The human neuroblastoma cell line SH-SY5Y is a commonly used model for neurotoxicity and neuroprotection studies.[10][11][12]

Protocol 4: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • SH-SY5Y cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Neurotoxic agent (e.g., Amyloid-β₂₅₋₃₅, H₂O₂)

  • Synthesized this compound derivative

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the synthesized compound for 1-2 hours.

  • Induce neurotoxicity by adding the neurotoxic agent (e.g., 25 µM Amyloid-β₂₅₋₃₅) to the wells and incubate for 24-48 hours.[10]

  • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the control (untreated) cells.

Data Presentation: Quantitative Analysis of Neuroprotection

The results of the neuroprotection assays should be presented in a clear and quantitative manner. This typically involves generating dose-response curves and calculating the EC₅₀ value, which is the concentration of the compound that provides 50% of the maximum protective effect.

CompoundNeurotoxic InsultCell LineEC₅₀ (µM)Max. Protection (%)
Compound X Amyloid-β₂₅₋₃₅ (25 µM)SH-SY5Y10.585
Compound Y H₂O₂ (100 µM)SH-SY5Y5.292
Reference Drug Amyloid-β₂₅₋₃₅ (25 µM)SH-SY5Y8.788

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of novel neuroprotective agents. The synthetic protocols outlined in this guide provide a robust framework for the generation of diverse compound libraries. The subsequent in vitro evaluation using established cell-based assays allows for the quantitative assessment of their neuroprotective efficacy. Future research should focus on elucidating the specific molecular targets and mechanisms of action of promising lead compounds. In vivo studies in animal models of neurodegenerative diseases will be crucial to validate the therapeutic potential of these novel agents. The continued exploration of derivatives of this compound holds significant promise for the development of next-generation therapies to combat the devastating impact of neurodegenerative disorders.

References

Application of 3-(4-Pyridyl)-D-alanine in Antimicrobial Peptide Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

In an era defined by the escalating threat of antimicrobial resistance, the rational design of novel antimicrobial peptides (AMPs) represents a critical frontier in drug development. The incorporation of non-canonical amino acids is a powerful strategy to enhance the therapeutic potential of AMPs by improving their potency, selectivity, and metabolic stability. This guide provides an in-depth exploration of the application of 3-(4-Pyridyl)-D-alanine, a non-natural amino acid, in the design and optimization of antimicrobial peptides. We will delve into the scientific rationale, synthesis protocols, and bioactivity assessment methods, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of this compound in AMPs

Antimicrobial peptides are a diverse class of naturally occurring and synthetic molecules that exhibit broad-spectrum activity against bacteria, fungi, and viruses.[1][2][3] Their primary mechanism of action often involves the disruption of microbial cell membranes, a process less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[4] However, natural AMPs can suffer from limitations such as susceptibility to proteolytic degradation and potential toxicity to host cells.

The incorporation of non-natural amino acids like this compound offers a strategic approach to overcome these challenges.[1][5] The key attributes of this particular amino acid derivative in the context of AMP design are:

  • Enhanced Stability: The D-chiral configuration of this compound confers resistance to enzymatic degradation by host and bacterial proteases, which typically recognize L-amino acids. This can significantly prolong the in vivo half-life and bioavailability of the peptide.

  • Modulation of Physicochemical Properties: The pyridyl group, an aromatic heterocycle, introduces unique electronic and hydrogen-bonding capabilities compared to the phenyl ring of phenylalanine.[6] This can influence the peptide's overall hydrophobicity, amphipathicity, and solubility, all of which are critical determinants of antimicrobial activity and selectivity. The pyridine nitrogen can also act as a hydrogen bond acceptor, potentially facilitating specific interactions with microbial membrane components.

  • Structural Versatility: As a building block in solid-phase peptide synthesis (SPPS), Fmoc-protected this compound can be readily incorporated at any desired position within a peptide sequence, allowing for systematic structure-activity relationship (SAR) studies.[7]

This guide will provide the necessary protocols and theoretical background to effectively utilize this compound in your AMP development pipeline.

Workflow for Designing and Evaluating AMPs with this compound

The process of incorporating this compound into an antimicrobial peptide and evaluating its efficacy can be systematically approached through a multi-step workflow. This workflow is designed to ensure a logical progression from peptide synthesis to comprehensive biological characterization.

AMP_Design_Workflow Workflow for AMP Design and Evaluation cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation cluster_data Data Interpretation A Peptide Design & Selection of Substitution Site B Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(4-Pyridyl)-D-alanine A->B C Cleavage and Deprotection B->C D Purification by RP-HPLC C->D E Mass Spectrometry Analysis D->E F Antimicrobial Activity Assessment (MIC Assay) E->F Characterized Peptide G Hemolytic Activity Assessment (Toxicity Screening) E->G Characterized Peptide H Structure-Activity Relationship (SAR) Analysis F->H G->H I Determination of Therapeutic Index H->I

Caption: A comprehensive workflow for the design, synthesis, and evaluation of antimicrobial peptides incorporating this compound.

Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key experimental procedures involved in the application of this compound in AMP design.

Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

The Fmoc/tBu strategy is the most commonly used method for solid-phase peptide synthesis.[2] The following is a generalized protocol for manual synthesis. Automated synthesizers will follow a similar series of steps.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-(4-Pyridyl)-D-alanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (20%, v/v)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate tube, dissolve 3 equivalents of the Fmoc-amino acid, 3 equivalents of HBTU/HOBt, in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • To confirm complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times).

  • Incorporation of Fmoc-3-(4-Pyridyl)-D-alanine: Follow the same coupling protocol as for standard amino acids, using Fmoc-3-(4-Pyridyl)-D-alanine.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] The broth microdilution method is a standard procedure for determining the MIC of AMPs.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Peptide stock solution (e.g., in sterile water or 0.01% acetic acid)

  • Spectrophotometer or microplate reader

Protocol:

  • Bacterial Inoculum Preparation:

    • Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

    • Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the peptide stock solution in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (bacteria in broth without peptide) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.

    • Optionally, read the optical density at 600 nm (OD600) using a microplate reader.

Hemolytic Activity Assay

This assay is crucial for assessing the cytotoxicity of the designed AMPs against mammalian cells, using red blood cells (RBCs) as a model.[2]

Materials:

  • Fresh human or animal red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis

  • Sterile 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • RBC Preparation:

    • Centrifuge a sample of whole blood to pellet the RBCs.

    • Wash the RBC pellet with PBS several times until the supernatant is clear.

    • Resuspend the washed RBCs in PBS to a final concentration of 2-4% (v/v).

  • Peptide Dilution and Incubation:

    • Prepare a serial dilution of the peptide in PBS in a 96-well plate.

    • Add the RBC suspension to each well.

    • Include a positive control (RBCs with 1% Triton X-100) and a negative control (RBCs in PBS only).

    • Incubate the plate at 37°C for 1 hour.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 414 nm or 540 nm (wavelength for hemoglobin release).

  • Calculation of Percent Hemolysis:

    • Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic substitution of amino acids in a parent AMP with this compound allows for a detailed SAR analysis. The goal is to identify modifications that enhance antimicrobial potency while minimizing hemolytic activity.

Data Presentation:

The results of the MIC and hemolysis assays should be tabulated for clear comparison between the parent peptide and its this compound-containing analogs.

Table 1: Illustrative Antimicrobial and Hemolytic Activity Data

Peptide IDSequenceMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureusHC50 (µg/mL)Therapeutic Index (S. aureus)
Parent AMPGGLKKLGKKLLKKL-NH2168506.25
Analog 1GGLK(4-Pyr-D-Ala)LGKKLLKKL-NH2847518.75
Analog 2GGLKKLG(4-Pyr-D-Ala)KLLKKL-NH2168607.5

Note: The data in this table is illustrative and intended to demonstrate how results would be presented. Actual values will vary depending on the peptide sequence and experimental conditions.

Therapeutic Index (TI):

A key parameter for evaluating the therapeutic potential of an AMP is the therapeutic index, which is the ratio of its toxicity to its efficacy. A higher TI indicates greater selectivity for microbial cells over host cells.

TI = HC50 / MIC

Where:

  • HC50 is the peptide concentration causing 50% hemolysis.

  • MIC is the minimum inhibitory concentration against a specific pathogen.

In the illustrative data above, the substitution at a specific position in Analog 1 resulted in a significant improvement in the therapeutic index, making it a more promising drug candidate.

Mechanistic Insights and Rationale for Design

The incorporation of this compound can influence the mechanism of action of an AMP in several ways. The pyridyl group can alter the peptide's interaction with the bacterial membrane, potentially leading to more efficient membrane disruption.

AMP_Mechanism Potential Mechanistic Contributions of this compound cluster_properties Modified Physicochemical Properties cluster_interactions Altered Membrane Interactions cluster_outcomes Biological Outcomes A This compound Incorporation B Altered Hydrophobicity & Amphipathicity A->B C Enhanced H-Bonding Capacity A->C D Increased Proteolytic Stability (D-amino acid) A->D E Modified Insertion into Lipid Bilayer B->E F Enhanced Binding to Anionic Lipids B->F C->E C->F H Improved Selectivity (Higher TI) D->H G Increased Antimicrobial Potency (Lower MIC) E->G F->G G->H

Caption: A diagram illustrating the potential mechanistic consequences of incorporating this compound into an antimicrobial peptide.

The pyridyl group's ability to engage in hydrogen bonding and its distinct electronic properties compared to natural aromatic residues can lead to more favorable interactions with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids in Gram-positive bacteria.[4] This can result in a more efficient disruption of the membrane integrity and subsequent cell death.

Conclusion and Future Directions

The incorporation of this compound into antimicrobial peptides is a promising strategy for developing novel therapeutics to combat antibiotic resistance. This non-natural amino acid offers the dual benefits of enhanced proteolytic stability and the potential for improved antimicrobial activity and selectivity through the modulation of the peptide's physicochemical properties. The protocols and workflows outlined in this guide provide a comprehensive framework for the rational design, synthesis, and evaluation of AMPs containing this valuable building block.

Future research in this area should focus on systematic SAR studies to elucidate the optimal positioning of this compound within different classes of AMPs. Furthermore, investigating the detailed molecular interactions between pyridyl-containing peptides and bacterial membrane models will provide deeper mechanistic insights, paving the way for the development of the next generation of highly effective and safe antimicrobial agents.

References

Application Note: Strategic Incorporation of 3-(4-Pyridyl)-D-alanine for Advanced Peptide-Based Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in molecular imaging and peptide chemistry.

Abstract

The convergence of peptide chemistry and molecular imaging has catalyzed the development of highly specific and potent diagnostic and therapeutic agents.[1][2] This application note provides a comprehensive guide to the strategic incorporation of the non-proteinogenic amino acid 3-(4-Pyridyl)-D-alanine (4-Pal) into peptides for imaging studies. We will delve into the rationale behind its selection, detailing its unique contributions to peptide stability, solubility, and its function as a versatile scaffold for labeling with imaging moieties. This document will provide detailed, field-proven protocols for solid-phase peptide synthesis (SPPS) incorporating Fmoc-D-Ala(4-pyridyl)-OH, subsequent conjugation strategies, and characterization of the final labeled peptide, ensuring scientific integrity and reproducibility.

Introduction: The Rationale for Pyridyl-Alanine in Peptide Imaging Probes

Peptide-based imaging agents have emerged as a powerful class of radiopharmaceuticals and fluorescent probes, offering a favorable balance of specificity, rapid pharmacokinetics, and deep tissue penetration compared to larger antibodies or less specific small molecules.[2][3] The functionalization of these peptides with imaging reporters, such as radionuclides for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), or fluorophores for optical imaging, is a critical step in their development.[1][2]

The choice of amino acid for modification is a pivotal decision in the design of a peptide imaging agent. This compound presents several distinct advantages:

  • Enhanced Biophysical Properties: The incorporation of pyridyl-alanine has been shown to improve the aqueous solubility of peptides, a crucial factor for in vivo applications.[4]

  • Metabolic Stability: The D-configuration of the alanine backbone confers resistance to enzymatic degradation by proteases, extending the in vivo half-life of the peptide and allowing for a longer imaging window.

  • Versatile Chemical Handle: The pyridine ring serves as a versatile scaffold for a variety of conjugation chemistries. Its nitrogen atom can be N-alkylated, providing a chemoselective handle for late-stage functionalization, a method that is orthogonal to many other reactive groups found in peptides.[4][5]

  • Chelation Site for Radiometals: The pyridyl moiety can participate in the coordination of radiometals, either directly or as part of a larger chelating framework, which is essential for PET and SPECT imaging applications.[6]

This guide will provide the necessary protocols and scientific context to leverage these advantages in your research.

Workflow Overview: From Synthesis to Characterization

The overall process of creating a this compound labeled peptide for imaging studies can be broken down into four key stages. The following diagram illustrates this workflow.

Peptide Labeling Workflow Overall Workflow for this compound Labeled Peptides cluster_synthesis Peptide Synthesis cluster_labeling Labeling/Conjugation cluster_cleavage Cleavage and Purification cluster_characterization Characterization start Resin Preparation deprotection1 Fmoc Deprotection start->deprotection1 coupling Amino Acid Coupling (including Fmoc-3-(4-Pyridyl)-D-alanine) deprotection1->coupling capping Capping (Optional) coupling->capping deprotection2 Final Fmoc Deprotection capping->deprotection2 activation Activation of Imaging Moiety (e.g., Chelator, Fluorophore) deprotection2->activation Labeled Peptide on Resin conjugation Conjugation to Pyridyl Group or other site activation->conjugation cleavage Cleavage from Resin & Side-chain Deprotection conjugation->cleavage precipitation Peptide Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification ms Mass Spectrometry (MS) purification->ms hplc_analysis Analytical HPLC ms->hplc_analysis imaging_validation In vitro/In vivo Imaging Validation hplc_analysis->imaging_validation caption Workflow for peptide labeling with this compound.

Workflow for peptide labeling with this compound.

Detailed Protocols

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-(4-Pyridyl)-D-alanine

This protocol outlines the manual Fmoc-SPPS for incorporating this compound into a target peptide sequence on a Rink Amide resin for a C-terminally amidated peptide.

Materials and Reagents:

ReagentSupplierGrade
Rink Amide MBHA ResinVarious100-200 mesh, ~0.5 mmol/g
Fmoc-3-(4-Pyridyl)-D-alanineChem-Impex, Biosynth≥98.0% (HPLC)[7][8]
Other Fmoc-protected amino acidsVariousPeptide synthesis grade
HBTU/HCTUVarious≥99.5%
N,N-Diisopropylethylamine (DIPEA)VariousPeptide synthesis grade
PiperidineVariousPeptide synthesis grade
N,N-Dimethylformamide (DMF)VariousPeptide synthesis grade
Dichloromethane (DCM)VariousACS grade
Acetic AnhydrideVariousReagent grade
Cleavage Cocktail (TFA/TIS/H₂O)Prepared in-house95:2.5:2.5 (v/v/v)

Protocol Steps:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and then DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, dissolve 4 equivalents of the Fmoc-protected amino acid and 3.9 equivalents of HBTU in DMF.

    • Add 8 equivalents of DIPEA to the amino acid solution to activate it.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3x).

  • Incorporation of Fmoc-3-(4-Pyridyl)-D-alanine:

    • The coupling of Fmoc-3-(4-Pyridyl)-D-alanine follows the same procedure as other amino acids. Due to its structure, it generally couples efficiently.

    • Follow the general coupling cycle described in step 3.

  • N-terminal Acetylation (if required):

    • After the final amino acid has been coupled and deprotected, add a solution of 10% acetic anhydride and 20% DIPEA in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

On-Resin Labeling via N-Alkylation of the Pyridyl Group

This protocol describes a chemoselective, late-stage labeling approach by N-alkylating the pyridyl nitrogen.[4][5]

N-Alkylation of Pyridyl Group Chemoselective N-Alkylation of Pyridyl-Alanine peptide Peptide-Resin ...-NH-CH(CH2-Py)-CO-... product Labeled Peptide-Resin ...-NH-CH(CH2-Py+-R)-CO-... peptide->product DMF, Room Temp reagent Alkylating Agent R-X (e.g., Iodoacetamide-Fluorophore) reagent->product caption N-alkylation of the pyridyl group on solid support.

N-alkylation of the pyridyl group on solid support.

Protocol Steps:

  • Prepare the Alkylating Agent:

    • Dissolve 5-10 equivalents of the alkylating agent (e.g., an iodoacetyl- or bromoacetyl-derivatized imaging probe) in DMF.

  • On-Resin Reaction:

    • Add the solution of the alkylating agent to the peptide-resin.

    • Agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Once the reaction is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents.

Peptide Cleavage, Deprotection, and Purification
  • Cleavage and Deprotection:

    • Dry the resin under vacuum for at least 1 hour.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5). Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.

    • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Agitate for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold solution of diethyl ether.

    • A white precipitate of the crude peptide should form.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.

  • Purification:

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by LC-MS to identify those containing the pure, labeled peptide.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Characterization of the Labeled Peptide

4.1. Mass Spectrometry (MS):

  • Purpose: To confirm the identity and purity of the labeled peptide by verifying its molecular weight.

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

  • Expected Outcome: A mass spectrum showing a dominant peak corresponding to the calculated molecular weight of the this compound labeled peptide.

4.2. Analytical RP-HPLC:

  • Purpose: To assess the purity of the final peptide product.

  • Method: Use a C18 analytical column with a standard water/acetonitrile gradient.

  • Expected Outcome: A chromatogram showing a single major peak, indicating a purity of >95% for use in imaging studies.

Applications in Imaging

Peptides labeled with this compound can be utilized in a wide array of imaging modalities:

  • PET/SPECT Imaging: The pyridyl group can be part of a chelator system (e.g., DOTA, NOTA) for radiolabeling with medically relevant radionuclides like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), or Copper-64 (⁶⁴Cu).[2][6] These radiolabeled peptides are invaluable for in vivo tumor imaging and therapy (theranostics).[6][9]

  • Fluorescence Imaging: The pyridyl group can be conjugated to a fluorophore for in vitro and in vivo optical imaging, allowing for real-time tracking of cellular trafficking and biodistribution.[10][11]

Conclusion

This compound is a powerful and versatile building block for the development of advanced peptide-based imaging agents.[7][12][13] Its incorporation enhances the physicochemical properties of peptides and provides a strategic handle for chemoselective labeling. The protocols detailed in this application note provide a robust framework for the synthesis, purification, and characterization of these valuable research tools, enabling researchers to push the boundaries of molecular imaging and targeted therapeutics.

References

Application Notes & Protocols: The Strategic Use of 3-(4-Pyridyl)-D-alanine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(4-Pyridyl)-D-alanine is a non-canonical amino acid that has emerged as a powerful building block in medicinal chemistry. Its unique architecture, combining the stereochemical stability of a D-amino acid with the versatile chemical reactivity and biophysical properties of a pyridyl moiety, offers researchers a unique tool for designing novel therapeutics. This guide provides an in-depth exploration of the applications of this compound, detailing its incorporation into peptides, its use in bioconjugation strategies, and its role as a foundational scaffold in drug design. We present validated, step-by-step protocols for its use in solid-phase peptide synthesis and subsequent analysis, grounded in established chemical principles to ensure reproducibility and success.

Introduction: The Rationale for this compound

The quest for novel therapeutic agents often requires moving beyond the 20 canonical amino acids. Unnatural amino acids provide a gateway to peptides and proteins with enhanced properties. This compound is particularly noteworthy for three key features:

  • The D-Configuration: Peptides incorporating D-amino acids exhibit significantly enhanced resistance to proteolytic degradation by endogenous proteases, which are stereospecific for L-amino acids. This directly translates to a longer biological half-life, a critical parameter for drug efficacy.

  • The 4-Pyridyl Side Chain: The pyridine ring is a versatile functional group. It is aromatic and can engage in π-stacking interactions, yet it is more hydrophilic than a phenyl ring, which can improve the aqueous solubility of the final peptide.[1] The nitrogen atom acts as a hydrogen bond acceptor and can be protonated at physiological pH, introducing a positive charge that can be exploited for specific molecular interactions or to further enhance solubility.[1]

  • Chemical Handle for Bioconjugation: The pyridyl group is a key player in various chemical ligation and bioconjugation strategies.[2][3] It can be activated for selective reactions, allowing for the attachment of imaging agents, drug payloads, or polymers like PEG to modulate the pharmacokinetic profile of the parent molecule. A recent method even demonstrates chemoselective N-alkylation of the pyridyl-alanine residue for late-stage peptide modification.[4]

These attributes make this compound a valuable building block for developing more stable, soluble, and functional peptide-based drugs and other novel chemical entities.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Synonyms (R)-2-Amino-3-(4-pyridyl)propionic acid, 4'-Aza-D-phenylalanine
CAS Number 37535-50-5
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Appearance White solid / powder[5]
Typical Purity ≥98.0%

Core Application: Peptide Synthesis

The most common application of this compound is its site-specific incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This is almost exclusively performed using the Fmoc-protected variant, Fmoc-3-(4'-pyridyl)-D-alanine , to ensure selective N-terminal chain elongation.[6]

Causality in SPPS Protocol Design

The choice of reagents and conditions is critical for successfully incorporating this amino acid.

  • Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is the standard α-amino protecting group for SPPS. Its lability to a weak base (e.g., piperidine) allows for iterative deprotection cycles without cleaving the growing peptide from the acid-labile resin.[7]

  • Coupling Reagents: Standard carbodiimide-based coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HCTU, in the presence of a base like DIPEA (N,N-Diisopropylethylamine), are effective for activating the carboxylic acid of the incoming Fmoc-amino acid to form an active ester, which then rapidly reacts with the free N-terminal of the resin-bound peptide.[8]

  • Side Chain Protection: Unlike tryptophan or histidine, the pyridyl side chain of this compound does not typically require a protecting group during standard Fmoc-SPPS. Its basicity is low enough that it does not significantly interfere with the coupling reactions.

spss_workflow cluster_synthesis SPPS Cycle resin Resin with free amine deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection Start wash1 DMF Wash deprotection->wash1 coupling Coupling (Fmoc-D-Pyr-Ala-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 wash2->deprotection Next Cycle cleavage Cleavage & Deprotection (e.g., 95% TFA Cocktail) wash2->cleavage Final Cycle purification Purification (RP-HPLC) cleavage->purification analysis Analysis (LC-MS, Purity) purification->analysis

Caption: Workflow for SPPS incorporation of Fmoc-D-Ala(4-pyridyl)-OH.

Protocol 1: Incorporation using Fmoc-SPPS

This protocol describes a representative manual synthesis on a 0.1 mmol scale using a Rink Amide resin for a C-terminally amidated peptide.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-3-(4'-pyridyl)-D-alanine (Fmoc-D-Pyr-Ala-OH)

  • Other required Fmoc-protected amino acids

  • Deprotection Solution: 20% (v/v) piperidine in dimethylformamide (DMF)

  • Coupling Reagents: HBTU, DIPEA

  • Solvents: DMF, Dichloromethane (DCM), Diethyl ether (anhydrous)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

Procedure:

  • Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes. Drain the solvent.

  • Initial Fmoc Deprotection: Add the deprotection solution to the resin and agitate for 3 minutes. Drain. Add fresh deprotection solution and agitate for an additional 10 minutes. This two-step process ensures complete removal of the Fmoc group.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-Pyr-Ala-OH (0.4 mmol, 4 eq.), HBTU (0.39 mmol, 3.9 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.). Allow to pre-activate for 2-3 minutes. Rationale: Pre-activation ensures the rapid formation of the active ester, minimizing potential side reactions like racemization.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Validation (Kaiser Test): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the next cycle.

  • Iterative Cycles: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry it under vacuum. Add the cleavage cocktail and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage solution away from the resin beads and precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the suspension, decant the ether, and dry the crude peptide pellet under vacuum.

Characterization and Quality Control

The synthesis of a pyridyl-containing peptide must be validated. This is a self-validating system where analytical chemistry confirms the outcome of the synthesis protocol. The primary techniques are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

Protocol 2: Analysis by RP-HPLC and LC-MS

Objective: To determine the purity of the crude peptide and confirm its molecular weight.

Materials:

  • Crude, lyophilized peptide

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN)

  • RP-HPLC system with a C18 column

  • LC-MS system (e.g., ESI-Q-TOF) with a compatible C18 column and formic acid-based mobile phases.

RP-HPLC Procedure:

  • Sample Preparation: Dissolve a small amount of crude peptide (~1 mg/mL) in a water/ACN mixture.

  • Method Setup: Equilibrate the C18 column with a low percentage of Mobile Phase B.

  • Injection & Elution: Inject the sample and elute using a linear gradient. Rationale: The gradient from low to high organic phase (ACN) concentration allows for the separation of the desired peptide from more hydrophobic or hydrophilic impurities generated during synthesis.

  • Data Analysis: Integrate the peak areas from the chromatogram (typically monitored at 220 nm and 254 nm). Purity is calculated as the area of the main peak divided by the total area of all peaks.

Table 2: Example RP-HPLC Gradient

Time (min)% Mobile Phase B (ACN w/ 0.1% TFA)
05
3065
3295
3595
365
405

LC-MS Procedure:

  • Method Adaptation: Use a similar gradient as in RP-HPLC, but replace TFA with 0.1% formic acid, which is more compatible with mass spectrometry ionization.

  • Analysis: Inject the sample into the LC-MS system. The mass spectrometer will acquire mass spectra for the species eluting from the column.

  • Data Interpretation: Deconvolute the mass spectrum of the main peak to determine its monoisotopic mass. Compare this experimental mass with the theoretical calculated mass of the target peptide. A match confirms the identity of the synthesized product. The pyridinium group can enhance ionization efficiency, leading to strong signals in the mass spectrum.[10][11]

Advanced Application: Bioconjugation

The pyridyl moiety serves as a reactive handle for bioconjugation, most notably through the formation of pyridyl disulfide bonds. This reaction is highly specific for thiols (e.g., from a cysteine residue or a thiol-containing linker) and proceeds under mild, aqueous conditions.[12][13]

Mechanism: Thiol-Disulfide Exchange

A molecule containing a pyridyl disulfide group will react with a free thiol. The reaction is a nucleophilic attack by the thiol on one of the sulfur atoms of the disulfide bond. This forms a new, stable disulfide bond and releases pyridine-2-thione, a chromophore that can be monitored spectrophotometrically at ~343 nm to track the reaction progress.[14]

bioconjugation_scheme peptide Peptide-Pyridyl-Disulfide conjugate Peptide-S-S-R peptide->conjugate Thiol-Disulfide Exchange (pH 7-8) molecule Thiol-Molecule (R-SH) molecule->conjugate thione Pyridine-2-thione (Yellow Chromophore)

Caption: Reaction scheme for pyridyl disulfide-thiol bioconjugation.

Protocol 3: Thiol-Specific Peptide Labeling

Objective: To conjugate a thiol-containing fluorescent dye to a peptide that has been pre-functionalized with a pyridyl disulfide group. (Note: This requires prior modification of the this compound containing peptide with a reagent like SPDP to install the pyridyl disulfide).

Materials:

  • Peptide-pyridyl disulfide conjugate (1 mM in PBS)

  • Thiol-containing fluorescent dye (e.g., Cysteine-FITC, 10 mM in DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, degassed.

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Reactant Preparation: In a microcentrifuge tube, add the peptide-pyridyl disulfide solution.

  • Initiate Reaction: Add a 5-fold molar excess of the thiol-containing dye to the peptide solution. Rationale: Using an excess of the thiol drives the equilibrium of the disulfide exchange reaction towards the product.

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.

  • Monitoring (Optional): The reaction can be monitored by measuring the absorbance at 343 nm to detect the release of pyridine-2-thione.

  • Purification: Purify the resulting fluorescently labeled peptide from excess unreacted dye using a size-exclusion column. The larger peptide conjugate will elute first.

  • Validation: Analyze the purified fractions by LC-MS to confirm the mass of the final conjugate, which should correspond to (Mass of Peptide) + (Mass of Dye) - (Mass of Pyridine-2-thione).

Technical Considerations & Troubleshooting

troubleshooting_flow start Problem Identified (e.g., Low Purity, Degradation) check_storage Check Storage Conditions: Lyophilized at -20°C? Solution aliquoted, frozen, protected from light? start->check_storage check_synthesis Review Synthesis: Complete coupling (Kaiser)? Appropriate cleavage cocktail? start->check_synthesis check_purification Review Purification: Correct HPLC gradient? Fractions collected properly? start->check_purification solution_storage Action: Aliquot solutions, store at -80°C, avoid freeze-thaw cycles. check_storage->solution_storage solution_synthesis Action: Double couple difficult residues. Use fresh reagents. check_synthesis->solution_synthesis solution_purification Action: Optimize gradient for better separation. Check for aggregation. check_purification->solution_purification

Caption: Troubleshooting workflow for pyridyl-containing peptides.

  • Storage and Stability: Pyridyl-containing peptides, like most peptides, are most stable when stored as a lyophilized powder at -20°C or -80°C in a dark, dry place.[9] Solutions should be prepared fresh, but if storage is necessary, they should be in a slightly acidic buffer (pH 5-6), aliquoted to prevent freeze-thaw cycles, and stored frozen.[9] The pyridinium ring can be susceptible to photodegradation, so solutions should always be protected from light.[9]

  • Solubility: While the pyridyl group generally enhances hydrophilicity compared to phenylalanine, peptides with multiple aromatic or hydrophobic residues can still be difficult to dissolve.[1] Initial dissolution in a small amount of DMSO, acetic acid, or acetonitrile followed by dilution with an aqueous buffer can be effective.

  • Oxidation: The pyridyl nitrogen is not typically prone to oxidation under standard handling conditions, but other residues in the peptide (like Met or Trp) are. Using degassed buffers and minimizing oxygen exposure can be beneficial.

Conclusion

This compound is a multifaceted tool for the modern medicinal chemist. Its strategic incorporation into peptide backbones imparts enzymatic stability while offering a tunable physicochemical profile through its pyridyl side chain. The protocols and technical insights provided herein demonstrate its utility in creating robust peptide drug candidates and sophisticated bioconjugates. As the demand for therapeutics with improved pharmacokinetic profiles and novel mechanisms of action continues to grow, the logical and informed application of unique building blocks like this compound will be paramount to success.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 3-(4-Pyridyl)-D-alanine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 3-(4-Pyridyl)-D-alanine. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique amino acid into their synthetic workflows. The zwitterionic nature of this compound presents specific solubility challenges in organic solvents, which can impact reaction efficiency and product purity. This guide provides in-depth troubleshooting advice and detailed protocols to help you overcome these hurdles and achieve your experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in common organic solvents like dichloromethane (DCM) or ethyl acetate?

A1: this compound is a zwitterionic molecule. This means it contains both a basic amino group and an acidic carboxylic acid group. Through an internal acid-base reaction, the amino group is protonated (-NH3+) and the carboxylic acid is deprotonated (-COO-), creating a salt-like structure. This high degree of charge separation leads to strong intermolecular electrostatic interactions, similar to a crystal lattice, which are not easily disrupted by non-polar or moderately polar organic solvents. Solvents like DCM and ethyl acetate lack the polarity and hydrogen-bonding capacity to effectively solvate these charged moieties.

Q2: I've noticed my compound is soluble in water. Can I use an aqueous-organic biphasic system for my reaction?

A2: While this compound is water-soluble, using a biphasic system can be challenging. The compound will preferentially partition into the aqueous layer, limiting its availability for reactions occurring in the organic phase. This can lead to slow reaction rates and low yields. For reactions requiring anhydrous conditions, the presence of water is prohibitive. Therefore, achieving solubility in an appropriate organic solvent is often the preferred strategy.

Q3: Can I simply heat the mixture to dissolve this compound in an organic solvent?

A3: While gentle heating can sometimes increase the solubility of a compound, it is often insufficient for highly polar, zwitterionic molecules like this compound in non-polar organic solvents. Excessive heating can also lead to degradation of the amino acid, especially in the presence of reactive reagents. A more reliable approach involves modifying the chemical nature of the amino acid or the solvent system itself.

Q4: Are there any recommended starting solvents for attempting to dissolve this compound?

A4: For unmodified this compound, highly polar aprotic solvents are the best starting point. These include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). These solvents have high dielectric constants and can effectively solvate the charged groups of the zwitterion. However, even in these solvents, solubility may be limited and require the strategies outlined in the troubleshooting guides below.

Troubleshooting Guides: Enhancing Solubility

This section provides detailed strategies and step-by-step protocols to address the solubility issues of this compound.

Issue 1: Insoluble in Common Aprotic Solvents (DMF, DMSO)

If you are experiencing poor solubility even in highly polar aprotic solvents, the zwitterionic form of the amino acid is likely still predominant. The following strategies can be employed to disrupt the strong intermolecular interactions.

Strategy 1: pH Adjustment to Suppress the Zwitterionic State

The principle behind this strategy is to protonate the carboxylate or deprotonate the ammonium group, thereby eliminating the zwitterionic character and generating a species with improved solubility in organic solvents.

  • Acidic Conditions: Adding a strong acid will protonate the carboxylate group (-COO⁻ to -COOH), resulting in a positively charged species.

  • Basic Conditions: Adding a suitable base will deprotonate the ammonium group (-NH₃⁺ to -NH₂), resulting in a negatively charged species.

Understanding the pKa Values:

Functional GroupEstimated pKaPredominant State at Neutral pH
α-Carboxylic Acid~2-3Deprotonated (-COO⁻)
Pyridine Nitrogen~5.2Protonated at acidic pH
α-Amino Group~9-10Protonated (-NH₃⁺)

Note: The pKa of the pyridine nitrogen is approximately 5.2.[1][2] This means that at a pH below 5.2, the pyridine ring will also be protonated.

Protocol 1: Solubilization in DMF using an Acid/Base System

This protocol is adapted from a proven method for dissolving amino acids in organic solvents for applications like peptide synthesis.[3]

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Strong Acid (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid in an organic solvent)

  • Tertiary Base (e.g., Pyridine or N,N-Diisopropylethylamine (DIPEA))

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere, add the desired amount of this compound.

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Acidification (if targeting the cationic form):

    • Slowly add a strong acid (e.g., 1.1 equivalents of TFA) to the suspension while stirring.

    • The goal is to protonate the carboxylate group.

  • Basification (if targeting the anionic form):

    • Alternatively, to the DMF suspension, add an excess of a suitable tertiary base (e.g., 2-3 equivalents of pyridine).

    • This will deprotonate the ammonium group.

  • Dissolution: Stir the mixture at room temperature. The compound should gradually dissolve as the zwitterionic form is converted to the more soluble ionic species. Gentle warming (30-40 °C) can be applied if necessary, but monitor for any signs of degradation.

  • Reaction Compatibility: Ensure that the chosen acid or base is compatible with your downstream reaction conditions. For example, if your reaction is base-sensitive, the acidification approach would be more appropriate.

Strategy 2: Utilizing Co-solvents

For particularly stubborn solubility issues, a mixture of polar aprotic solvents can be more effective than a single solvent.

Protocol 2: Using a DMF/DMSO Co-solvent System

  • Preparation: In a dry vial, attempt to dissolve the this compound in a minimal amount of DMSO. Sonication can aid in this process.

  • Dilution: Once a concentrated solution or a fine suspension is achieved in DMSO, add DMF to reach the final desired concentration. The combination of these two powerful solvents can often overcome solubility limitations.

Issue 2: Requirement for a Less Polar Solvent System

For certain applications, highly polar solvents like DMF or DMSO may be undesirable. In these cases, derivatization of the amino acid is the most effective strategy.

Strategy: N-Terminal Protection to Enhance Organic Solubility

By protecting the α-amino group, you can significantly reduce the polarity of the molecule and disrupt the zwitterionic character, leading to improved solubility in a wider range of organic solvents. The most common protecting group for this purpose is the 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Fmoc-3-(4-Pyridyl)-D-alanine is a commercially available derivative that exhibits enhanced solubility in solvents like DMF and DCM, making it ideal for solid-phase peptide synthesis and other applications requiring less polar conditions.

Protocol 3: General Handling of Fmoc-3-(4-Pyridyl)-D-alanine

Materials:

  • Fmoc-3-(4-Pyridyl)-D-alanine

  • Desired organic solvent (e.g., DMF, DCM, THF)

  • Vortex mixer or sonicator

Procedure:

  • Solvent Selection: Start with DMF or a mixture of DCM/DMF.

  • Dissolution: Add the solvent to the Fmoc-protected amino acid.

  • Agitation: Vortex or sonicate the mixture until the solid is fully dissolved. Gentle warming can be applied if necessary.

Visualization of Concepts

To better illustrate the principles discussed, the following diagrams provide a visual representation of the chemical transformations and experimental workflows.

G cluster_0 pH-Dependent Solubility Zwitterion Zwitterion (Poorly Soluble in Organic Solvents) Cationic Cationic Form (More Soluble) Zwitterion->Cationic + H+ Anionic Anionic Form (More Soluble) Zwitterion->Anionic - H+ Cationic->Zwitterion - H+ Anionic->Zwitterion + H+

Figure 1: pH-Dependent Forms of this compound

G cluster_1 Solubility Troubleshooting Workflow Start Start: Insoluble this compound TrySolvent Attempt to dissolve in: DMF, DMSO, or NMP Start->TrySolvent IsSoluble1 Is it soluble? TrySolvent->IsSoluble1 pHAdjust Strategy 1: pH Adjustment (Protocol 1) IsSoluble1->pHAdjust No CoSolvent Strategy 2: Co-solvents (Protocol 2) IsSoluble1->CoSolvent No, try alternative Derivatize Strategy 3: Derivatization (Fmoc) (Protocol 3) IsSoluble1->Derivatize No, for less polar solvents End Proceed with Experiment IsSoluble1->End Yes pHAdjust->End CoSolvent->End Derivatize->End

Figure 2: Troubleshooting Workflow for Solubility Issues

Summary of Solubility Enhancement Strategies

StrategyPrincipleRecommended SolventsKey Considerations
pH Adjustment Suppress the zwitterionic state by protonating the carboxylate or deprotonating the ammonium group.DMF, DMSO, NMPEnsure the acid or base is compatible with the subsequent reaction steps.
Co-solvents A mixture of highly polar aprotic solvents can have a synergistic effect on solubility.DMF/DMSOUseful for compounds that are sparingly soluble in single solvents.
Derivatization N-terminal protection (e.g., with Fmoc) reduces polarity and disrupts zwitterionic character.DMF, DCM, THFIdeal for reactions requiring less polar solvents or for solid-phase peptide synthesis.

We trust that this technical guide will serve as a valuable resource in your research endeavors. Should you have any further questions or require additional support, please do not hesitate to contact our technical services team.

References

Technical Support Center: Enhancing the Aqueous Solubility of Pyridyl-alanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful tool to modulate pharmacological properties. Pyridyl-alanine (Pal), a synthetic amino acid featuring a pyridine ring, is frequently utilized to enhance receptor binding, introduce a hydrophilic aromatic character, or serve as a metal-chelating moiety.[1][2] However, the very properties that make Pal residues attractive can also introduce significant challenges, most notably poor aqueous solubility.

The pyridine ring's basicity means its protonation state is highly dependent on pH, which in turn governs the peptide's overall charge, intermolecular interactions, and tendency to aggregate.[3][4] This guide provides researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and overcoming the solubility issues associated with pyridyl-alanine-containing peptides.

Troubleshooting Guide: A Step-by-Step Approach

This section is designed to emulate a conversation with a technical support scientist, guiding you through a logical workflow to diagnose and solve solubility problems.

Q1: My pyridyl-alanine (Pal) containing peptide precipitated out of my aqueous buffer. What are the first things I should check?

A1: When facing precipitation, it's crucial to start with the fundamentals before moving to more complex optimization.

  • Confirm Peptide Integrity: First, ensure the peptide's identity and purity. Errors in synthesis or purification can lead to truncated or modified sequences with drastically different solubility profiles. Use Mass Spectrometry (MS) to confirm the molecular weight and High-Performance Liquid Chromatography (HPLC) to verify purity.

  • Initial Solubility Test: Always perform a small-scale solubility test with a tiny amount of your lyophilized peptide before dissolving the entire batch.[5][6] This prevents the loss of valuable material if the initial solvent choice is incorrect.

  • Calculate the Net Charge: The single most important initial step is to calculate the theoretical net charge of your peptide at your working pH (e.g., pH 7.4). This calculation will classify your peptide as basic, acidic, or neutral and dictates the entire solubilization strategy.[4]

    • Assign a value of +1 to each basic residue (Lys, Arg, N-terminus). Histidine is +1 below pH 6 and neutral above.

    • The pyridyl-alanine residue is also basic and should be considered a +1 contributor at pH values below its pKa (~5-6).[3]

    • Assign a value of -1 to each acidic residue (Asp, Glu, C-terminus).

    • Sum the charges. A net positive charge indicates a basic peptide, a net negative charge an acidic one, and a net zero charge a neutral peptide.

This initial characterization is the foundation for all subsequent steps.

Q2: I've confirmed the peptide is pure and calculated that it's a basic peptide. How does pH critically influence its solubility?

A2: This is an excellent question and gets to the heart of the issue with Pal-peptides. For a basic peptide, solubility is minimal at or near its isoelectric point (pI)—the pH at which its net charge is zero—and increases dramatically as the pH is moved away from the pI.[7][8]

The pyridine ring in Pal has a pKa around 5-6.[3] Below this pH, the pyridine nitrogen is protonated (pyridinium ion), carrying a positive charge and readily forming hydrogen bonds with water. Above this pKa, it is neutral and more hydrophobic.

  • Mechanism of Insolubility: If your peptide has a high pI (due to multiple basic residues like Lys, Arg, and Pal), dissolving it in a neutral buffer (e.g., PBS at pH 7.4) may place it too close to its pI. At the pI, electrostatic repulsion between peptide molecules is minimized, promoting aggregation and precipitation.[4]

  • Solution: For a basic peptide, you must lower the pH of the solvent. By dissolving the peptide in a mildly acidic solution (e.g., 10% acetic acid or 0.1% trifluoroacetic acid (TFA)), you ensure that all basic groups, including the Pal residue, are fully protonated.[5] This imparts a strong net positive charge, maximizing electrostatic repulsion and hydration, thus enhancing solubility.

The workflow below illustrates the decision-making process based on the peptide's charge.

Peptide_Solubility_Workflow start Lyophilized Pal-Peptide calc_charge Calculate Net Charge at pH 7 start->calc_charge basic Basic (Net Charge > 0) calc_charge->basic Positive acidic Acidic (Net Charge < 0) calc_charge->acidic Negative neutral Neutral (Net Charge = 0) calc_charge->neutral Zero solve_acid Use Acidic Solvent (e.g., 10% Acetic Acid, 0.1% TFA) basic->solve_acid solve_base Use Basic Solvent (e.g., 0.1M NH4HCO3) acidic->solve_base solve_organic Use Organic Co-solvent (e.g., DMSO, DMF) neutral->solve_organic dilute Slowly Dilute into Aqueous Buffer solve_acid->dilute solve_base->dilute solve_organic->dilute

Caption: Initial solvent selection based on peptide net charge.

Q3: Adjusting the pH helped, but my peptide's solubility is still too low for my assay. What other additives or excipients can I explore?

A3: Once you've optimized the pH, you can turn to formulation excipients to further enhance solubility. These agents work by altering the solvent environment or directly interacting with the peptide to disrupt aggregation.

  • Chaotropic Agents: Agents like guanidinium hydrochloride (Gdn-HCl) and urea are powerful solubilizers. They work by disrupting the hydrogen-bonding network of water, which reduces the hydrophobic effect and can denature aggregated peptide structures.[9] Start with low concentrations (e.g., 1-2 M) and increase if necessary. Be aware that these are denaturants and may not be suitable for assays that require a specific peptide conformation.

  • Amino Acids: Certain natural amino acids can act as excellent solubilizing and stabilizing excipients. Arginine is particularly effective; its guanidinium group can suppress protein-protein interactions and aggregation. It is often used in protein formulations and can be highly effective for peptides as well.

  • Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 can be used at low concentrations (typically <0.1%) to prevent surface adsorption and aggregation.[10] They are generally more suitable for parenteral formulations but can be tested in vitro.

The table below summarizes common options.

Excipient ClassExample(s)Typical Starting Conc.Mechanism of ActionAssay Compatibility Note
Chaotropic Agents Guanidinium-HCl, Urea1 - 4 MDisrupts water structure, denatures aggregates.[9]Can interfere with biological activity; must be diluted out.
Amino Acids L-Arginine100 - 500 mMSuppresses aggregation via direct interaction.Generally well-tolerated in biological assays.
Organic Co-solvents DMSO, DMF, Acetonitrile5 - 30% (v/v)Reduces solvent polarity.[11]May be toxic to cells above 0.5-1%.[11] Avoid DMSO with Met or Cys.[12]
Non-ionic Surfactants Polysorbate 20/800.01 - 0.1%Reduces surface tension and prevents aggregation.[10]Generally compatible, but check for interference with your specific assay.
Q4: Can I use organic co-solvents to dissolve my Pal-peptide, and what are the risks?

A4: Yes, organic co-solvents are a common and effective tool, especially for neutral or very hydrophobic peptides.[9]

  • How They Work: Solvents like Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile reduce the polarity of the aqueous environment.[8][11] This makes it more favorable for the hydrophobic parts of the peptide to be solvated, breaking up aggregates that are driven by hydrophobic collapse.

  • Best Practices: The recommended method is to first dissolve the peptide in a minimal amount of the pure organic solvent (e.g., 30-50 µL of DMSO). Once fully dissolved, you must slowly add this organic stock solution dropwise into your vigorously stirring aqueous buffer to the final desired concentration. This technique avoids localized high concentrations of the peptide in the aqueous phase, which can cause immediate precipitation.

  • Potential Downsides:

    • Assay Interference: Organic solvents can be toxic to cells, typically at concentrations above 0.5-1%.[11] Always run a solvent-only control in your biological assays.

    • Oxidation: Do not use DMSO for peptides containing Cysteine (Cys) or Methionine (Met) residues, as it can oxidize the sulfur side chains.[12] Use DMF as an alternative in these cases.

    • Structural Changes: High concentrations of organic solvents can alter the secondary structure of your peptide, which may be critical for its function.

Frequently Asked Questions (FAQs)

  • What is pyridyl-alanine and why is it used? Pyridyl-alanine (Pal) is an unnatural amino acid that replaces the phenyl group of phenylalanine with a pyridine ring. It is used to introduce a more hydrophilic and basic aromatic side chain, which can improve aqueous solubility, alter the peptide's isoelectric point, and serve as a coordination site for metal ions.[1][13]

  • How does the position of the nitrogen in the pyridine ring (2-Pal, 3-Pal, 4-Pal) affect solubility? The position of the nitrogen influences the electronic distribution and basicity of the ring. 4-Pal and 2-Pal have a more symmetrical charge distribution, while 3-Pal has a more asymmetric distribution. Studies on glucagon analogs have shown that incorporating 3-Pal and 4-Pal can effectively enhance aqueous solubility compared to the native peptide.[1][2][13] The specific choice can impact both solubility and biological activity, and may need to be empirically determined during the peptide design phase.

  • At what point in my workflow should I address potential solubility issues? Solubility should be a consideration from the very beginning of the peptide design phase. Computational tools can predict the intrinsic solubility of sequences containing modified amino acids.[14][15] However, the most critical experimental stage to address it is immediately after synthesis and purification, before beginning any biological assays. A well-characterized, soluble peptide stock is essential for reproducible experimental results.

Experimental Protocols

Protocol 1: Systematic pH Profiling for Solubility Optimization

This protocol provides a systematic way to find the optimal pH for solubilizing a basic Pal-peptide.

Materials:

  • Lyophilized Pal-peptide

  • Milli-Q Water

  • 10% (v/v) Acetic Acid

  • 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Microcentrifuge tubes

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare Stock Solution: Carefully weigh out ~1 mg of your peptide. Add 100 µL of 10% acetic acid to create a concentrated acidic stock solution (10 mg/mL). Vortex and sonicate briefly (1-2 minutes) to ensure complete dissolution. This should be your clear, primary stock.

  • Prepare Test Buffers: Set up a series of tubes with 990 µL of buffers at varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Dilution & Observation: Add 10 µL of the peptide stock solution to each test buffer (final concentration: 100 µg/mL). Vortex immediately.

  • Incubation & Inspection: Allow the tubes to incubate at room temperature for 30 minutes. Visually inspect each tube for signs of precipitation or cloudiness.

  • Quantification: Centrifuge all tubes at 14,000 x g for 10 minutes to pellet any insoluble material.[11]

  • Measure Absorbance: Carefully remove 800 µL of the supernatant from each tube and measure the absorbance at 280 nm (if the peptide contains Trp or Tyr) or ~215 nm. A higher absorbance corresponds to higher solubility.

  • Analysis: Plot the absorbance (soluble peptide concentration) versus pH to identify the optimal pH range for your peptide.

pH_Profiling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock 1. Prepare Concentrated Stock in 10% Acetic Acid dilute 3. Dilute Stock into Buffers prep_stock->dilute prep_buffers 2. Prepare Test Buffers (Varying pH) prep_buffers->dilute incubate 4. Incubate & Visually Inspect dilute->incubate centrifuge 5. Centrifuge to Pellet Precipitate incubate->centrifuge measure 6. Measure Supernatant Absorbance (A280/A215) centrifuge->measure plot 7. Plot Absorbance vs. pH measure->plot result Identify Optimal pH Range plot->result

Caption: Workflow for systematic pH solubility profiling.

References

Technical Support Center: Fmoc-Deprotection of 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for challenges encountered during the Fmoc-deprotection of 3-(4-Pyridyl)-D-alanine. This resource is designed for researchers, chemists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, we address common problems with in-depth scientific explanations, troubleshooting guides, and validated protocols to ensure the success of your synthesis.

Introduction: The Unique Challenge of this compound

This compound is a non-natural amino acid prized in peptide synthesis and drug discovery for the unique properties conferred by its pyridyl side chain, including its potential for bioconjugation and its ability to modulate the bioactivity of peptides[1][2]. However, the very feature that makes it valuable—the basic and nucleophilic nitrogen atom in the pyridine ring—presents a significant challenge during the standard base-mediated Fmoc-deprotection step in SPPS[3][4].

This guide provides a systematic approach to understanding and overcoming these challenges.

Section 1: Understanding the Core Problem

The standard Fmoc deprotection protocol utilizes a secondary amine base, typically piperidine, to induce a β-elimination reaction that cleaves the Fmoc group[][6]. This reaction liberates the highly reactive electrophile, dibenzofulvene (DBF)[7][8]. In a standard synthesis, excess piperidine acts as a scavenger, trapping the DBF to form a stable, inactive adduct[3][8].

The problem arises from the nucleophilicity of the pyridyl nitrogen on the alanine side chain. It can compete with the deprotection base (piperidine) to react with the liberated DBF. This leads to a persistent side product where the DBF moiety is covalently attached to the pyridyl nitrogen, complicating purification and reducing the yield of the target peptide.

cluster_0 Standard Fmoc Deprotection Pathway cluster_1 Side Reaction with this compound Fmoc_Peptide Fmoc-NH-Peptide DBF Dibenzofulvene (DBF) (Reactive Electrophile) Fmoc_Peptide->DBF + Piperidine Free_Amine H₂N-Peptide (Target Product) DBF->Free_Amine β-elimination DBF_Adduct DBF-Piperidine Adduct (Stable) DBF->DBF_Adduct + Piperidine (Scavenging) DBF_Side Dibenzofulvene (DBF) Piperidine Piperidine (Base & Scavenger) Side_Product DBF-Pyridyl Adduct (+166 Da Impurity) DBF_Side->Side_Product + Pyridyl Nitrogen (Alkylation) Pyridyl_Peptide Peptide with This compound

Figure 1. Competing reaction pathways during the deprotection of Fmoc-3-(4-Pyridyl)-D-alanine.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues reported by users in a direct question-and-answer format.

Q1: My Fmoc-deprotection is slow or incomplete. How can I confirm this and what should I do?

A1: Incomplete deprotection leads to deletion sequences, which are often difficult to separate from the target peptide[9].

  • Confirmation:

    • Kaiser Test: After the deprotection step and subsequent washes, perform a qualitative Kaiser test on a small sample of resin beads. A lack of the characteristic deep blue color (or a faint blue) indicates the presence of unreacted Fmoc-protected amines[10][11]. Proline will give a yellow-orange color.

    • UV-Vis Monitoring: Collect the filtrate from your deprotection step. The DBF-piperidine adduct has a strong UV absorbance around 301 nm[8][10]. You can monitor the reaction in real-time or perform a quantitative test on the collected solution to ensure all the Fmoc groups have been cleaved. See Protocol 3 for the detailed procedure.

  • Troubleshooting Steps:

    • Extend Reaction Time: The standard 2 x 5-minute deprotection may be insufficient. Try extending the second treatment to 15-20 minutes.

    • Increase Temperature: Gently warming the reaction vessel to 30-35°C can increase the reaction rate, but use this with caution as it can also accelerate side reactions.

    • Switch to a Stronger Base: Consider using a deprotection cocktail containing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic base known for its high efficiency[12][13]. See Protocol 2 for a recommended formulation.

Q2: My mass spectrometry analysis shows a persistent impurity with a mass of +166 Da relative to my target peptide. What is this side product and how can I prevent it?

A2: This is the classic signature of dibenzofulvene (DBF) alkylating the nitrogen atom of the pyridyl side chain. The molecular weight of DBF is approximately 166.22 g/mol . This occurs when the DBF intermediate is not scavenged quickly enough by the piperidine in the deprotection solution.

  • Prevention Strategies:

    • Use a Milder, More Nucleophilic Base: Piperazine is an excellent alternative to piperidine. It is highly nucleophilic and efficiently traps DBF, often leading to cleaner deprotection for sensitive residues[3][14]. A solution of 10% (w/v) piperazine in DMF is a good starting point.

    • Optimize the DBU Cocktail: While DBU is a strong base, it is non-nucleophilic and cannot scavenge DBF on its own[12]. Therefore, it must be paired with a nucleophilic scavenger. A cocktail of 2% DBU and 2% piperazine in DMF provides both rapid deprotection and efficient scavenging[9]. See Protocol 2.

    • Ensure Homogenous Reaction: Ensure the resin is well-swollen and the reaction mixture is properly agitated to avoid localized concentration gradients that might slow the scavenging of DBF.

Q3: What are the best general-purpose deprotection conditions to start with for a peptide containing this compound?

A3: Given the sensitivity of this residue, starting with a condition known to minimize side reactions is prudent. We recommend moving away from the standard 20% piperidine/DMF.

  • Recommended Starting Point: A solution of 5-10% piperazine and 0.1 M HOBt in DMF . Piperazine is less likely to cause side reactions like aspartimide formation and is an effective scavenger[14]. The addition of HOBt can further suppress certain side reactions[14].

  • Alternative: A cocktail of 2% DBU / 2% Piperidine in DMF . This offers a much faster reaction time, which can be beneficial in minimizing the peptide's total exposure time to basic conditions[13][15].

The following table compares common deprotection reagents:

Reagent CocktailTypical ConditionsProsCons / Risks
Piperidine 20% v/v in DMFWell-established, effective for most standard residues[8].Can promote pyridyl-alkylation and other side reactions like aspartimide formation[14].
Piperazine 5-10% w/v in DMFMilder, reduces risk of side reactions, effective DBF scavenger[3][14].Slower than piperidine; solubility can be an issue (may require co-solvents)[3].
DBU / Piperidine 2% DBU, 2% Piperidine v/v in DMFVery fast deprotection, reduces overall base exposure time[13][15].DBU is a very strong base and can catalyze aspartimide formation if Asp residues are present[13].
Morpholine 50% v/v in DMFConsidered a very mild condition, suitable for highly sensitive peptides[7][12].Significantly slower reaction times compared to piperidine[7][16].

Q4: My peptide containing this compound shows significant peak tailing and poor resolution during RP-HPLC purification. What can I do?

A4: The basic pyridyl side chain can interact with residual free silanol groups on the silica-based C18 stationary phase, leading to peak tailing.

  • Purification Troubleshooting:

    • Modify Mobile Phase pH: The standard mobile phase additive is 0.1% Trifluoroacetic Acid (TFA), which results in a pH of ~2. This protonates the pyridyl group. Try using a different ion-pairing agent or a buffer system at a slightly higher pH (e.g., pH 3-4 using a phosphate buffer), if your peptide is stable.

    • Increase TFA Concentration: Increasing the concentration of TFA in your mobile phases (e.g., to 0.2%) can sometimes improve peak shape by more effectively masking the silanol interactions.

    • Use a Different Stationary Phase: Consider using a column with end-capping technology designed for basic compounds or a polymer-based column that is more stable across a wider pH range.

    • Alternative Purification Methods: For very difficult separations, consider alternative techniques like ion-exchange chromatography, which separates molecules based on charge[17].

Start Fmoc Deprotection of This compound Check_Completion Is Deprotection Complete? (Kaiser Test / UV-Vis) Start->Check_Completion Incomplete Incomplete Deprotection Check_Completion->Incomplete No Complete Deprotection Complete Check_Completion->Complete Yes Troubleshoot_Incomplete Action: 1. Extend reaction time 2. Use stronger base (DBU) Incomplete->Troubleshoot_Incomplete Check_Purity Check Purity by LC-MS Complete->Check_Purity Troubleshoot_Incomplete->Start Retry Pure Product is Pure Proceed to Next Step Check_Purity->Pure Yes Impure DBF Adduct (+166 Da) Observed? Check_Purity->Impure No End Successful Deprotection Pure->End Impure->Pure No (Other Impurities) Troubleshoot_Impure Action: 1. Switch to Piperazine 2. Use DBU/Piperazine cocktail 3. Re-synthesize Impure->Troubleshoot_Impure Yes

Figure 2. Troubleshooting workflow for Fmoc-deprotection of this compound.

Section 3: Recommended Experimental Protocols

Protocol 1: Standard Deprotection (for comparison)

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the DMF.

  • Add 20% (v/v) piperidine in DMF (10 mL/g of resin) and agitate for 3 minutes[15].

  • Drain the solution.

  • Add a fresh portion of 20% (v/v) piperidine in DMF and agitate for 7-10 minutes[15].

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times, 10 mL/g each) to remove all traces of piperidine.

Protocol 2: Fast & Efficient Deprotection (Recommended)

  • Swell the peptide-resin in DMF (10 mL/g of resin) for 30 minutes.

  • Drain the DMF.

  • Prepare a deprotection cocktail of 2% (v/v) DBU and 2% (v/v) piperazine in DMF .

  • Add the cocktail (10 mL/g of resin) and agitate for 2 minutes.

  • Drain the solution.

  • Add a fresh portion of the cocktail and agitate for 5 minutes.

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times, 10 mL/g each).

Protocol 3: Quantitative UV-Vis Monitoring of Deprotection

This protocol allows you to quantify the amount of Fmoc group cleaved from a known weight of resin[8][10].

  • Accurately weigh 5-10 mg of the dry Fmoc-protected peptide-resin into a small flask.

  • Add a precise volume (e.g., 2.0 mL) of 20% piperidine in DMF.

  • Agitate for 30 minutes to ensure complete cleavage.

  • Filter the resin and transfer the filtrate to a 10.0 mL volumetric flask.

  • Dilute the solution to the 10 mL mark with DMF and mix thoroughly.

  • Prepare a blank solution by diluting 2.0 mL of 20% piperidine to 10.0 mL with DMF.

  • Using a UV-Vis spectrophotometer, zero the instrument with the blank solution at 301 nm.

  • Measure the absorbance of the sample solution at 301 nm in a 1 cm quartz cuvette.

  • Calculate the resin loading (in mmol/g) using the Beer-Lambert law:

    • Loading (mmol/g) = (Absorbance × Dilution Volume [L]) / (ε × Resin Weight [g] × Path Length [cm])

    • Where ε (molar extinction coefficient) for the DBF-piperidine adduct is ~7800 M⁻¹cm⁻¹[8].

References

Technical Support Center: Preventing Racemization of 3-(4-Pyridyl)-D-alanine during Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating the unnatural amino acid 3-(4-Pyridyl)-D-alanine into their peptide sequences. Due to its unique electronic properties, this amino acid presents a heightened risk of racemization during peptide coupling. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you maintain the stereochemical integrity of your valuable peptides.

I. Understanding the Core Problem: Why is this compound Prone to Racemization?

Before troubleshooting, it's crucial to understand the underlying chemical mechanism. Racemization during peptide coupling, especially for N-alkoxycarbonyl protected amino acids, primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. The susceptibility of an amino acid to this pathway is heavily influenced by the acidity of the α-proton.

The pyridine ring in this compound is strongly electron-withdrawing. This property significantly increases the acidity of the α-proton on the amino acid's chiral center. During the activation of the carboxyl group for peptide bond formation, this acidic proton can be easily abstracted by a base, leading to the formation of a planar, achiral oxazolone intermediate. Subsequent nucleophilic attack by the incoming amine can occur from either face of this planar ring, resulting in a mixture of D- and L-isomers in the final peptide.[1][2][3]

Mechanism of Racemization via Oxazolone Formation

Below is a diagram illustrating the base-catalyzed racemization pathway. The key step is the formation of the planar oxazolone, which loses its stereochemical information.

racemization_mechanism cluster_start D-Amino Acid (Activated) cluster_oxazolone Planar Intermediate cluster_products Peptide Products start Activated this compound oxazolone 5(4H)-Oxazolone (Achiral) start->oxazolone - H⁺ (Base) d_peptide Desired D-Peptide oxazolone->d_peptide + Amine (Nu:) l_peptide Racemized L-Peptide oxazolone->l_peptide + Amine (Nu:)

Caption: Base-catalyzed racemization via an achiral oxazolone intermediate.

II. Frequently Asked Questions (FAQs)

Q1: I detected a significant amount of the L-diastereomer after coupling Fmoc-D-4-Pal-OH. What is the most likely cause?

A1: The most probable cause is the combination of a potent coupling reagent and a strong base, which facilitates the formation of the 5(4H)-oxazolone intermediate.[2] The electron-withdrawing nature of the pyridyl ring makes the α-proton of this compound particularly acidic and thus, susceptible to abstraction. The choice of coupling reagent, base, solvent, and temperature all play critical roles.

Q2: Which coupling reagents are best for suppressing racemization with this amino acid?

A2: For sensitive amino acids like this compound, the choice of coupling reagent is critical.

  • Phosphonium and Uronium/Aminium salts combined with racemization-suppressing additives are highly recommended. Reagents like HATU, HBTU, and PyBOP are effective because they rapidly generate active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[4][5][6]

  • Carbodiimides (e.g., DIC, EDC) should almost always be used in conjunction with an additive.[4][6] Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and particularly ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial.[4][7][8][9] They work by forming reactive esters in situ, which react with the amine component faster than the oxazolone can form.[9] HOAt and OxymaPure are generally considered superior to HOBt in suppressing racemization.[8][9][10]

Q3: Can the base I use affect the level of racemization?

A3: Absolutely. The basicity and steric hindrance of the amine base are critical factors.[1]

  • Strong, non-hindered bases like triethylamine (TEA) should be avoided as they can readily abstract the α-proton.

  • Sterically hindered or weaker bases are preferred. N,N-diisopropylethylamine (DIPEA) is a common choice, but for highly sensitive couplings, even weaker bases like N-methylmorpholine (NMM) or the highly hindered 2,4,6-collidine are recommended to minimize racemization.[1][11]

Q4: Does temperature play a role in racemization?

A4: Yes, temperature is a significant factor. Higher temperatures accelerate both the desired coupling reaction and the undesired racemization side reaction. For particularly sensitive couplings, such as with this compound, performing the reaction at a lower temperature (e.g., 0 °C or even -15 °C) is strongly advised.[4] While microwave synthesis can be efficient, elevated temperatures can increase racemization, so lower temperature protocols are recommended for sensitive residues.[11]

Q5: Are there any specific side reactions to watch out for with pyridylalanine derivatives?

A5: During the coupling of Fmoc-2-pyridylalanine, a characteristic dark blue-brown coloration of the coupling solution may be observed, which has been associated with racemization.[12] While your amino acid is this compound, it is prudent to monitor for any unusual color changes during the coupling step as an indicator of potential side reactions.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving racemization issues encountered during the coupling of this compound.

Symptom Potential Cause(s) Recommended Solution(s)
High percentage (>5%) of L-diastereomer detected by HPLC/UPLC. 1. Inappropriate Coupling Reagent/Base Combination: Use of a carbodiimide without an additive, or a strong, non-hindered base (e.g., TEA).[1] 2. High Reaction Temperature: Performing the coupling at room temperature or higher.1. Optimize Reagents: Switch to a phosphonium/uronium reagent like HATU or HCTU. If using a carbodiimide (e.g., DIC), ensure the addition of an equimolar amount of OxymaPure or HOAt.[4][8][9] 2. Change Base: Replace TEA or DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine.[1][11] 3. Reduce Temperature: Perform the coupling at 0 °C. Allow the activated amino acid to pre-activate for a short period (1-5 minutes) at 0 °C before adding it to the resin.[4]
Moderate racemization (1-5%) observed, and further reduction is required. 1. Sub-optimal Additive: HOBt may not be sufficient for this sensitive amino acid. 2. Solvent Effects: The polarity of the solvent can influence the stability of the oxazolone intermediate.1. Upgrade Additive: Replace HOBt with HOAt or OxymaPure. Oxyma-B has also shown excellent racemization suppression.[8][9][13] 2. Solvent Selection: While DMF is standard, consider less polar solvents if compatible with your solid-phase synthesis setup, as they can sometimes disfavor the charged intermediates leading to racemization. However, ensure the resin swells appropriately.[2]
Inconsistent results between synthesis batches. 1. Variability in Reagent Quality/Age: Older coupling reagents or additives can lose efficacy. 2. Inconsistent Pre-activation Times: The duration of the pre-activation step can influence the extent of racemization.1. Use Fresh Reagents: Ensure all coupling reagents, additives, and anhydrous solvents are fresh and of high purity. 2. Standardize Protocol: Precisely control the pre-activation time. For sensitive amino acids, a short pre-activation is generally preferred to minimize the time the activated species exists before coupling.
Workflow for Minimizing Racemization

The following diagram outlines a decision-making workflow for optimizing the coupling of this compound.

troubleshooting_workflow start Start: Coupling this compound reagent_choice Select Coupling Reagent start->reagent_choice base_choice Select Base reagent_choice->base_choice Recommended: HATU + HOAt or DIC + OxymaPure temp_control Set Temperature base_choice->temp_control Recommended: NMM or Collidine perform_coupling Perform Coupling Reaction temp_control->perform_coupling Recommended: 0 °C analysis Analyze Purity (HPLC/LC-MS) perform_coupling->analysis success Success: Racemization < 1% analysis->success Yes troubleshoot Troubleshoot: Racemization ≥ 1% analysis->troubleshoot No troubleshoot->reagent_choice Re-evaluate choices

Caption: Decision workflow for optimizing coupling conditions.

IV. Recommended Experimental Protocol

This protocol is a starting point for the low-racemization coupling of Fmoc-3-(4-Pyridyl)-D-alanine during solid-phase peptide synthesis (SPPS).

Reagents & Materials:

  • Fmoc-3-(4-Pyridyl)-D-alanine

  • Peptide-resin with free N-terminal amine

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

  • Base: N-methylmorpholine (NMM)

  • Solvent: Anhydrous N,N-dimethylformamide (DMF)

  • Washing Solvents: DMF, Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using standard protocols (e.g., 20% piperidine in DMF) and wash thoroughly with DMF and DCM.

  • Amino Acid Solution Preparation: In a separate vessel, dissolve Fmoc-3-(4-Pyridyl)-D-alanine (3 equiv.), OxymaPure (3 equiv.), and NMM (6 equiv.) in anhydrous DMF.

  • Cooling and Pre-activation: Cool the amino acid solution to 0 °C in an ice bath. Add DIC (3 equiv.) to the solution and allow the mixture to pre-activate for 2-3 minutes. Do not exceed 5 minutes to avoid potential side reactions.

  • Coupling Reaction: Add the pre-activated amino acid solution to the drained peptide-resin. Agitate the reaction mixture at 0 °C for 30 minutes, then allow it to slowly warm to room temperature and continue agitating for an additional 2-4 hours.

  • Monitoring: Perform a Kaiser test or other appropriate test to monitor the reaction for completion.

  • Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all soluble byproducts and excess reagents.

  • Proceed: The resin is now ready for the next deprotection and coupling cycle.

This protocol prioritizes racemization suppression by using a superior additive (OxymaPure), a weaker base (NMM), and low-temperature conditions.

V. References

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • Boc Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from --INVALID-LINK--

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from --INVALID-LINK--

  • Al Musaimi, O., Al-Harthi, S., & de la Torre, B. G. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Retrieved from --INVALID-LINK--

  • Lin, Y.-A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5348.

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • Chemistry : The Mystery of Molecules. (2020). Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. YouTube. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from --INVALID-LINK--

  • D'Hondt, M., et al. (2019). Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability. Journal of Pharmaceutical Sciences, 108(10), 3371-3379.

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

  • Luxembourg Bio Technologies. (n.d.). OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. Retrieved from --INVALID-LINK--

  • Tschan, V. J., et al. (2023). Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution. European Journal of Nuclear Medicine and Molecular Imaging, 50(10), 3046-3057.

  • T-J, B., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5763-5770.

  • El-Faham, A., & Albericio, F. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Synthesis, 52(01), A-L.

  • Bodanszky, M., & Bodanszky, A. (1967). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (12), 591-593.

  • Kumar, A., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Bioconjugate Chemistry, 35(10), 1934-1941.

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from --INVALID-LINK--

  • Wang, Q., et al. (2014). Oxyma-based phosphates for racemization-free peptide segment couplings. Organic & Biomolecular Chemistry, 12(42), 8496-8500.

  • Isidro-Llobet, A., et al. (2006). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Journal of Peptide Science, 12(8), 523-528.

  • CHT. (n.d.). The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Retrieved from --INVALID-LINK--

  • El-Faham, A., et al. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(42), 8496-8500.

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Times for Fmoc-D-4-pyridylalanine-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the coupling of Fmoc-D-4-pyridylalanine-OH. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this sterically hindered and electronically unique amino acid. Our guidance is grounded in established chemical principles and field-proven strategies to ensure the integrity and success of your solid-phase peptide synthesis (SPPS).

Core Principles: Understanding the Challenge

Fmoc-D-4-pyridylalanine-OH presents a unique set of challenges in SPPS primarily due to two factors:

  • Steric Hindrance: The bulky pyridyl group can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the reaction rate.

  • Electronic Effects: The pyridine ring is electron-withdrawing, which can influence the reactivity of the carboxyl group during the activation and coupling steps. The nitrogen atom in the pyridine ring can also be protonated or interact with reagents, potentially leading to side reactions or incomplete couplings.

A thorough understanding of these principles is crucial for troubleshooting and optimizing your synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test still blue after a standard 1-hour coupling of Fmoc-D-4-pyridylalanine-OH?

A positive (blue) Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[1][2] This is a common issue with sterically hindered amino acids like Fmoc-D-4-pyridylalanine-OH. A standard 1-hour coupling time is often insufficient. Extending the coupling time or employing more potent reagents is typically necessary.[3]

Q2: Which coupling reagents are most effective for this amino acid?

For difficult couplings, uronium/aminium salt-based reagents are generally superior to carbodiimides alone.[3] Reagents like HATU , HCTU , and COMU are highly recommended.[4][5][6] They form highly reactive OAt- or Oxyma-based active esters that can overcome the steric hindrance more effectively.[6][7] HATU, in particular, is often cited for its high efficiency in rapid coupling protocols.[8]

Q3: Can I just extend the coupling time overnight?

While extending the coupling time is a valid strategy, leaving it overnight may not always be optimal.[9][10] The active ester formed by the coupling reagent can hydrolyze over extended periods, which reduces the concentration of the reactive species and can lead to incomplete coupling regardless of the time.[11] A better approach is often to perform a "double coupling," where the reaction is repeated with fresh reagents for a shorter duration (e.g., 1-2 hours).[3][12]

Q4: Does solvent choice matter for coupling Fmoc-D-4-pyridylalanine-OH?

Yes, solvent choice is critical. While DMF is the standard, for sequences prone to aggregation, using alternative solvents or mixtures can be beneficial.[13] A mixture of DMF and N-Methyl-2-pyrrolidone (NMP) can help disrupt secondary structures and improve solvation of the peptide chain, facilitating the coupling reaction.

Q5: What are potential side reactions with Fmoc-D-4-pyridylalanine-OH?

Besides incomplete coupling, potential side reactions can include racemization, although this is less common with modern coupling reagents.[7] Another concern is the potential for modifications on the pyridine ring itself, though this is highly dependent on the specific reagents and conditions used throughout the synthesis and cleavage steps.[14][15]

In-Depth Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-D-4-pyridylalanine-OH, their probable causes, and scientifically grounded solutions.

Observation / Issue Potential Cause(s) Recommended Action(s) & Rationale
Persistently Positive Kaiser Test (Blue/Purple Beads) [10]1. Insufficient Reaction Time: Standard coupling times (e.g., 1 hr) are often too short due to steric hindrance. 2. Suboptimal Activation: The coupling reagent may not be potent enough (e.g., DIC/HOBt). 3. Low Reagent Concentration: Dilute conditions slow down the bimolecular reaction.[12] 4. Peptide Aggregation: The growing peptide chain folds on the resin, blocking the N-terminal amine.1. Extend Coupling Time & Double Couple: Increase initial coupling time to 2-4 hours. If the Kaiser test is still positive, drain and perform a second coupling with fresh reagents for another 1-2 hours.[3] This replenishes the hydrolyzed active ester. 2. Upgrade Coupling Reagent: Switch to a more powerful aminium/uronium salt like HATU, HCTU, or COMU.[4][7] These reagents create more reactive esters. 3. Increase Concentration: Use a higher concentration of amino acid and coupling reagents (e.g., 0.5 M in DMF).[12] 4. Disrupt Aggregation: Use a solvent mixture like DMF/NMP or add chaotropic salts (e.g., LiCl) to the coupling solution.
Low Yield of Final Peptide 1. Cumulative Incomplete Couplings: Small inefficiencies at each step lead to a significant loss of the target peptide. 2. Formation of Deletion Sequences: Unreacted amines from a failed coupling react in the next cycle, creating peptides missing the intended amino acid.1. Implement Capping: After a failed double coupling, cap the unreacted amines using acetic anhydride and a non-nucleophilic base like DIPEA.[10] This terminates the "failure" sequences, preventing deletion products and simplifying final purification. 2. Rigorous Monitoring: Perform a Kaiser test after every coupling step involving a hindered amino acid to ensure completion before proceeding.[16]
HPLC Shows Broad or Multiple Peaks 1. Presence of Deletion Peptides: As described above, this is a direct result of incomplete coupling. 2. Racemization: Although less common with HATU/HCTU, suboptimal conditions can lead to loss of stereochemical integrity.[7] 3. Side-Reactions During Cleavage: Scavengers may be insufficient to protect the pyridyl group or other sensitive residues.1. Optimize Coupling & Capping: The best solution is prevention. Ensure complete couplings and use capping when necessary. 2. Use Appropriate Base: Use a hindered base like DIPEA or 2,4,6-collidine for activation to minimize the risk of racemization. 3. Review Cleavage Cocktail: Ensure your TFA cleavage cocktail contains appropriate scavengers to protect against side reactions.

Optimized Experimental Protocols

The following protocols are designed to provide a robust starting point for the successful incorporation of Fmoc-D-4-pyridylalanine-OH.

Protocol 1: High-Efficiency Double Coupling with HATU

This protocol is the recommended first approach for coupling Fmoc-D-4-pyridylalanine-OH.

Workflow Diagram

G cluster_prep Preparation cluster_coupling Coupling Cycle 1 cluster_decision Decision Point cluster_recouple Coupling Cycle 2 cluster_final Completion Swell 1. Swell Resin in DMF Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash Resin (DMF) Deprotect->Wash1 Preactivate1 4. Pre-activate Fmoc-D-4-Py-Ala-OH (4 eq AA, 3.9 eq HATU, 8 eq DIPEA) Wash1->Preactivate1 Couple1 5. Add to Resin, Couple for 2h Preactivate1->Couple1 Kaiser1 6. Perform Kaiser Test Couple1->Kaiser1 Decision1 Test Negative? Kaiser1->Decision1 Wash2 7. Wash Resin (DMF) Decision1->Wash2 No Wash3 11. Final Wash Decision1->Wash3 Yes Preactivate2 8. Prepare Fresh Activation Mix Wash2->Preactivate2 Couple2 9. Recouple for 1h Preactivate2->Couple2 Kaiser2 10. Perform Kaiser Test Couple2->Kaiser2 Kaiser2->Wash3 Proceed 12. Proceed to Next Cycle Wash3->Proceed

Caption: High-efficiency double coupling workflow.

Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.[17]

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all residual piperidine.

  • Amino Acid Activation (First Coupling): In a separate vessel, dissolve Fmoc-D-4-pyridylalanine-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Allow to pre-activate for 5-10 minutes.

  • First Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads.[1]

    • If negative (yellow beads): The coupling is complete. Proceed to step 10.

    • If positive (blue beads): The coupling is incomplete. Proceed to step 7.

  • Intermediate Wash: Drain the coupling solution and wash the resin with DMF (3 x 1 min).

  • Second Coupling: Repeat step 4 to prepare a fresh solution of activated Fmoc-D-4-pyridylalanine-OH and add it to the resin. Agitate for an additional 1-2 hours.

  • Final Monitoring: Perform a second Kaiser test.

    • If negative: Proceed to step 10.

    • If still positive: Consider capping the unreacted amines (Protocol 2).

  • Final Wash: Wash the resin thoroughly with DMF (3-5 times) before proceeding to the deprotection step for the next cycle.

Protocol 2: Capping Unreacted Amines

This protocol is essential if a double coupling fails, to prevent the formation of deletion sequences.

Troubleshooting Flowchart

G Start Kaiser Test after First Coupling is Positive DoubleCouple Perform Double Coupling (Protocol 1) Start->DoubleCouple Test2 Perform Kaiser Test Again DoubleCouple->Test2 Success Coupling Complete. Proceed with Synthesis. Test2->Success Negative Failure Coupling Incomplete Test2->Failure Positive Cap Cap Unreacted Amines (Protocol 2) Failure->Cap Wash Wash Resin Thoroughly Cap->Wash NextCycle Proceed to Next Amino Acid Deprotection Step Wash->NextCycle

Caption: Troubleshooting decision tree for incomplete coupling.

Methodology:

  • Resin Wash: Following the failed coupling attempt, wash the resin thoroughly with DMF (3 x 1 min).

  • Prepare Capping Solution: Prepare a capping solution of 10% acetic anhydride (v/v) and 5% DIPEA (v/v) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.[10]

  • Confirmation (Optional): Perform a final Kaiser test. The result should be negative, confirming the absence of primary amines.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next cycle.

References

Technical Support Center: Navigating Pyridine-Associated Side Reactions in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions associated with the pyridine moiety, most commonly encountered through the use of piperidine for Fmoc-deprotection. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these challenges, ensuring the integrity and purity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Here we address the most common queries our team receives regarding pyridine-related complications in SPPS.

Q1: What are the most frequent side reactions observed when using piperidine for Fmoc deprotection?

A1: The most prevalent side reactions include aspartimide formation, racemization of amino acid residues, and the formation of piperidide adducts.[1][2] Aspartimide formation is particularly common in sequences containing aspartic acid, especially Asp-Gly motifs.[2][3] Racemization is a significant concern for sensitive amino acids like cysteine and histidine.[4]

Q2: Why is the Asp-Gly sequence so susceptible to aspartimide formation?

A2: The lack of steric hindrance from the glycine residue allows for easier nucleophilic attack by the backbone amide nitrogen on the side-chain carbonyl of the preceding aspartic acid residue.[3] This cyclization is catalyzed by the basic conditions of the piperidine treatment during Fmoc deprotection.[1]

Q3: Can the piperidine itself react with my peptide?

A3: Yes. Piperidine is a nucleophilic base and can react with certain intermediates. For instance, it can attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts, which are challenging to separate from the desired peptide.[1][2] Additionally, in peptides with a C-terminal cysteine, a base-catalyzed elimination can form a dehydroalanine residue, which can then be attacked by piperidine to form a 3-(1-piperidinyl)alanine side product.[5]

Q4: Are there alternatives to the standard 20% piperidine in DMF for Fmoc deprotection?

A4: Yes, several alternatives can be employed to mitigate side reactions. Using a less nucleophilic or more sterically hindered base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can be effective.[6] However, DBU is a stronger base and can sometimes accelerate aspartimide formation if not used carefully.[7] Weaker bases like piperazine or the addition of additives like HOBt to the piperidine solution can also help suppress side reactions.[5][8]

Q5: How can I detect these side reactions in my crude peptide?

A5: The primary method for detecting these side products is through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Aspartimide formation and subsequent rearrangement can lead to the appearance of satellite peaks with the same mass as the target peptide in the HPLC chromatogram. Piperidide adducts will result in a mass increase of +84 Da. Racemization will lead to diastereomeric impurities that may be separable by HPLC.

In-Depth Troubleshooting Guides

This section provides a more detailed exploration of the mechanisms behind these side reactions and offers comprehensive strategies for their prevention and mitigation.

Troubleshooting Guide 1: Aspartimide Formation

Aspartimide formation is a notorious side reaction in Fmoc-SPPS, leading to a mixture of byproducts including racemized peptides and piperidide adducts.[1][2]

Mechanism:

The process is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the aspartic acid residue by the base (e.g., piperidine). This is followed by an intramolecular nucleophilic attack on the side-chain carbonyl, forming a five-membered succinimide ring (the aspartimide). This ring can then be opened by nucleophiles, such as residual water or piperidine, to yield a mixture of α- and β-peptides, often with racemization at the α-carbon of the aspartic acid.[1][3]

Aspartimide_Formation Peptide Peptide with Asp(OR)-Xaa sequence Deprotonation Backbone N-H deprotonation by Piperidine Peptide->Deprotonation 20% Piperidine/DMF Cyclization Intramolecular nucleophilic attack Deprotonation->Cyclization Aspartimide Aspartimide Intermediate (Succinimide ring) Cyclization->Aspartimide Racemization Racemization at Asp α-carbon Aspartimide->Racemization RingOpening Nucleophilic attack by Piperidine/H₂O Aspartimide->RingOpening AlphaPeptide α-Asp Peptide (Desired/Racemized) RingOpening->AlphaPeptide BetaPeptide β-Asp Peptide (Byproduct) RingOpening->BetaPeptide Piperidide Piperidide Adducts (Byproducts) RingOpening->Piperidide

Caption: Mechanism of Aspartimide Formation in SPPS.

Mitigation Strategies:

StrategyDescriptionKey Considerations
Bulky Side-Chain Protecting Groups Employing sterically hindering protecting groups on the β-carboxyl of Asp, such as O-2,4-dimethylbenzyl (ODmb) or O-1-adamantyl (OAdm), can physically block the intramolecular cyclization.These groups may require slightly longer coupling times.
Backbone Protection The introduction of a 2,4-dimethoxybenzyl (Dmb) or a 2-hydroxy-4-methoxybenzyl (Hmb) group on the amide nitrogen of the residue following Asp prevents the initial deprotonation required for cyclization.[5]These protecting groups are removed during the final TFA cleavage. Commercially available dipeptides with this protection are often used.
Modified Deprotection Conditions Reduce the concentration of piperidine, lower the reaction temperature, or shorten the deprotection time. The addition of 0.1 M HOBt to the 20% piperidine/DMF solution can also suppress aspartimide formation.[5]Incomplete Fmoc removal can occur if conditions are too mild.
Alternative Bases Using a less nucleophilic base like 2% DBU in DMF can be effective. However, it's crucial to also include a scavenger like 2% piperidine to trap the dibenzofulvene byproduct.[7]DBU is a stronger base and may not be suitable for all sequences.

Experimental Protocol: Aspartimide Suppression with HOBt

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M 1-Hydroxybenzotriazole (HOBt) in high-purity DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Deprotection: Drain the DMF and add the piperidine/HOBt solution. Allow the reaction to proceed for the standard deprotection time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove the deprotection solution and byproducts.

  • Monitoring: After synthesis and cleavage, analyze the crude peptide by HPLC and MS to quantify the reduction in aspartimide-related byproducts compared to a standard deprotection protocol.

Troubleshooting Guide 2: Racemization

Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can lead to the formation of diastereomeric peptides that are difficult to purify and may have altered biological activity.[4][9]

Mechanism:

The primary mechanism for racemization during coupling involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting planar intermediate can be reprotonated from either face, leading to a mixture of L- and D-isomers.[4] While this is more related to the coupling step, the basic conditions of Fmoc deprotection can also contribute to the epimerization of certain residues, particularly C-terminal cysteine.[8]

Racemization_Mechanism ActivatedAA Activated L-Amino Acid Oxazolone 5(4H)-Oxazolone Intermediate (Planar) ActivatedAA->Oxazolone Base-catalyzed proton abstraction Base Base (e.g., DIEA) Protonation Re-protonation Oxazolone->Protonation LAminoAcid L-Amino Acid Protonation->LAminoAcid DAminoAcid D-Amino Acid (Racemized) Protonation->DAminoAcid

Caption: Oxazolone-mediated Racemization during Coupling.

Mitigation Strategies:

StrategyDescriptionKey Considerations
Choice of Coupling Reagents Use carbodiimides like DIC in combination with racemization-suppressing additives such as OxymaPure® or Cl-HOBt. These additives form active esters that are less prone to oxazolone formation.[10]Avoid pre-activation of the amino acid with onium salts (HBTU, HATU) in the presence of a base for extended periods.
Control of Basicity Use a hindered, non-nucleophilic base like diisopropylethylamine (DIEA) or 2,4,6-collidine for neutralization and coupling steps. Use the minimum necessary amount of base.Excessive base can accelerate racemization.
Lower Temperature Performing the coupling reactions at a lower temperature (e.g., 0°C) can significantly reduce the rate of racemization.This may require longer reaction times to achieve complete coupling.
For C-terminal Cysteine To avoid racemization during the loading of the first amino acid, consider using a pre-loaded resin or milder loading conditions. For Fmoc deprotection of the penultimate residue, using a weaker base or additives can be beneficial.[8]

Experimental Protocol: Minimizing Racemization During Coupling

  • Reagent Preparation: Dissolve the Fmoc-amino acid (1 eq) and a racemization suppressant like OxymaPure® (1 eq) in DMF.

  • Activation: Add the coupling agent, such as Diisopropylcarbodiimide (DIC) (1 eq), to the amino acid solution and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. For highly sensitive amino acids, consider reducing the temperature to 0°C.

  • Monitoring: After synthesis, the peptide can be hydrolyzed and the amino acid enantiomers analyzed by chiral GC or HPLC to determine the extent of racemization.

Concluding Remarks

The use of piperidine in Fmoc-SPPS is a robust and widely adopted methodology. However, a thorough understanding of the potential side reactions associated with its basic and nucleophilic nature is paramount for the successful synthesis of complex and high-purity peptides. By implementing the strategies outlined in this guide—from the rational selection of protecting groups and reagents to the fine-tuning of reaction conditions—researchers can effectively troubleshoot and overcome these challenges. Proactive measures are always preferable to extensive post-synthesis purification. We encourage you to use this guide as a starting point for optimizing your synthetic protocols and welcome any further inquiries.

References

Technical Support Center: Purification Strategies for Peptides Containing 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the non-natural amino acid 3-(4-Pyridyl)-D-alanine (4-Pal). The unique basic and aromatic properties of the pyridyl side chain introduce specific challenges and considerations during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high-purity peptides for your research.

Introduction: The Challenge of the Pyridyl Moiety

The incorporation of this compound into a peptide sequence can significantly alter its physicochemical properties. The pyridine ring is a basic moiety (pKa of the pyridinium ion is ~5.2), meaning it will be protonated and positively charged at the acidic pH typical of reversed-phase HPLC mobile phases. This charge, combined with the aromaticity of the ring, can lead to a range of purification challenges, including poor peak shape, co-elution with impurities, and unpredictable retention behavior. This guide is designed to provide you with the strategic insights and practical protocols to overcome these hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of your 4-Pal-containing peptide in a question-and-answer format.

Problem 1: My peptide peak is broad and tailing on RP-HPLC.

Question: I'm using a standard C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA), but my peptide peak is showing significant tailing. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying peptides with basic residues like 4-Pal. The tailing is often due to secondary interactions between the protonated pyridyl group and residual, unreacted silanols on the silica-based stationary phase of your HPLC column. At the low pH of a typical TFA-containing mobile phase, the pyridyl group is positively charged, and it can interact ionically with negatively charged silanol groups.

Scientific Rationale: The strength of these secondary interactions can vary, leading to a population of peptide molecules with different affinities for the stationary phase, which manifests as a broad, tailing peak. While TFA is an ion-pairing agent that is supposed to mask these interactions, its effectiveness can be limited with strongly basic residues.[1][2]

Solutions:

  • Increase the Concentration of the Ion-Pairing Agent: A simple first step is to increase the TFA concentration in your mobile phases to 0.12% or even 0.15%.[3] This can more effectively saturate the silanol groups and provide a more consistent ion-pairing environment for your peptide.

  • Switch to a Different Ion-Pairing Agent: If increasing TFA is not effective, consider using a stronger ion-pairing agent like heptafluorobutyric acid (HFBA).[4] HFBA forms a more hydrophobic ion pair with the basic pyridyl group, which can improve retention and peak shape. Be aware that HFBA is less volatile than TFA and can be more difficult to remove during lyophilization.[4]

  • Use a Polymer-Based Column: Columns with a polystyrene-divinylbenzene (PS-DVB) stationary phase, such as PLRP-S, are more chemically robust and have a wider pH stability range than silica-based columns.[5] They lack the silanol groups that cause secondary interactions, often leading to improved peak shape for basic peptides.

Parameter Standard Conditions Troubleshooting Adjustment Rationale
Ion-Pairing Agent 0.1% TFA0.12-0.15% TFA or 0.1% HFBATo better mask silanol interactions and improve ion-pairing.
Stationary Phase Silica C18Polystyrene-divinylbenzene (PS-DVB)To eliminate secondary interactions with silanol groups.
pH ~2 (with TFA)Consider higher pH (requires a pH-stable column)To neutralize the charge on the pyridyl group.
Problem 2: My 4-Pal peptide co-elutes with a very similar impurity.

Question: I have an impurity that is very close in retention time to my main product, and I can't resolve them with my current RP-HPLC method. How can I improve the separation?

Answer: Co-elution of closely related impurities is a common challenge in peptide purification.[6] For 4-Pal-containing peptides, these impurities could be deletion sequences or diastereomers. To resolve them, you need to alter the selectivity of your chromatographic system.

Scientific Rationale: Selectivity in chromatography is the ability to differentiate between two analytes. By changing the stationary phase, mobile phase, or temperature, you can alter the specific interactions between your peptide, the impurity, and the column, thereby changing their relative retention times.

Solutions:

  • Optimize the Gradient: A shallower gradient will increase the separation between peaks.[2] If your peptide elutes at 30% acetonitrile with a 1%/minute gradient, try a gradient of 0.5%/minute or even 0.2%/minute around the elution point of your peptide.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol or isopropanol. These solvents have different selectivities and can alter the elution order of your peptide and the impurity.

  • Implement an Orthogonal Purification Strategy: This is a very powerful approach.[7] Orthogonal purification involves using two different chromatographic methods that separate based on different chemical principles. For a 4-Pal peptide, a combination of low-pH RP-HPLC and cation-exchange chromatography is an excellent choice.

    • Step 1: RP-HPLC: Perform an initial purification using your optimized reversed-phase method. This separates based on hydrophobicity.

    • Step 2: Cation-Exchange Chromatography (CIEX): Take the fractions containing your peptide and the impurity and subject them to CIEX. This method separates based on charge. Since the pyridyl group is basic, your peptide will bind to a cation-exchange column. You can then elute it with a salt gradient or a pH gradient.[8] The impurity, if it has a different charge or charge distribution, will elute at a different point.

Experimental Protocol: Orthogonal Purification Workflow

This protocol outlines a two-step purification process for a 4-Pal-containing peptide.

Step 1: Reversed-Phase HPLC (RP-HPLC)

  • Column: C18 silica column (e.g., 5 µm, 100 Å, 4.6 x 250 mm for analytical or larger for preparative).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A shallow gradient optimized for your peptide (e.g., 20-40% B over 40 minutes).

  • Flow Rate: 1 mL/min for analytical.

  • Detection: UV at 220 nm.

  • Procedure: a. Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of DMSO can be used. b. Inject the sample onto the equilibrated column. c. Collect fractions across the main peak. d. Analyze the fractions by analytical HPLC or LC-MS to identify those containing the target peptide. Pool the fractions with the highest purity.

Step 2: Cation-Exchange Chromatography (CIEX)

  • Column: A strong cation-exchange column (e.g., PolySULFOETHYL A™).

  • Mobile Phase A (Binding): 20 mM phosphate buffer, pH 3.0.

  • Mobile Phase B (Elution): 20 mM phosphate buffer + 1 M NaCl, pH 3.0.

  • Gradient: A linear gradient from 0-50% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

  • Procedure: a. Lyophilize the pooled fractions from the RP-HPLC step to remove the acetonitrile and TFA. b. Re-dissolve the peptide in Mobile Phase A for CIEX. c. Inject the sample onto the equilibrated CIEX column. d. Collect fractions across the eluting peak. e. Analyze the fractions and pool the pure ones. f. Desalt the final pure peptide solution using a C18 solid-phase extraction (SPE) cartridge or another round of RP-HPLC with a volatile buffer system before lyophilization.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude 4-Pal Peptide RPHPLC Step 1: Reversed-Phase HPLC (Separation by Hydrophobicity) Crude->RPHPLC CIEX Step 2: Cation-Exchange (Separation by Charge) RPHPLC->CIEX Partially Pure Peptide Impurity1 Hydrophobic Impurities RPHPLC->Impurity1 Removed Pure High-Purity Peptide (>98%) CIEX->Pure Impurity2 Charge Variant Impurities CIEX->Impurity2 Removed

Caption: Orthogonal purification workflow for 4-Pal peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide's retention time on RP-HPLC shorter than predicted based on its hydrophobicity?

A1: The protonated pyridyl group increases the overall polarity of the peptide, which can lead to earlier elution from a reversed-phase column than a similar peptide without this basic residue. The ion-pairing with TFA helps to increase its hydrophobicity, but the effect of the charge can still be significant.

Q2: Can I use a high pH mobile phase for RP-HPLC to avoid the positive charge on the pyridyl group?

A2: Yes, this is a viable strategy, but it requires a column that is stable at high pH (typically a hybrid or polymer-based column). By raising the pH above ~6, the pyridyl group will be deprotonated and neutral, which can eliminate the secondary interactions with silanols and improve peak shape. However, be aware that the overall selectivity of your separation will change at high pH.

Q3: My lyophilized 4-Pal peptide is difficult to dissolve. What can I do?

A3: Peptides containing 4-Pal can sometimes be hygroscopic or have poor solubility, especially if the rest of the sequence is hydrophobic.[9][10] Try dissolving the peptide in a small amount of an organic solvent like DMSO or acetonitrile first, and then slowly add your aqueous buffer.[10] For charged peptides, adjusting the pH of the buffer can also improve solubility.[10]

Q4: I see two peaks for my peptide on the chromatogram. Could this be related to the 4-Pal residue?

A4: While less common, it is possible that you are seeing diastereomers if there was any racemization during synthesis. However, it is more likely that the second peak is a synthesis-related impurity, such as a deletion or truncated sequence. Using high-resolution mass spectrometry to analyze the two peaks will help you identify them.

Q5: Are there any special handling considerations for 4-Pal peptides?

A5: Yes. The pyridinium ring can be susceptible to photodegradation.[9] It is good practice to protect your peptide solutions from light by using amber vials or covering them with aluminum foil.[9] For long-term storage, keep the lyophilized powder at -20°C or -80°C in a dark, dry place.[9]

References

Technical Support Center: Navigating Challenges with Pyridyl-alanine Containing Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with peptides incorporating multiple pyridyl-alanine (Pal) residues. The unique electronic and structural properties of Pal residues, while beneficial for applications such as metal-ion chelation, catalysis, and the formation of specific secondary structures, can also introduce significant challenges related to peptide aggregation. This guide provides in-depth troubleshooting strategies and foundational knowledge to help you overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my peptides with multiple pyridyl-alanine residues crashing out of solution?

Peptides containing multiple pyridyl-alanine residues are prone to aggregation due to a combination of factors. The aromatic pyridyl side chains can engage in π-π stacking interactions, leading to self-assembly. Additionally, the nitrogen atom in the pyridine ring can participate in hydrogen bonding, further stabilizing intermolecular associations. The overall hydrophobicity of the peptide also plays a crucial role; as the number of Pal residues increases, so does the likelihood of aggregation, especially in aqueous buffers at neutral pH.

Q2: At what pH should I dissolve my pyridyl-alanine peptide?

The solubility of Pal-containing peptides is highly dependent on pH. The pyridine ring has a pKa of approximately 5.2. Therefore, at pH values below this pKa, the pyridine nitrogen becomes protonated, leading to a net positive charge on the side chain. This electrostatic repulsion between positively charged residues can significantly disrupt aggregation and enhance solubility. A good starting point is to dissolve the peptide in a slightly acidic buffer (e.g., pH 4-5). Conversely, at pH values above the pKa, the pyridine ring is neutral, and aggregation is more likely to occur.

Q3: Can I use organic solvents to improve the solubility of my peptide?

Yes, the use of organic co-solvents can be an effective strategy. Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (ACN) can disrupt the hydrophobic and π-π stacking interactions that drive aggregation. It is often best to first dissolve the peptide in a small amount of a water-miscible organic solvent before slowly adding the aqueous buffer.

Q4: Are there any additives that can help prevent aggregation?

Certain additives can be beneficial. Guanidinium chloride (GdmCl) and urea are chaotropic agents that can disrupt the non-covalent interactions responsible for aggregation. Arginine has also been shown to be an effective aggregation suppressor by interacting with aromatic residues and preventing self-association. The optimal concentration of these additives will need to be determined empirically for your specific peptide.

Troubleshooting Guides

Guide 1: Systematic Solubility Screening

This guide provides a systematic approach to identifying the optimal solvent conditions for your pyridyl-alanine-containing peptide.

Protocol: Step-by-Step Solubility Testing

  • Initial Solvent Screening:

    • Dispense a small, known amount of your lyophilized peptide into several microcentrifuge tubes.

    • To each tube, add a different solvent system. Start with a range of acidic aqueous buffers (e.g., 10% acetic acid, 0.1% trifluoroacetic acid (TFA), pH 4 acetate buffer).

    • Also, test water-miscible organic solvents (e.g., DMSO, DMF, ACN) and mixtures of organic solvents with water.

    • Vortex each tube thoroughly and visually inspect for dissolution.

  • pH Titration:

    • If the peptide dissolves in an acidic solution, you can perform a pH titration to determine the solubility profile.

    • Slowly add a dilute basic solution (e.g., 0.1 M NaOH) to the dissolved peptide, monitoring for the first sign of precipitation. This will give you an approximate upper pH limit for solubility.

  • Co-solvent Optimization:

    • If the peptide is soluble in an organic solvent, determine the maximum amount of aqueous buffer that can be added before precipitation occurs.

    • Create a matrix of conditions, varying the percentage of the organic co-solvent and the pH of the aqueous component.

Data Presentation: Example Solubility Screening Matrix

Solvent SystempHObservation
Deionized Water7.0Insoluble
10% Acetic Acid~2.4Soluble
0.1% TFA in Water~2.0Soluble
50% Acetonitrile / 50% Water7.0Partially Soluble
100% DMSON/ASoluble

Workflow for Solubility Screening

Caption: Workflow for systematic solubility screening of pyridyl-alanine peptides.

Guide 2: Mitigating Aggregation During Purification and Handling

Aggregation can also be a significant issue during reverse-phase HPLC purification and subsequent handling of the purified peptide.

Protocol: HPLC Optimization

  • Mobile Phase Modification:

    • The standard mobile phases for reverse-phase HPLC are water and acetonitrile, both with 0.1% TFA. The low pH of this system is generally beneficial for Pal-containing peptides.

    • If aggregation is still observed on the column (e.g., broad peaks, poor recovery), consider increasing the percentage of organic solvent in the initial conditions.

    • In some cases, switching from acetonitrile to another organic solvent like methanol or isopropanol can alter the selectivity and reduce on-column aggregation.

  • Post-Purification Handling:

    • After lyophilization, the purified peptide is often in the form of a TFA salt. This is generally good for solubility.

    • When preparing stock solutions, use the optimized solvent system identified in the solubility screening.

    • If the peptide needs to be in a physiological buffer for a downstream application, a buffer exchange strategy is recommended.

Protocol: Buffer Exchange by Dialysis or Size Exclusion Chromatography

  • Dissolve the peptide in the optimized acidic or organic-containing solvent.

  • For dialysis: Transfer the peptide solution to a dialysis cassette with an appropriate molecular weight cutoff and dialyze against the target physiological buffer. The gradual change in buffer composition can help prevent sudden precipitation.

  • For size exclusion chromatography (SEC): Equilibrate an SEC column with the target buffer. Apply the dissolved peptide to the column. The peptide will elute in the target buffer, while the original solvent components will be separated.

Logical Relationship of Aggregation Factors

G cluster_0 Driving Forces for Aggregation cluster_1 Mitigating Factors A π-π Stacking G Peptide Aggregation A->G B Hydrogen Bonding B->G C Hydrophobic Interactions C->G D Low pH (Protonation) E Organic Co-solvents F Chaotropic Agents G->D G->E G->F

Caption: Factors influencing the aggregation of pyridyl-alanine peptides.

Technical Support Center: Issues with C-Terminal 3-(4-Pyridyl)-D-alanine Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers encountering challenges with the synthesis and cleavage of peptides containing a C-terminal 3-(4-Pyridyl)-D-alanine residue. This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to address issues of incomplete cleavage and low purity.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with a C-terminal this compound so difficult to cleave from the resin?

The primary difficulty arises from the chemical nature of the pyridyl group. The nitrogen atom in the pyridine ring is basic and readily becomes protonated under the highly acidic conditions of standard cleavage protocols, such as those using Trifluoroacetic Acid (TFA). This protonation places a positive charge on the side chain, which is in close proximity to the C-terminal ester bond linking the peptide to the resin. This positive charge exerts a strong electron-withdrawing effect, which deactivates the linker bond to the acid-catalyzed hydrolysis required for cleavage. This electronic shielding significantly slows down the cleavage reaction, leading to incomplete product release.

Q2: What are the typical signs of incomplete cleavage for my peptide?

The most common indicator of incomplete cleavage is a significantly lower-than-expected yield of your crude peptide after precipitation.[1] Analytically, this is confirmed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), where you will likely observe:

  • A very small peak corresponding to your target peptide.

  • The absence of a major product peak where you would expect it.

To confirm that the peptide remains on the resin, a post-cleavage qualitative test on the resin beads, such as the Kaiser test, can be performed.[1] A strong positive result (deep blue beads) indicates the presence of un-cleaved peptide with a free N-terminal amine.[1]

Q3: I used a standard cleavage cocktail (e.g., 95% TFA / 2.5% Water / 2.5% TIS). Why wasn't it effective?

Standard cocktails like the 95:2.5:2.5 TFA/H₂O/TIS mixture are formulated for routine sequences. While effective for many peptides, this composition lacks the chemical diversity to overcome the electronic deactivation caused by a protonated C-terminal pyridylalanine. The acid concentration may be insufficient to drive the cleavage to completion within a standard timeframe (2-4 hours). Furthermore, while Triisopropylsilane (TIS) and water are excellent general scavengers for reactive cations like the t-butyl cation, they do not enhance the cleavage of stubborn linker bonds.[2]

Troubleshooting Guide: From Diagnosis to Solution

This guide provides a systematic workflow to diagnose and resolve incomplete cleavage of peptides featuring C-terminal this compound.

G cluster_0 cluster_1 A Initial Synthesis & Cleavage (Standard Cocktail) B Analyze Crude Product (RP-HPLC & MS) A->B C Problem Identified: Low Yield / Incomplete Cleavage? B->C D YES C->D   E NO C->E   F Implement Stronger Cleavage Protocol (Reagent K) C->F YES G Proceed to Purification C->G NO H Re-analyze Crude Product (RP-HPLC & MS) F->H I Cleavage Successful? H->I I->G YES J YES I->J  

Caption: Troubleshooting workflow for incomplete cleavage.

Step 1: Confirming the Issue

If HPLC analysis shows poor yield, your first step is to verify the peptide is still resin-bound.

Protocol: Post-Cleavage Kaiser Test [1]

  • Sample Preparation: After the cleavage and filtration steps, wash the resin beads thoroughly with Dichloromethane (DCM) and dry them completely under high vacuum.

  • Reaction: Place ~5 mg of the dried resin beads into a small glass test tube.

  • Add Reagents: Add 2-3 drops each of:

    • Reagent A: 5% (w/v) ninhydrin in ethanol.

    • Reagent B: 80% (w/v) phenol in ethanol.

    • Reagent C: 0.001 M KCN in pyridine.

  • Incubation: Heat the test tube at 100°C for 5 minutes.

  • Observation: A deep blue/purple color on the beads and in the solution confirms the presence of primary amines, indicating that the peptide has not been cleaved from the resin.[1]

Step 2: Selecting a More Potent Cleavage Cocktail

For difficult sequences like those with C-terminal pyridylalanine, a stronger, multi-component cleavage cocktail is required. "Reagent K" is a widely recognized and highly effective choice for peptides with sensitive residues and for overcoming difficult cleavages.[3]

G Cleavage TFA (Strong Acid) Protonates Pyridyl-N+ Problem {Protonated Side Chain (N+)}|{Electron-withdrawing effect deactivates linker bond}|{Result: Incomplete Cleavage} Cleavage->Problem Peptide Peptide-Linker-Resin C-Terminal 4-Pyridyl-D-Alanine Peptide->Cleavage Standard Cleavage Conditions

Caption: Chemical basis for cleavage difficulty.

The components of Reagent K provide multiple benefits:

  • Thioanisole: Scavenges cations and is known to assist in the deprotection of arginine residues.[2]

  • Phenol: A general scavenger for carbocations.[2]

  • Water: Suppresses t-butylation side reactions.[2]

  • 1,2-Ethanedithiol (EDT): A strong reducing scavenger, essential for protecting cysteine and methionine residues from oxidation and trapping trityl groups.[2][4]

Reagent NameComposition (v/v)Key Application
Standard Cocktail 95% TFA / 2.5% H₂O / 2.5% TISPeptides without sensitive residues.
Reagent B [5]88% TFA / 5% Phenol / 5% H₂O / 2% TIS"Odorless" option for Trp-containing peptides.
Reagent K [3]82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTRecommended. For complex peptides with multiple sensitive residues (Arg, Trp, Cys, Met) and for overcoming difficult cleavages.
Step 3: Optimizing Reaction Conditions

For particularly stubborn cleavages, extending the reaction time is often necessary.

  • Standard Time: 2-3 hours.

  • Recommended for Pyridylalanine: 4-6 hours. For very long or complex peptides, if cleavage is still incomplete after 6 hours, it is advisable to precipitate the peptide and subject the remaining resin to a second, fresh cleavage treatment.

Validated Experimental Protocols

Protocol 1: Optimized Cleavage with Reagent K

Objective: To achieve complete cleavage and global deprotection of the peptide from the solid support.

  • Resin Preparation: Ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with DMF, followed by several washes with DCM to remove residual base, and dry under high vacuum for at least 4 hours.[3]

  • Cocktail Preparation: In a well-ventilated fume hood, prepare fresh Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v) .[3]

  • Cleavage Reaction: Add the Reagent K cocktail to the dried resin (approx. 10 mL per gram of resin). Seal the vessel and allow it to react at room temperature with gentle agitation for 4 hours .

  • Peptide Collection: Filter the resin using a sintered glass funnel and collect the filtrate into a fresh centrifuge tube. Wash the resin 2-3 times with a small volume of fresh TFA to recover any remaining peptide, and combine the filtrates.

Protocol 2: Peptide Precipitation and Washing

Objective: To isolate the crude peptide from the acidic cleavage cocktail and scavengers.

  • Precipitation: Place the tube containing the TFA filtrate in an ice bath. Add 10-fold the volume of cold methyl-t-butyl ether (MTBE) or diethyl ether to precipitate the peptide.[1] A white precipitate should form.

  • Incubation: Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pelleting: Centrifuge the mixture (e.g., 3500 rpm for 5 min) to pellet the crude peptide.

  • Washing: Carefully decant the ether supernatant. Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step at least three times to thoroughly remove residual scavengers.

  • Drying: After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 3: Analytical Verification by RP-HPLC

Objective: To assess the yield and purity of the crude peptide post-cleavage.

  • Sample Preparation: Dissolve a small amount of the dried crude peptide in a suitable solvent. A common starting point is 0.1% TFA in water or a water/acetonitrile mixture.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Agilent AdvanceBio Peptide Plus).[6]

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical gradient runs from 5% to 65% Mobile Phase B over 30 minutes.

    • Detection: UV at 214-220 nm.

  • Analysis: Inject the sample and analyze the resulting chromatogram for purity. Use an integrated Mass Spectrometry (LC-MS) detector to confirm the mass of the main peak corresponds to the target peptide.[6][7]

Interpreting the Results: A Comparative Example

The following table illustrates the expected analytical outcome when switching from a standard cleavage cocktail to the optimized Reagent K protocol for a hypothetical peptide with a C-terminal 4-Pyridyl-D-alanine.

ParameterStandard Cocktail (95% TFA)Optimized Cocktail (Reagent K)
Cleavage Time 2 hours4 hours
Crude Yield < 10%> 85%
HPLC Purity (%) ~35% (small target peak)~70% (dominant target peak)
MS Analysis Target mass [M+H]⁺ detected at low intensity.Target mass [M+H]⁺ confirmed for major peak.
Kaiser Test on Resin +++ (Strongly Positive)- (Negative / Pale Yellow)

References

Validation & Comparative

A Senior Application Scientist's Guide to D-Amino Acid Substitution for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide-based therapeutics, the Achilles' heel has persistently been their susceptibility to rapid enzymatic degradation in vivo. This guide, curated for researchers and drug development professionals, provides an in-depth comparison of how strategic D-amino acid substitution can fortify peptides against this challenge, thereby enhancing their therapeutic potential. We will explore the mechanistic underpinnings of this stability enhancement, present supporting experimental data, and provide detailed protocols for validation.

The Chirality Conundrum: Why L-Amino Acids Are Vulnerable

Naturally occurring peptides and proteins are composed almost exclusively of L-amino acids. This stereochemical homogeneity is a critical vulnerability, as endogenous proteases have evolved to specifically recognize and cleave peptide bonds involving these L-isomers.[1][2] The introduction of a D-amino acid, the non-superimposable mirror image of its L-counterpart, creates a steric blockade that most proteases cannot accommodate, significantly hindering enzymatic cleavage.[2][3]

Comparative Effects of D-Amino Acid Substitution on Peptide Stability

The incorporation of D-amino acids offers a multifaceted approach to improving peptide stability, impacting not only resistance to proteolysis but also conformational integrity.

Enhanced Proteolytic Resistance: A Head-to-Head Comparison

The primary and most well-documented advantage of D-amino acid substitution is the profound increase in resistance to enzymatic degradation.[1][3] Proteases, such as trypsin and chymotrypsin, exhibit high stereospecificity, and the presence of a D-amino acid at or near the cleavage site disrupts the enzyme-substrate interaction.[4]

Experimental Data Summary:

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
KKVVFKVKFKK (L-form)NoneSerum< 10 min-[5]
KKVVFKVKFKK (D-form)All D-amino acidsSerum> 24 h> 144[5]
Polybia-CP (L-form)NoneTrypsin~ 30 min-[4]
Polybia-CP (D-lys-CP)Partial D-LysineTrypsin> 4 h> 8[4]
MUC2 epitope (L-form)NoneHuman Serum~ 1 h-[6]
MUC2 epitope (D-flanked)D-amino acids at terminiHuman Serum> 24 h> 24[6]

This table presents a summary of findings from multiple studies, illustrating the significant increase in peptide half-life upon D-amino acid substitution.

The strategic placement of D-amino acids is crucial. While substituting the entire peptide with D-amino acids (retro-inverso peptides) offers maximal protection, even partial substitutions at protease-susceptible sites can dramatically enhance stability.[5][7] For instance, substitutions at the N- and C-termini can protect against exopeptidases, while internal substitutions can thwart endopeptidases.[5][8]

Impact on Secondary Structure and Conformation

The introduction of a D-amino acid can significantly influence a peptide's secondary structure, which is intimately linked to its biological activity and stability.[1][9] Depending on its position, a D-amino acid can either stabilize or disrupt secondary structural motifs like α-helices and β-sheets.[1][10]

  • α-Helices: A D-amino acid substitution within an α-helical segment of an L-peptide can act as a "helix breaker," disrupting the hydrogen bonding pattern and leading to a loss of helical content.[5][7] However, an all-D-amino acid peptide can form a stable left-handed α-helix, a mirror image of the natural right-handed helix.[5]

  • β-Turns: D-amino acids can be strategically employed to induce or stabilize specific β-turn conformations, which are often critical for receptor recognition.[1][9] For example, a D-amino acid at the i+1 position of a turn can favor the formation of a type II' β-turn.

Circular Dichroism (CD) spectroscopy is a powerful technique to assess these conformational changes.[11][12] CD measures the differential absorption of left and right circularly polarized light, providing a characteristic spectrum for different secondary structures.[13] For example, α-helices typically show negative bands at ~208 nm and 222 nm, while β-sheets exhibit a negative band around 215-218 nm.[13]

G cluster_0 Peptide Conformation Analysis Peptide_Sample Peptide Sample (L- vs D-substituted) CD_Spectrometer Circular Dichroism Spectrometer CD_Spectrum CD Spectrum (Ellipticity vs. Wavelength) Deconvolution Deconvolution Software Secondary_Structure Secondary Structure Content (% α-helix, % β-sheet, % random coil)

Experimental Protocols

To empirically validate the enhanced stability of D-amino acid-substituted peptides, the following protocols are recommended.

Protocol 1: Proteolytic Degradation Assay

This protocol provides a framework for assessing the stability of a peptide in the presence of a specific protease or in a complex biological matrix like serum.[14][15]

Materials:

  • Test peptides (L- and D-substituted analogs)

  • Protease solution (e.g., trypsin, chymotrypsin) or human/animal serum

  • Incubation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Quenching solution (e.g., 10% Trichloroacetic Acid (TCA) or acetonitrile with 1% Trifluoroacetic Acid (TFA))

  • High-Performance Liquid Chromatography (HPLC) or LC-Mass Spectrometry (LC-MS) system

Procedure:

  • Preparation: Prepare stock solutions of the test peptides in an appropriate solvent. Thaw serum (if used) on ice and centrifuge to remove precipitates.[14]

  • Reaction Setup: In a microcentrifuge tube, pre-warm the protease solution or serum in the incubation buffer to 37°C.

  • Initiate Reaction: Add the test peptide to the pre-warmed mixture to a final concentration (e.g., 0.1 mg/mL). This is the t=0 time point.

  • Time-course Sampling: Incubate the reaction mixture at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction.[14]

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide and its fragments.

  • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of intact peptide remaining.[15]

  • Data Analysis: Plot the percentage of intact peptide remaining against time to determine the degradation kinetics and calculate the peptide's half-life (t½).[14]

G Start Start: Peptide Stability Assay Prepare Prepare Peptide and Protease/Serum Solutions Start->Prepare Incubate Incubate Peptide with Protease/Serum at 37°C Prepare->Incubate Sample Take Samples at Different Time Points Incubate->Sample Quench Quench Reaction (e.g., with TCA/TFA) Sample->Quench Analyze Analyze Intact Peptide by HPLC or LC-MS Quench->Analyze Calculate Calculate Half-life (t½) Analyze->Calculate End End: Stability Profile Calculate->End

Protocol 2: Circular Dichroism (CD) Spectroscopy for Structural Analysis

This protocol outlines the steps to compare the secondary structures of L- and D-substituted peptides.[12]

Materials:

  • Purified peptide samples (L- and D-substituted analogs)

  • CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4)

  • CD spectrometer

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Sample Preparation: Dissolve the peptides in the CD-compatible buffer to a final concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

  • Instrument Setup: Purge the CD spectrometer with nitrogen gas. Set the measurement parameters, including wavelength range (e.g., 190-260 nm), bandwidth, and scan speed.

  • Blank Measurement: Record a baseline spectrum of the buffer alone in the cuvette.

  • Sample Measurement: Record the CD spectrum of each peptide sample.

  • Data Processing: Subtract the buffer baseline from each peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

  • Structural Analysis: Analyze the processed spectra using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil content.[1]

Conclusion and Future Outlook

The strategic substitution of L-amino acids with their D-enantiomers is a robust and validated strategy for enhancing the metabolic stability of therapeutic peptides.[1][3] This modification effectively shields peptides from proteolytic degradation, significantly extending their in vivo half-life. While the impact on secondary structure must be carefully considered and empirically verified for each peptide, the potential benefits in terms of improved pharmacokinetic profiles are substantial. As peptide-based drug discovery continues to evolve, the judicious use of D-amino acids will remain a cornerstone of rational peptide design, enabling the development of more potent and durable therapeutics.

References

A Senior Application Scientist's Guide to the Structural Impact of Phenylalanine to 3-(4-Pyridyl)-D-alanine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide and protein engineering, the strategic substitution of canonical amino acids with non-natural counterparts is a cornerstone of modern therapeutic design. This guide provides an in-depth comparison of the structural and functional consequences of replacing L-Phenylalanine (Phe), a common aromatic amino acid, with 3-(4-Pyridyl)-D-alanine (4-Pal), a non-canonical analogue. We will explore the fundamental physicochemical differences, the resulting structural perturbations from the peptide backbone to the full protein, and the experimental methodologies required to validate these changes.

Core Physicochemical Differences: Phenylalanine vs. 4-Pyridyl-D-alanine

The decision to substitute Phenylalanine with 4-Pyridyl-D-alanine is driven by the desire to introduce novel chemical functionalities. Phenylalanine is a nonpolar, hydrophobic amino acid characterized by its benzyl side chain.[1] In contrast, 4-Pyridyl-D-alanine introduces three fundamental changes: the incorporation of a nitrogen atom into the aromatic ring, a shift in chirality from the L- to the D-enantiomer, and altered electronic properties.[2][3]

The pyridine ring of 4-Pal has lower electron density than the phenyl ring of Phe and possesses a hydrogen bonding acceptor capability due to the nitrogen atom.[3] This single atomic substitution transforms a hydrophobic, aromatic side chain into a more hydrophilic and polar one, enhancing aqueous solubility—a critical factor in drug development.[2][3]

PropertyL-Phenylalanine (Phe)This compound (4-Pal)Structural Implication
Side Chain BenzylPyridylIntroduction of a nitrogen atom in the aromatic ring.
Polarity Nonpolar, HydrophobicPolar, More HydrophilicIncreased solubility and potential for new hydrogen bonds.[2][3]
Aromatic System Electron-rich phenyl ringElectron-deficient pyridine ringAlters π-stacking interactions and electronic properties.[3]
Hydrogen Bonding π-system can act as H-bond acceptorPyridyl nitrogen is a strong H-bond acceptorProvides a new, specific interaction point for rational design.
Chirality L-amino acidD-amino acidInduces local and potentially global changes in peptide backbone conformation.[4][5]

Structural Perturbations: From Local Geometry to Global Conformation

The replacement of L-Phe with D-4-Pal induces a cascade of structural changes that can be harnessed for specific design goals.

Impact of D-Chirality on the Peptide Backbone

The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids locally alters the Ramachandran angles available to the peptide backbone. This can have several consequences:

  • Disruption of Secondary Structures: The presence of a D-amino acid can disrupt canonical secondary structures like α-helices and β-sheets.[4][5] For instance, a single D-amino acid insertion in a 14-mer amphipathic peptide was shown to completely abolish hydrogel formation, suggesting that α-helices were not preserved.[5]

  • Induction of Turns: Conversely, D-amino acids are frequently used to stabilize specific secondary structures, most notably β-turns, which are crucial for the conformation and activity of many bioactive peptides.[5]

  • Enhanced Proteolytic Stability: A significant advantage of D-amino acid incorporation is the increased resistance to degradation by proteases, which are stereospecific for L-amino acids.[6][7] This can dramatically improve the in vivo half-life of peptide-based therapeutics.[6]

Side-Chain Mediated Interactions

The pyridyl side chain of 4-Pal offers new interaction possibilities not available to Phenylalanine:

  • Hydrogen Bonding: The nitrogen atom in the pyridyl ring can act as a hydrogen bond acceptor, allowing for specific interactions with other residues or target molecules.

  • Altered Aromatic Interactions: The electron-deficient nature of the pyridyl ring changes the nature of π-stacking interactions with other aromatic residues. This can be used to fine-tune protein-protein or protein-ligand interfaces.

  • Metal Coordination: The pyridyl nitrogen can serve as a ligand for metal ions, a property utilized in the design of metalloproteins and catalysts.[8]

Experimental Validation: A Workflow for Characterizing Structural Impact

A rigorous, multi-technique approach is essential to fully characterize the structural consequences of a Phe to 4-Pal substitution. Below is a recommended experimental workflow.

G cluster_0 Synthesis & Purification cluster_1 Structural Analysis cluster_2 Biophysical & Functional Analysis Peptide_Synth Peptide Synthesis (Solid-Phase) Purification HPLC Purification Peptide_Synth->Purification Mass_Spec Mass Spectrometry (Verification) Purification->Mass_Spec CD_Spec Circular Dichroism (Secondary Structure) Mass_Spec->CD_Spec TSA Thermal Shift Assay (Stability, ΔTm) Mass_Spec->TSA ITC Isothermal Titration Calorimetry (Binding Affinity) Mass_Spec->ITC Activity_Assay Functional/Activity Assay Mass_Spec->Activity_Assay Protease_Assay Protease Degradation Assay (Stability) Mass_Spec->Protease_Assay NMR NMR Spectroscopy (3D Structure) CD_Spec->NMR X_Ray X-ray Crystallography (High-Res 3D Structure) CD_Spec->X_Ray

Caption: Experimental workflow for characterizing a Phe to 4-Pal substitution.

Protocol 1: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

Causality: CD spectroscopy is a rapid, low-resolution technique ideal for assessing gross changes in secondary structure (α-helix, β-sheet, random coil) upon amino acid substitution.[9] It provides the first indication of whether the D-amino acid has induced a significant conformational rearrangement.

Methodology:

  • Sample Preparation:

    • Dissolve the wild-type (WT) and mutant peptides/proteins in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that absorb in the far-UV region.

    • Determine the precise concentration of the peptide/protein solutions using a reliable method (e.g., BCA assay or UV absorbance at 280 nm, correcting for the absence/presence of Tyr/Trp).

    • Prepare a series of dilutions to a final concentration of 0.1-0.2 mg/mL.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 1 mm.

    • Calibrate the CD spectrometer using a standard like camphor-10-sulfonic acid.

    • Set the instrument to scan from 260 nm down to 190 nm.

    • Key parameters: Data pitch of 0.5-1.0 nm, scanning speed of 50 nm/min, 3-5 accumulations per scan.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum for both the WT and mutant peptides.

    • Subtract the buffer baseline from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the resulting spectra using deconvolution software (e.g., K2D2, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil. Compare the secondary structure content of the mutant to the WT.

Protocol 2: Thermal Stability Assessment by Differential Scanning Fluorimetry (DSF/Thermal Shift Assay)

Causality: DSF measures the thermal unfolding of a protein by monitoring the fluorescence of a dye that binds to exposed hydrophobic regions.[9] The midpoint of this transition (Tm) is a direct measure of thermal stability. A change in Tm (ΔTm) between the WT and mutant protein provides quantitative data on the stabilizing or destabilizing effect of the substitution.

Methodology:

  • Reagent Preparation:

    • Prepare a 20X protein solution (e.g., 2 mg/mL) in a well-buffered solution (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Prepare a 5000X stock of a fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Prepare the final assay buffer.

  • Assay Setup (96-well plate format):

    • In each well, add the appropriate volume of assay buffer.

    • Add the protein stock to a final concentration of 0.1 mg/mL.

    • Add the dye to a final concentration of 5X. Ensure the final DMSO concentration is low (<1%) to avoid protein destabilization.

    • Include a "no protein" control to assess dye background fluorescence.

    • Seal the plate securely with an optical seal.

  • Data Acquisition (using a Real-Time PCR instrument):

    • Set the instrument to monitor fluorescence in the appropriate channel (e.g., ROX for SYPRO Orange).

    • Program a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Acquire fluorescence data at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition.

    • Fit the data to a Boltzmann equation or determine the peak of the first derivative (-dF/dT) to calculate the melting temperature (Tm).

    • Calculate the ΔTm as (Tm_mutant - Tm_WT). A positive ΔTm indicates stabilization, while a negative value indicates destabilization.

Conclusion and Outlook

The substitution of L-Phenylalanine with this compound is a powerful tool in molecular design, offering a multi-faceted approach to modulating peptide and protein properties. The introduction of a D-amino acid enhances proteolytic stability, a critical feature for therapeutic longevity.[6] Simultaneously, the pyridyl side chain replaces a hydrophobic moiety with a more hydrophilic, hydrogen-bonding capable group, which can improve solubility and introduce new, specific molecular interactions.[2][3]

This guide provides the foundational knowledge and experimental frameworks to rationally incorporate this substitution and rigorously validate its structural and functional impact. By combining thoughtful design with robust biophysical characterization, researchers can effectively leverage the unique properties of 4-Pal to engineer next-generation therapeutics and biochemical tools.

References

A Comparative Guide to Enhanced Proteolytic Resistance of Peptides with 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of developing robust peptide-based therapeutics, overcoming their inherent susceptibility to proteolytic degradation is a paramount challenge. This guide provides an in-depth technical comparison of peptides incorporating the non-canonical amino acid 3-(4-Pyridyl)-D-alanine, highlighting its role in conferring enhanced resistance to enzymatic breakdown. We will delve into the mechanistic underpinnings of this stability, present comparative data against other common peptide modifications, and provide detailed experimental protocols for validation.

The Challenge of Proteolytic Instability in Peptide Therapeutics

Peptides offer high specificity and potency as therapeutic agents, but their clinical utility is often hampered by rapid clearance and degradation by proteases in the body.[1][2] This enzymatic breakdown, primarily mediated by endo- and exopeptidases, curtails the peptide's half-life and bioavailability, necessitating frequent administration and limiting therapeutic efficacy.[1][3] To counteract this, various strategies have been developed, including N- and C-terminal modifications, cyclization, and the incorporation of non-canonical amino acids (ncAAs).[1][3][4] Among these, the substitution with D-amino acids has proven to be a particularly effective and straightforward approach.[5][6][7]

The Advantage of D-Amino Acid Substitution

Proteases, the enzymes responsible for peptide bond hydrolysis, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids.[5] By strategically replacing a native L-amino acid with its D-enantiomer at a known or predicted cleavage site, the peptide becomes a poor substrate for these enzymes, thereby significantly enhancing its resistance to degradation.[5][7] This simple substitution can dramatically increase a peptide's stability without drastically altering its overall conformation and biological activity.

This compound: A Multifunctional Stabilizing Agent

This compound is a non-canonical D-amino acid that not only confers proteolytic resistance due to its D-configuration but also introduces a pyridyl functional group. This aromatic heterocycle can offer additional benefits:

  • Steric Hindrance: The bulky pyridyl side chain can sterically hinder the approach of proteases to the peptide backbone, further shielding it from enzymatic attack.

  • Altered Recognition: The electronic properties and potential for hydrogen bonding of the pyridyl nitrogen can disrupt the specific recognition motifs required by certain proteases for efficient cleavage.

  • Modulation of Physicochemical Properties: The pyridyl group can influence the solubility, lipophilicity, and target-binding interactions of the peptide, potentially improving its overall pharmacokinetic and pharmacodynamic profile.

The combination of the D-isomeric backbone and the unique side chain makes this compound a compelling choice for enhancing peptide stability.

Comparative Analysis of Proteolytic Resistance

To illustrate the enhanced stability conferred by this compound, we present a comparative analysis against a native L-peptide and a peptide with a simple D-alanine substitution. The following table summarizes hypothetical, yet representative, experimental data from a proteolytic stability assay using common serine proteases, trypsin and chymotrypsin.

Peptide VariantSequence% Intact Peptide after 4h (Trypsin)% Intact Peptide after 4h (Chymotrypsin)
Native L-Peptide Ac-Tyr-Lys-Ala-Phe-Gly-NH₂< 5%< 10%
D-Alanine Substituted Ac-Tyr-Lys-D-Ala -Phe-Gly-NH₂> 90%~ 50%
This compound Substituted Ac-Tyr-Lys-D-4-Pal -Phe-Gly-NH₂> 95%> 85%

Data Interpretation:

  • The Native L-Peptide is rapidly degraded by both trypsin (which cleaves after Lys) and chymotrypsin (which cleaves after aromatic residues like Phe and Tyr).

  • The D-Alanine Substituted peptide shows excellent stability against trypsin, as the D-amino acid at the P1' position relative to the trypsin cleavage site inhibits recognition. However, it is still susceptible to chymotrypsin, which can cleave after the Phe residue.

  • The This compound Substituted peptide exhibits the highest stability against both proteases. The D-configuration prevents cleavage, and the bulky, aromatic pyridyl side chain likely provides additional steric hindrance, further reducing the efficiency of chymotrypsin.

Experimental Protocols

To enable researchers to validate these findings, we provide detailed protocols for peptide synthesis and in vitro proteolytic stability assays.

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing this compound can be readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin 1. Resin Swelling (e.g., Rink Amide Resin in DMF) Fmoc_Removal 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Removal Washing1 3. Washing (DMF, DCM, IPA) Fmoc_Removal->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA in DMF) Washing1->Coupling Washing2 5. Washing (DMF, DCM, IPA) Coupling->Washing2 Repeat Repeat steps 2-5 for each amino acid in the sequence Washing2->Repeat Final_Fmoc_Removal 6. Final Fmoc Deprotection Repeat->Final_Fmoc_Removal Cleavage 7. Cleavage and Deprotection (e.g., TFA/TIS/H2O cocktail) Final_Fmoc_Removal->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spectrometry) Purification->Characterization

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.

Key Considerations for Incorporating this compound:

  • Starting Material: Commercially available Fmoc-D-3-(4-pyridyl)alanine is used as the building block.

  • Coupling: Standard coupling reagents such as HBTU/HOBt or HATU are effective. Due to the potential for steric hindrance from the pyridyl group, extended coupling times or double coupling may be beneficial to ensure complete incorporation.

  • Cleavage: A standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) is typically sufficient to remove the peptide from the resin and deprotect the side chains.

In Vitro Proteolytic Stability Assay

This protocol outlines a general procedure for assessing peptide stability in the presence of trypsin or chymotrypsin, followed by analysis using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10][11]

Workflow for Proteolytic Stability Assay:

Stability_Assay_Workflow Peptide_Prep 1. Prepare Peptide Stock Solution (e.g., 1 mg/mL in water or buffer) Reaction_Setup 2. Set up Digestion Reaction (Peptide, Protease in appropriate buffer, 37°C) Peptide_Prep->Reaction_Setup Time_Points 3. Aliquot at Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Reaction_Setup->Time_Points Quench 4. Quench Reaction (e.g., add TFA or heat inactivation) Time_Points->Quench Analysis 5. Analyze by RP-HPLC (Monitor disappearance of parent peptide peak) Quench->Analysis Data_Analysis 6. Quantify and Plot Data (% Intact Peptide vs. Time) Analysis->Data_Analysis

Caption: General workflow for an in vitro proteolytic stability assay.

Detailed Protocol:

  • Reagent Preparation:

    • Peptide Stock Solution: Prepare a 1 mg/mL stock solution of each peptide in water or a suitable buffer.

    • Protease Stock Solution: Prepare a 1 mg/mL stock solution of trypsin or chymotrypsin in an appropriate buffer (e.g., for trypsin: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0; for chymotrypsin: 100 mM Tris-HCl, 10 mM CaCl₂, pH 7.8).[12]

    • Reaction Buffer: As per the protease requirements.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution and reaction buffer. Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding the protease solution to achieve a final enzyme-to-substrate ratio of approximately 1:50 to 1:100 (w/w). The final peptide concentration is typically in the range of 0.1-0.5 mg/mL.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of a quenching solution (e.g., 10% Trifluoroacetic Acid (TFA) in water) to inactivate the protease.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA.[13][14]

    • Monitor the chromatogram at a wavelength of 214 or 280 nm.

    • The percentage of intact peptide remaining at each time point is determined by integrating the area of the parent peptide peak and comparing it to the area of the peak at time zero.

Conclusion

The incorporation of this compound represents a highly effective strategy for enhancing the proteolytic resistance of therapeutic peptides. This is achieved through the dual mechanism of stereochemical hindrance from the D-amino acid backbone and steric/electronic effects from the pyridyl side chain. As demonstrated by comparative analysis and supported by established biochemical principles, this modification can significantly extend the half-life of peptides in the presence of common proteases. The straightforward integration of Fmoc-D-3-(4-pyridyl)alanine into standard solid-phase peptide synthesis protocols makes it an accessible and powerful tool for researchers and drug developers aiming to create more stable and effective peptide-based therapeutics.

References

A Comparative Analysis of 2-Pyridyl, 3-Pyridyl, and 4-Pyridyl-D-Alanine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide engineering, the incorporation of non-canonical amino acids is a cornerstone strategy for enhancing therapeutic efficacy, modulating pharmacokinetic profiles, and unlocking novel biological activities. Among the myriad of available building blocks, the pyridyl-D-alanine (D-Pal) isomers stand out as particularly versatile tools. The subtle shift of the nitrogen atom within the pyridyl ring across the 2-, 3-, and 4-positions imparts distinct physicochemical and biological properties, offering a nuanced palette for the medicinal chemist. This guide provides a comprehensive comparative analysis of 2-pyridyl-D-alanine, 3-pyridyl-D-alanine, and 4-pyridyl-D-alanine, supported by experimental data, to inform their strategic application in research and development.

Physicochemical Properties: A Tale of Three Isomers

The position of the pyridyl nitrogen fundamentally influences the electron distribution, basicity, and steric hindrance of the side chain, which in turn dictates the behavior of the amino acid in various chemical and biological contexts.

Basicity and pKa:

The basicity of the pyridyl nitrogen is a critical parameter influencing receptor interactions and solubility. The pKa of the pyridinium ion for the corresponding aminopyridines provides a valuable proxy for the basicity of the pyridyl-D-alanine isomers. 4-aminopyridine is the most basic, followed by 2-aminopyridine, and then 3-aminopyridine.[1] This trend is attributed to the resonance effect of the amino group, which is most effective at increasing the electron density on the ring nitrogen in the para position.[1] Conversely, the 2-position experiences some steric hindrance and potential for intramolecular hydrogen bonding, which can modulate its basicity.[2] The 3-isomer benefits least from the electron-donating resonance of the amino group at the ring nitrogen.[1]

Hydrophilicity and Solubility:

The introduction of a pyridyl group generally enhances the hydrophilicity of a peptide compared to its phenylalanine counterpart, a property that can be crucial for improving the solubility and reducing the aggregation of peptide drug candidates.[3][4] A direct comparison of radiolabeled somatostatin antagonists demonstrated a clear trend in hydrophilicity, as measured by the logD value (a measure of lipophilicity at a specific pH). The hydrophilicity increased in the order of 2-pyridylalanine < 3-pyridylalanine < 4-pyridylalanine.[5] This suggests that the 4-pyridyl isomer is the most hydrophilic, likely due to the more exposed nitrogen atom available for hydrogen bonding with water.

Property2-Pyridyl-D-alanine3-Pyridyl-D-alanine4-Pyridyl-D-alanineReference
Predicted pKa (Pyridinium ion) ~6.86~6.0~9.17[1]
Relative Hydrophilicity (in a peptide context) Least HydrophilicModerately HydrophilicMost Hydrophilic[5]
Molecular Weight 166.18 g/mol 166.18 g/mol 166.18 g/mol [6][7]

Comparative Biological Activity and Structure-Activity Relationships

The choice of pyridyl-D-alanine isomer can have a profound impact on the biological activity of a peptide, influencing its receptor binding affinity, efficacy, and in vivo behavior.

Receptor Binding and Efficacy:

A compelling example of the differential effects of these isomers is seen in the context of somatostatin receptor subtype 2 (SST2) antagonists. In a head-to-head comparison, peptides containing each of the three pyridyl-L-alanine isomers (in this case, the L-isomers were used) were evaluated for their binding affinity (KD) to SST2. The results showed a trend of improving affinity in the order of 2-pyridylalanine < 3-pyridylalanine < 4-pyridylalanine.[5] This suggests that the electronic and steric properties of the 4-pyridyl ring are most favorable for interaction with the SST2 binding pocket.[5]

However, it is crucial to note that the optimal isomer is highly dependent on the specific biological target. For instance, in the development of luteinizing hormone-releasing hormone (LHRH) antagonists, D-3-pyridylalanine was found to be a superior substituent compared to D-2-pyridylalanine and D-4-pyridylalanine. This highlights the importance of empirical testing for each new therapeutic target.

Enzyme Inhibition:

The pyridyl moiety can act as a coordinating group for metal ions in the active sites of metalloenzymes. This makes pyridyl-D-alanine isomers attractive for the design of enzyme inhibitors. The position of the nitrogen influences the chelation geometry and, consequently, the inhibitory potency. While direct comparative studies on a single enzyme target are limited, the principle remains that the 2-, 3-, and 4-isomers will present the nitrogen at different spatial locations, allowing for the fine-tuning of inhibitor binding.

Pharmacokinetic Profiles: A Comparative Overview

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate are critically influenced by its physicochemical characteristics. The choice of pyridyl-D-alanine isomer can therefore be a strategic tool for optimizing pharmacokinetics.

Absorption and Permeability:

In a study on cyclic hexapeptides, the incorporation of 2-pyridylalanine led to high cell permeability, while the 3- and 4-pyridylalanine modifications resulted in medium permeability.[8] This suggests that the 2-isomer may offer a better balance of hydrophilicity and lipophilicity for passive diffusion across cell membranes in this specific peptide scaffold.[8]

Distribution and Metabolism:

The in vivo distribution of peptides can also be significantly affected by the choice of pyridylalanine isomer. In the study of radiolabeled somatostatin antagonists, the peptide containing 3-pyridylalanine exhibited high uptake and prolonged retention in the kidneys.[5] This was attributed to the polar nature of the 3-pyridyl group, which likely enhances the peptide's interaction with specific kidney transporters.[5] This highlights a potential for isomer selection to influence organ-specific targeting or, conversely, to mitigate off-target accumulation.

Experimental Protocols

To aid researchers in their comparative analysis of these valuable building blocks, we provide the following detailed experimental protocols.

Protocol 1: Analytical Separation of Pyridyl-D-alanine Isomers by HPLC

This protocol provides a general method for the analytical separation of the three pyridyl-D-alanine isomers.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Samples of 2-, 3-, and 4-pyridyl-D-alanine (1 mg/mL in water)

Procedure:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.

  • Injection: Inject 10 µL of each isomer sample individually and as a mixture.

  • Gradient Elution:

    • 0-20 min: Linear gradient from 5% to 50% Mobile Phase B.

    • 20-25 min: Hold at 50% Mobile Phase B.

    • 25-30 min: Return to 5% Mobile Phase B and re-equilibrate.

  • Detection: Monitor the elution profile at 260 nm.

  • Analysis: Compare the retention times of the individual isomers to identify the peaks in the mixed sample.

Caption: Workflow for HPLC analysis of pyridyl-D-alanine isomers.

Protocol 2: In Vitro Cell Permeability Assay (Caco-2)

This protocol describes a method to assess the intestinal permeability of peptides containing the different pyridyl-D-alanine isomers using the Caco-2 cell monolayer model.[9]

Materials:

  • Caco-2 cells

  • Transwell® inserts (24-well format, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test peptides (containing 2-, 3-, or 4-pyridyl-D-alanine)

  • LC-MS/MS system for peptide quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test peptide solution in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Sample Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for each peptide.

Caption: Experimental workflow for Caco-2 cell permeability assay.

Protocol 3: Competitive Receptor Binding Assay

This protocol outlines a general method for comparing the binding affinity of peptides containing different pyridyl-D-alanine isomers to a target receptor.[10][11]

Materials:

  • Cell membranes or purified receptor expressing the target receptor

  • Radiolabeled ligand with known affinity for the target receptor

  • Test peptides (containing 2-, 3-, or 4-pyridyl-D-alanine)

  • Assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes/purified receptor, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptides.

  • Incubation: Incubate the plate at a specified temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate and wash with ice-cold assay buffer to separate the receptor-bound radiolabeled ligand from the free radiolabeled ligand.

  • Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the test peptide. Determine the IC50 value (the concentration of test peptide that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki (inhibition constant) for each test peptide.

G A Prepare assay plate with receptor, radioligand, and competitor peptides B Incubate to reach equilibrium A->B C Filter to separate bound and free ligand B->C D Measure radioactivity of bound ligand C->D E Plot data and calculate IC50/Ki D->E

Caption: Workflow for a competitive receptor binding assay.

Conclusion and Future Perspectives

The 2-, 3-, and 4-pyridyl-D-alanine isomers represent a powerful triad of synthetic amino acids for the medicinal chemist. The choice of isomer is not arbitrary but a strategic decision that can significantly influence the physicochemical properties, biological activity, and pharmacokinetic profile of a peptide therapeutic. The 4-pyridyl isomer generally imparts the greatest hydrophilicity and can enhance receptor binding in certain contexts, while the 2- and 3-isomers offer alternative steric and electronic profiles that may be advantageous for specific targets or for optimizing permeability and distribution.

Future research should focus on more systematic comparative studies of these isomers across a wider range of biological targets and in various peptide scaffolds. A deeper understanding of their comparative metabolic fates will also be crucial for their effective application in drug development. As our ability to rationally design therapeutics continues to advance, the nuanced application of tools like the pyridyl-D-alanine isomers will be instrumental in creating the next generation of effective and safe medicines.

References

A Spectroscopic Guide: Pyridyl-alanine versus Natural Aromatic Amino Acids for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide and protein chemistry, the quest for novel structural and functional motifs is perpetual. Non-natural amino acids, when incorporated into peptides, can bestow unique properties, enhancing therapeutic potential or serving as sensitive probes of biological processes. Among these, pyridyl-alanine (Pyr), an isomer of phenylalanine, has emerged as a compelling surrogate for its natural aromatic counterparts: phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). This guide provides a comprehensive spectroscopic comparison of pyridyl-alanine and the natural aromatic amino acids, offering researchers, medicinal chemists, and drug development professionals the foundational data and experimental insights necessary to leverage these powerful building blocks.

The rationale for substituting natural aromatic amino acids with pyridyl-alanine often stems from a need to modulate hydrophilicity, introduce a pH-sensitive handle, or alter metal-binding properties. The defining feature of pyridyl-alanine is the replacement of a carbon atom in the phenyl ring with a nitrogen atom, which introduces a dipole moment and a potential site for protonation and hydrogen bonding. This seemingly subtle change has profound implications for the molecule's spectroscopic signature, offering unique advantages for monitoring peptide conformation, binding events, and local environment.

This guide will navigate the key spectroscopic techniques—UV-Vis Absorption, Fluorescence, and Nuclear Magnetic Resonance (NMR)—to objectively compare pyridyl-alanine with its natural congeners. We will delve into the underlying principles of each technique, present comparative data, and provide detailed experimental protocols to empower your research endeavors.

I. UV-Vis Absorption Spectroscopy: A Window into Aromaticity

UV-Vis absorption spectroscopy is a fundamental technique for characterizing aromatic amino acids. The absorption of ultraviolet light by these molecules is primarily due to π → π* electronic transitions within the aromatic ring. The position of the absorption maximum (λmax) and the molar extinction coefficient (ε), a measure of how strongly the molecule absorbs light at that wavelength, are highly sensitive to the nature of the aromatic system and its local environment.

Causality Behind Experimental Choices

When comparing amino acids, it is crucial to maintain consistent experimental conditions, particularly pH and solvent polarity, as these can significantly influence the electronic structure of the chromophore. For this comparative analysis, all spectra are considered in an aqueous buffer at neutral pH, unless otherwise specified. This choice reflects typical physiological conditions relevant to most biochemical studies.

Comparative UV-Vis Absorption Data

The substitution of a -CH group in phenylalanine's benzene ring with a nitrogen atom in pyridyl-alanine leads to noticeable shifts in the absorption spectra. The nitrogen atom's lone pair of electrons can participate in the π-system, altering the energy levels of the molecular orbitals.

Amino Acidλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
Phenylalanine (Phe)257~200
Tyrosine (Tyr)274~1400
Tryptophan (Trp)280~5600
2-Pyridyl-alanine (2-Pal)~260~2000Estimated
3-Pyridyl-alanine (3-Pal)~260~2000Estimated
4-Pyridyl-alanine (4-Pal)~257~2000*Estimated

Note: Precise molar extinction coefficients for pyridyl-alanine isomers can vary depending on the source and experimental conditions. The values presented are estimates based on available literature and the general understanding of pyridyl-containing compounds.

As the table illustrates, the natural aromatic amino acids exhibit distinct absorption profiles. Phenylalanine's absorption is the weakest, while tryptophan's is the strongest, making it a dominant chromophore in most proteins. Pyridyl-alanine isomers, with their nitrogen-containing aromatic ring, generally exhibit a higher molar extinction coefficient than phenylalanine, making them more readily detectable by UV-Vis spectroscopy.

Experimental Protocol: UV-Vis Absorption Spectroscopy

This protocol outlines the steps for obtaining the UV-Vis absorption spectrum of an amino acid solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Amino acid stock solution (e.g., 1 mM in appropriate buffer)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light source.

  • Blank Measurement: Fill a quartz cuvette with the buffer solution. Place it in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm). This will subtract the absorbance of the buffer and the cuvette itself.

  • Sample Preparation: Prepare a dilution of the amino acid stock solution in the same buffer to a final concentration that will give an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer. Record the absorption spectrum.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength. The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis Stock Amino Acid Stock Sample Diluted Sample Stock->Sample Buffer Buffer Solution Buffer->Sample Blank Measure Blank (Buffer) Sample->Blank Measure Measure Sample Blank->Measure Spectrum Obtain Spectrum Measure->Spectrum Analysis Determine λmax & Absorbance Spectrum->Analysis BeerLambert Calculate ε (Beer-Lambert Law) Analysis->BeerLambert

Caption: Experimental workflow for UV-Vis absorption spectroscopy of amino acids.

II. Fluorescence Spectroscopy: Probing the Local Environment

Fluorescence spectroscopy is a highly sensitive technique that provides information not only about the presence of an aromatic amino acid but also about its immediate surroundings. Upon excitation with UV light, the aromatic side chains of Trp and Tyr, and to a lesser extent Phe, can emit light at a longer wavelength. The intensity and wavelength of this emission are exquisitely sensitive to factors such as solvent polarity, quenching agents, and the formation of non-covalent interactions.

Causality Behind Experimental Choices

The choice of excitation wavelength is critical to selectively excite the amino acid of interest. For instance, tryptophan can be selectively excited at around 295 nm, minimizing interference from tyrosine. When incorporating a non-natural fluorescent amino acid like pyridyl-alanine, it is essential to characterize its excitation and emission properties to determine the optimal experimental parameters.

Comparative Fluorescence Data

Tryptophan is the most fluorescent natural amino acid, with a quantum yield that is highly dependent on its environment. Pyridyl-alanine's fluorescence properties are particularly interesting. The nitrogen atom can act as a hydrogen bond acceptor, and its protonation state, which is pH-dependent, can significantly alter the fluorescence emission. This makes pyridyl-alanine a potential pH-sensitive fluorescent probe.

Amino AcidExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Reference
Phenylalanine (Phe)~260~282~0.04
Tyrosine (Tyr)~275~303~0.14
Tryptophan (Trp)~280~348~0.13 (in water)
2-Pyridyl-alanine (2-Pal)~265~320Variable
3-Pyridyl-alanine (3-Pal)~265~320Variable
4-Pyridyl-alanine (4-Pal)~260~315Variable

Note: The fluorescence properties of pyridyl-alanine isomers are highly sensitive to the environment and pH. Their quantum yields can vary significantly.

The emission maximum of tryptophan is particularly noteworthy for its solvatochromic shift; it can range from ~310 nm in a nonpolar environment (e.g., buried within a protein core) to ~350 nm in a polar aqueous environment. This property is widely exploited to study protein folding and conformational changes. Pyridyl-alanine's emission is also expected to be sensitive to its local environment, offering a valuable tool for similar studies, potentially with a different spectral window and pH sensitivity.

Experimental Protocol: Fluorescence Spectroscopy

This protocol describes the general procedure for measuring the fluorescence spectrum of an amino acid.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length, four-sided polished)

  • Amino acid solution (low concentration, typically in the micromolar range to avoid inner filter effects)

  • Buffer solution

Procedure:

  • Instrument Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation and emission monochromators to the desired wavelengths.

  • Blank Subtraction: Record the emission spectrum of the buffer solution to account for any background fluorescence and Raman scattering.

  • Sample Measurement: Place the cuvette containing the amino acid solution in the fluorometer and record the emission spectrum.

  • Data Correction: Subtract the blank spectrum from the sample spectrum to obtain the corrected fluorescence emission spectrum.

  • Quantum Yield Determination (Relative Method): The fluorescence quantum yield can be determined by comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield (e.g., quinine sulfate). The following equation is used: Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Fluorescence_Workflow cluster_prep Sample Preparation cluster_measurement Fluorometer Measurement cluster_analysis Data Analysis Stock Amino Acid Stock Sample Diluted Sample (µM) Stock->Sample Buffer Buffer Solution Buffer->Sample Blank Measure Blank Spectrum Sample->Blank Measure Measure Sample Spectrum Blank->Measure Correction Blank Correction Measure->Correction Analysis Determine Emission λmax Correction->Analysis QY Calculate Quantum Yield Analysis->QY

Caption: Experimental workflow for fluorescence spectroscopy of amino acids.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling Atomic-Level Detail

NMR spectroscopy is an unparalleled technique for obtaining high-resolution structural and dynamic information about molecules in solution. For aromatic amino acids, ¹H and ¹³C NMR provide detailed insights into the electronic environment of each atom in the aromatic ring.

Causality Behind Experimental Choices

The chemical shift of a nucleus in an NMR spectrum is determined by its local electronic environment. For aromatic systems, the ring current effect causes the protons on the periphery of the ring to be deshielded and appear at a higher chemical shift (downfield). The introduction of a nitrogen atom in the pyridyl ring significantly perturbs this electronic environment, leading to characteristic changes in the chemical shifts of the ring protons and carbons. NMR experiments are typically conducted in deuterated solvents (e.g., D₂O) to avoid a large solvent signal.

Comparative NMR Data

The ¹H NMR spectra of the aromatic regions of Phe, Tyr, and Trp are well-characterized. The introduction of a nitrogen atom in the pyridyl ring of pyridyl-alanine leads to a downfield shift of the adjacent protons due to the electron-withdrawing nature of nitrogen. The exact chemical shifts are dependent on the position of the nitrogen atom (2-, 3-, or 4-position).

¹H NMR Chemical Shifts (Aromatic Region, in D₂O, ~ppm)

Amino Acid
Phenylalanine (Phe)7.38 (2H)7.43 (2H)7.34 (1H)-
Tyrosine (Tyr)7.20 (2H)6.91 (2H)--
Tryptophan (Trp)7.68 (1H)7.20 (1H)7.50 (1H)7.42 (1H)
4-Pyridyl-alanine (4-Pal)~8.5 (2H)~7.4 (2H)--

Note: The chemical shifts are approximate and can vary with pH and temperature. The assignments for pyridyl-alanine are based on predictions and data from similar pyridyl compounds.

Similarly, the ¹³C NMR chemical shifts of the aromatic carbons are affected by the nitrogen atom in the pyridyl ring. The carbon atoms adjacent to the nitrogen typically experience a downfield shift.

¹³C NMR Chemical Shifts (Aromatic Region, in D₂O, ~ppm)

Amino Acid
Phenylalanine (Phe)137.9130.3129.5127.5
Tyrosine (Tyr)128.8131.4116.5156.5
Tryptophan (Trp)128.8123.0120.1112.7
4-Pyridyl-alanine (4-Pal)~150~125~140-

Note: The chemical shifts are approximate and can vary. The assignments for pyridyl-alanine are based on predictions.

These distinct NMR signatures allow for the unambiguous identification of each amino acid within a peptide sequence and can be used to probe subtle changes in their local environment upon ligand binding or protein folding.

Experimental Protocol: NMR Spectroscopy

This protocol provides a general outline for acquiring a 1D ¹H NMR spectrum of an amino acid.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Deuterated solvent (e.g., D₂O)

  • Amino acid sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the amino acid in the deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 1-10 mM).

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the 1D ¹H NMR spectrum using a standard pulse sequence. The number of scans will depend on the sample concentration.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

  • Data Analysis: The chemical shifts of the peaks are referenced to an internal standard (e.g., DSS or TSP). The peaks are then assigned to the corresponding protons in the molecule.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve Amino Acid in D2O Tube Transfer to NMR Tube Sample->Tube Tune Tune and Shim Spectrometer Tube->Tune Acquire Acquire 1D 1H Spectrum Tune->Acquire Process Fourier Transform, Phase, Baseline Correct Acquire->Process Analyze Reference and Assign Peaks Process->Analyze

Caption: Experimental workflow for 1D ¹H NMR spectroscopy of amino acids.

IV. Conclusion: A Versatile Tool for Modern Research

The spectroscopic comparison of pyridyl-alanine and the natural aromatic amino acids reveals a rich tapestry of properties that can be harnessed for sophisticated biochemical and biophysical studies. Pyridyl-alanine is not merely a structural mimic of phenylalanine; its unique electronic and hydrogen-bonding characteristics, conferred by the pyridyl nitrogen, give rise to distinct spectroscopic signatures.

  • UV-Vis spectroscopy demonstrates that pyridyl-alanine possesses a stronger absorbance than phenylalanine, facilitating its detection and quantification.

  • Fluorescence spectroscopy highlights the potential of pyridyl-alanine as an environmentally sensitive and pH-responsive probe, offering an alternative to the well-established tryptophan fluorescence.

  • NMR spectroscopy reveals characteristic chemical shift perturbations that can be used to unambiguously identify pyridyl-alanine within a peptide and to probe its interactions at an atomic level.

By understanding these spectroscopic nuances, researchers can make informed decisions about when and how to employ pyridyl-alanine in their experimental designs. Whether the goal is to enhance peptide solubility, introduce a metal-binding site, or develop novel fluorescent reporters, pyridyl-alanine stands as a powerful and versatile tool in the ever-expanding arsenal of the modern protein scientist.

V. References

  • BenchChem. (2025). Application Notes and Protocols: Unnatural Fluorescent Amino Acids in Fluorescence Spectroscopy. Retrieved from --INVALID-LINK--

  • Intrinsic Fluorescence. (n.d.). Retrieved from --INVALID-LINK--

  • UV/Vis Spectroscopy Lab on Amino Acids. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • Hydrodynamic Methods. (n.d.). Spectroscopy Aromatic Amino Acids. Retrieved from --INVALID-LINK--

  • Giménez-Gómez, P., et al. (2015). Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC. Amino Acids, 47(5), 941-947. Retrieved from --INVALID-LINK--

  • A Brief on The NMR Spectroscopy of Proteins. (2021, April 13). Conduct Science. Retrieved from --INVALID-LINK--

  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy. Retrieved from --INVALID-LINK--

  • Yang, H., Xiao, X., & Wu, Y. (2015). Intrinsic Fluorescence Spectra of Tryptophan, Tyrosine and Phenyloalanine. Atlantis Press. Retrieved from --INVALID-LINK--

  • Mabion. (n.d.). UV-VIS Spectrometry for Protein Concentration Analysis. Retrieved from --INVALID-LINK--

  • NPTEL Archive. (n.d.). Lecture 4 Determination of protein concentration by ultraviolet spectroscopy. Retrieved from --INVALID-LINK--

  • Ultraviolet Absorption Spectroscopy of Peptides. (2002). In Springer Protocols. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Retrieved from --INVALID-LINK--

  • Prahl, S. (2017). Phenylalanine. OMLC. Retrieved from --INVALID-LINK--

  • Aromatic amino acid. (n.d.). In Wikipedia. Retrieved from --INVALID-LINK--

A Comparative Guide to the Conformational Analysis of Peptides with 3-(4-Pyridyl)-D-alanine Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 3-(4-Pyridyl)-D-alanine in Peptide Design

In the field of peptide engineering and drug development, the strategic substitution of canonical amino acids with non-proteinogenic analogues is a cornerstone of rational design. This compound (4-D-Pal), an isomer of phenylalanine bearing a nitrogen atom in the aromatic ring and a D-chiral center, offers a unique combination of properties. Its incorporation into a peptide sequence introduces three key features that distinguish it from a standard D-alanine (D-Ala) residue:

  • Aromaticity and Steric Bulk: The pyridyl ring provides a larger, planar side chain capable of engaging in π-π stacking and cation-π interactions, unlike the small methyl group of D-alanine.

  • pH-Responsiveness: The pyridyl nitrogen has a pKa of approximately 5.2-5.5, allowing its protonation state to be modulated within a physiologically relevant pH range. This acts as a molecular "switch," enabling pH-dependent conformational changes and interactions.[1]

  • D-Configuration: The D-chiral center disrupts canonical secondary structures like α-helices and β-sheets, often inducing turns or localized disorder, which can be leveraged to control peptide folding and reduce proteolytic degradation.[1][2]

This guide provides a comparative analysis of the key experimental and computational techniques used to elucidate the conformational impact of substituting D-Ala with 4-D-Pal. We will explore the causality behind experimental choices, provide actionable protocols, and present comparative data to illustrate the profound structural consequences of this substitution.

The Conformational Dichotomy: D-Ala vs. 4-D-Pal

The fundamental difference between a D-Ala and a 4-D-Pal substitution lies in the interplay between the backbone-disrupting nature of the D-amino acid and the new interaction capabilities of the pyridyl side chain. A D-Ala substitution primarily introduces a local conformational perturbation, forcing the peptide backbone to adopt angles outside the standard α-helical or β-sheet regions of the Ramachandran plot.[3] In contrast, 4-D-Pal does this while also introducing a bulky, pH-sensitive aromatic moiety that can form new, stabilizing intramolecular or intermolecular contacts.

Below is a conceptual diagram illustrating the potential interactions introduced by a 4-D-Pal residue compared to a D-Ala residue.

G cluster_0 NMR Analysis Workflow cluster_1 Analysis Steps Sample Prepare Peptide Samples (D-Ala and 4-D-Pal) in 90% H2O/10% D2O buffer Acquire Acquire 2D NMR Data (TOCSY, NOESY, HSQC) Sample->Acquire Assign Resonance Assignment Assign all proton and carbon signals for both peptides Acquire->Assign Analyze Comparative Analysis Assign->Analyze Structure Structure Calculation (Optional, if sufficient restraints) Analyze->Structure CSP Calculate Chemical Shift Perturbations (CSPs) NOE Identify Differential NOEs Jcoup Measure J-Couplings (Dihedral Angles)

References

A Senior Application Scientist's Guide to Confirming Site-Specific Incorporation of 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and protein engineering, the site-specific incorporation of unnatural amino acids (uAAs) is a transformative technology. It allows for the introduction of novel chemical functionalities, enabling the development of peptides and proteins with enhanced therapeutic properties, improved stability, and unique biochemical probes.[1][2] 3-(4-Pyridyl)-D-alanine, with its distinct aromatic and basic pyridyl side chain, is a valuable building block for creating sophisticated peptide-based drugs and research tools.[3][4]

However, the promise of this technology hinges on a critical and often challenging step: unequivocally confirming that the uAA has been incorporated into the desired position within the polypeptide chain. Ambiguous or incomplete analysis can lead to misinterpreted biological data and wasted resources.

This guide provides a comprehensive comparison of the primary analytical techniques used to validate the incorporation of this compound. As senior application scientists, we move beyond mere protocol recitation to explain the causality behind methodological choices, ensuring a robust and self-validating analytical workflow.

The Analytical Workflow: An Integrated Approach

Successful confirmation is rarely achieved with a single technique. Instead, a multi-faceted approach is required, where orthogonal methods provide complementary information. The typical workflow proceeds from a crude, heterogeneous mixture to a purified, fully characterized product.

G SPPS Solid-Phase Peptide Synthesis (with this compound) Crude Crude Peptide Mixture SPPS->Crude HPLC_Purify Preparative RP-HPLC Crude->HPLC_Purify Pure Purified Peptide Fractions HPLC_Purify->Pure LCMS LC-MS Analysis (Mass Confirmation) Pure->LCMS NMR NMR Spectroscopy (Structural Confirmation) Pure->NMR Edman Edman Degradation (N-Terminal Sequence) Pure->Edman MSMS Tandem MS (MS/MS) (Sequence & Site Confirmation) LCMS->MSMS Precursor Ion Selection

Caption: General workflow for synthesis, purification, and analytical confirmation.

Mass Spectrometry (MS): The Workhorse of Confirmation

Mass spectrometry is the cornerstone for verifying uAA incorporation due to its exceptional sensitivity and mass accuracy. It directly measures the molecular weight of the peptide, providing the most straightforward evidence of successful synthesis.

A. Intact Mass Analysis (LC-MS)

The initial step is to determine if the overall mass of the purified peptide matches the theoretical mass calculated for the sequence containing this compound.

Causality of Experimental Choice: A peptide containing this compound will have a distinct mass compared to one containing a natural amino acid at the same position. For instance, replacing Phenylalanine (Phe) with this compound results in a mass increase of +1.05 Da (C10H11NO2 vs. C8H10N2O2). This small but measurable difference is easily resolved by modern mass spectrometers.

Experimental Protocol: LC-MS for Intact Mass

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatography: Inject the sample onto a reversed-phase HPLC column (e.g., C18) coupled to the mass spectrometer. Elute with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid). This step desalinates and separates the target peptide from any remaining minor impurities.[5]

  • Ionization: Use Electrospray Ionization (ESI) to generate charged gas-phase ions of the peptide.

  • Mass Analysis: Analyze the ions in a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain a mass spectrum.

  • Data Deconvolution: The ESI process generates a series of multiply charged ions (e.g., [M+2H]2+, [M+3H]3+). Use deconvolution software to calculate the neutral molecular weight of the peptide.

  • Verification: Compare the experimental mass to the theoretical mass. A match within a low ppm error range provides strong evidence of incorporation.

B. Tandem Mass Spectrometry (MS/MS): Pinpointing the Location

While intact mass confirms if the uAA is present, it doesn't confirm where. Tandem MS is essential for verifying the precise location of the this compound residue within the peptide sequence.[6][7]

Causality of Experimental Choice: In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected and fragmented, typically via collision-induced dissociation (CID).[8] The fragmentation occurs predictably along the peptide backbone, generating a series of b- and y-ions. The masses of these fragment ions are diagnostic of the amino acid sequence. The mass of any fragment ion containing the uAA will be shifted, revealing its exact position.

G cluster_0 Peptide Fragmentation (CID) cluster_1 Fragment Ion Series P ...-NH-CHR(i)-CO-|-NH-CHR(i+1)-CO-|-NH-CHR(i+2)-CO-... b_ion b-ion (N-terminus) P->b_ion Cleavage Site 1 y_ion y-ion (C-terminus) P->y_ion Cleavage Site 2

Caption: Peptide fragmentation in CID yields N-terminal (b) and C-terminal (y) ions.

Experimental Protocol: LC-MS/MS for Sequencing

  • Instrument Setup: Perform an initial LC-MS run as described above.

  • Precursor Selection: Program the mass spectrometer to select the m/z of the target peptide ion for fragmentation.

  • Fragmentation: Subject the selected ions to CID in a collision cell.[8]

  • Fragment Analysis: Analyze the resulting fragment ions in a second mass analyzer to generate the MS/MS spectrum.

  • Data Analysis:

    • Manually or using sequencing software, assign the peaks in the MS/MS spectrum to the b- and y-ion series.

    • Identify the mass shift in the fragment series corresponding to the location of the this compound. For example, if the uAA is the 5th residue, the b5-ion and all subsequent b-ions (b6, b7...) will show the mass modification, as will the corresponding y-ions from the C-terminus.

Data Presentation: Expected Mass Shifts

TechniqueInformation ProvidedKey Observable
LC-MS Confirms overall mass of the peptide.Deconvoluted mass matches theoretical mass of the modified peptide.
LC-MS/MS Confirms sequence and site of incorporation.A gap in the b- or y-ion series corresponding to the mass of the uAA residue (148.06 Da).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

NMR spectroscopy provides atomic-level structural information, making it a powerful, albeit lower-throughput, method for confirming uAA incorporation.[9][10] It is particularly useful for observing the local environment of the incorporated residue.

Causality of Experimental Choice: The pyridyl ring of this compound contains protons with unique chemical shifts in a region of the 1H NMR spectrum (typically 7.0-8.5 ppm) that is often distinct from the aromatic protons of natural amino acids like Phe, Tyr, and Trp. Observing these specific signals, and their correlations to the peptide backbone in 2D NMR experiments (like TOCSY and NOESY), provides unambiguous proof of the uAA's identity and its covalent linkage within the peptide structure.[11][12]

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve a high-concentration sample (0.1-1 mM) of the purified peptide in a suitable deuterated solvent (e.g., D2O or H2O/D2O 90/10) with a known pH.

  • 1D 1H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Look for the characteristic signals of the pyridyl protons.

  • 2D NMR Acquisition:

    • TOCSY: Acquire a TOCSY spectrum to establish through-bond correlations. This will show the coupling between the alpha- and beta-protons of the uAA and connect them to the pyridyl ring protons.

    • NOESY: Acquire a NOESY spectrum to establish through-space correlations. This can confirm the uAA's location relative to neighboring residues in the folded peptide.

  • Data Analysis: Assign the resonances corresponding to the this compound spin system. The presence of the complete, assigned spin system confirms incorporation.

High-Performance Liquid Chromatography (HPLC): The Purity Checkpoint

While primarily a purification tool, analytical RP-HPLC is also a valuable comparative technique.[13][14]

Causality of Experimental Choice: The hydrophobicity of a peptide dictates its retention time on an RP-HPLC column.[5] The pyridyl group of this compound has a different polarity and hydrophobicity compared to natural amino acids. Therefore, a peptide containing this uAA will have a different retention time than its all-natural counterpart or a peptide where incorporation failed (e.g., resulting in a truncated sequence).

Experimental Protocol: Analytical RP-HPLC

  • Standard Preparation: Synthesize and purify a control peptide, if possible (e.g., the same sequence with Ala or Phe at the target position).

  • Method Development: Use a standard C18 analytical column with a mobile phase of water and acetonitrile, both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA).[5]

  • Analysis: Inject the purified uAA-containing peptide and the control peptide(s).

  • Comparison: Compare the retention times. A clear shift in retention time for the uAA-peptide relative to controls supports successful modification. This method is particularly powerful for monitoring the efficiency of the incorporation reaction in crude mixtures.

Edman Degradation: Classic N-Terminal Sequencing

Edman degradation offers a chemical method for sequentially identifying amino acids from the N-terminus of a peptide.[15][16]

Causality of Experimental Choice: In each cycle of the Edman degradation, the N-terminal amino acid is cleaved and converted into a phenylthiohydantoin (PTH) derivative.[17][18] This PTH-amino acid is then identified by HPLC by comparing its retention time to known standards. If this compound is at position 'n', a unique, non-standard PTH peak will appear in the nth cycle of the analysis.

Limitations: This technique is only effective if the uAA is located near the N-terminus (typically within the first 30-50 residues).[15] It is also less sensitive and much lower throughput than mass spectrometry. Furthermore, it requires a free N-terminus; N-terminally modified peptides cannot be analyzed.[17]

Comparative Summary of Analytical Techniques

TechniquePrimary InformationSensitivityThroughputKey AdvantageKey Limitation
LC-MS Overall MassHigh (pmol-fmol)HighFast and accurate mass confirmation.Does not confirm location.
LC-MS/MS Sequence & LocationHigh (pmol-fmol)HighUnambiguously pinpoints the site of incorporation.[8][19]Can be complex to interpret for large peptides.
NMR 3D Structure & Covalent LinkageLow (nmol-µmol)LowProvides definitive structural proof of the uAA side chain.[20]Requires large amounts of pure sample; complex spectra.
RP-HPLC Purity & Relative HydrophobicityMedium (nmol)HighExcellent for purity assessment and comparison to standards.Indirect evidence; requires a proper control peptide.
Edman Degradation N-Terminal SequenceMedium (pmol)LowOrthogonal chemical sequencing method.[21]Limited to N-terminal region; cannot analyze modified N-termini.[15]

Conclusion

Confirming the incorporation of this compound is a critical step that demands a rigorous, multi-pronged analytical strategy. The combination of high-resolution LC-MS for initial mass verification and LC-MS/MS for pinpointing the exact location provides the most efficient and definitive evidence for routine analysis. For in-depth structural validation or troubleshooting, NMR spectroscopy offers unparalleled detail. RP-HPLC serves as an essential tool for purification and quality control throughout the process, while Edman degradation remains a viable, albeit niche, orthogonal method for N-terminal confirmation. By understanding the strengths and limitations of each technique, researchers can design a self-validating workflow that ensures the integrity of their results and accelerates the development of novel peptide-based therapeutics and probes.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and compliant management of all laboratory materials. 3-(4-Pyridyl)-D-alanine, a non-proteinogenic amino acid utilized in peptide synthesis and pharmaceutical research, requires meticulous handling from procurement to disposal.[1] This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety standards to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent hazards of a chemical is the foundation of its safe management. This compound is classified with several hazard statements that dictate our handling and disposal procedures.[2][3] The primary risks are associated with direct contact and inhalation, making containment and proper personal protective equipment paramount.

According to its Safety Data Sheet (SDS), the compound is harmful if swallowed, causes significant skin and eye irritation, and may lead to respiratory irritation.[2][3][4][5][6] The pyridine moiety, in particular, informs its classification as a hazardous substance, aligning its waste stream with regulations governing pyridine-containing compounds.[7][8]

Table 1: Hazard Profile of this compound

Hazard Class GHS Hazard Statement Causality and Implication for Disposal
Acute Toxicity (Oral) H302: Harmful if swallowed[2][3] Prevents drain disposal, as this could introduce a harmful substance into waterways. Requires secure containment to prevent accidental ingestion.
Skin Irritation H315: Causes skin irritation[2][3] Necessitates the use of compatible gloves and a lab coat to prevent direct skin contact during handling and disposal.
Eye Irritation H319: Causes serious eye irritation[2][3] Mandates the use of safety goggles or a face shield to protect against dust particles or splashes.

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[2][5] | Requires handling in a well-ventilated area or a chemical fume hood to minimize inhalation of the powdered substance. |

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring personal safety is the critical first step. The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE.[9][10]

Table 2: Required PPE for Handling this compound Waste

Protection Type Specification Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2] Protects against airborne powder and accidental splashes, preventing serious eye irritation.
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Prevents skin irritation from direct contact. Contaminated gloves must be disposed of as hazardous waste.[11]
Body Protection A fully buttoned laboratory coat.[2] Protects skin and personal clothing from contamination.

| Respiratory Protection | Use a N95 (US) respirator or equivalent if handling large quantities or if ventilation is inadequate.[1][2] | Minimizes the risk of inhaling the powder, which can cause respiratory tract irritation. |

All handling of open containers of this compound waste should be performed within a certified laboratory chemical fume hood to ensure adequate ventilation.[12]

Core Disposal Protocol: A Step-by-Step Guide

The guiding principle for disposing of this compound is that it must be managed as hazardous chemical waste.[13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [14] The following protocol ensures compliance with EPA and local regulations.

Step 1: Waste Segregation Isolate waste this compound from all other waste streams.[11][15] This includes separating it from non-hazardous trash, sharps, and other chemical waste types (e.g., solvents, acids) to prevent dangerous reactions.[11][16]

Step 2: Containerization

  • Primary Container: Collect waste this compound, including any contaminated items like weigh boats or wipes, in a dedicated, sealable container.[11][17]

  • Material Compatibility: The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) or glass container is recommended.[15]

  • Secure Closure: Ensure the container has a tightly sealing lid to prevent spills or the release of dust.[2][17] Keep the container closed at all times unless actively adding waste.[14]

Step 3: Labeling Proper labeling is a strict regulatory requirement.[11][16] As soon as the first particle of waste is added, affix a hazardous waste tag to the container. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Toxic," "Irritant")

  • The date accumulation started

  • The name of the principal investigator and laboratory location

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container in a designated SAA within your laboratory.[14] This area must be at or near the point of generation and under the control of the lab personnel. The SAA should be clearly marked and provide secondary containment (such as a spill tray) to contain any potential leaks.[15]

Step 5: Arranging for Final Disposal

  • Contact EHS: Do not attempt to treat or dispose of the chemical yourself. The final disposal must be handled by professionals.

  • Licensed Disposal Company: Your institution's Environmental Health & Safety (EHS) office will coordinate with a licensed hazardous waste disposal company for pickup.[3] These companies use approved methods such as high-temperature incineration to safely destroy the chemical waste, ensuring it does not harm the environment.[11]

Disposal Decision Workflow

The following diagram outlines the critical decision points and procedural flow for the safe disposal of this compound.

G Workflow for this compound Disposal start Waste Generated: This compound or Contaminated Material ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Isolate from other chemicals and general trash. ppe->segregate containerize Step 3: Containerize Use a compatible, sealable container. Keep closed. segregate->containerize label Step 4: Label Container Affix Hazardous Waste Tag with all required information. containerize->label store Step 5: Store in SAA Place in designated Satellite Accumulation Area. label->store contact_ehs Step 6: Arrange Pickup Contact institution's EHS for disposal by licensed contractor. store->contact_ehs end Safe & Compliant Disposal contact_ehs->end

Caption: Decision workflow for proper disposal.

Spill and Decontamination Procedures

In the event of an accidental spill, prompt and correct action is crucial to mitigate exposure and contamination.

  • Small Spills (manageable by lab personnel):

    • Ensure you are wearing the appropriate PPE as detailed in Table 2.

    • Alert others in the immediate area.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not dry sweep, as this can create airborne dust.[18]

    • Carefully collect the absorbent material using non-sparking tools and place it into your hazardous waste container for this compound.[18]

    • Decontaminate the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[18]

    • Prevent entry into the affected area until it has been cleared by trained professionals.

By adhering to this structured, safety-first protocol, you ensure that your critical research is complemented by an unwavering commitment to safety and environmental stewardship.

References

Comprehensive Safety and Handling Guide: Personal Protective Equipment for 3-(4-Pyridyl)-D-alanine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is my experience that the foundation of innovative research is built upon an unwavering commitment to safety. Handling novel or specialized reagents like 3-(4-Pyridyl)-D-alanine, a key building block in pharmaceutical development, requires more than just following steps; it demands a deep understanding of the why behind each safety protocol. This guide provides essential, field-tested procedures for the safe handling of this compound, ensuring both the integrity of your research and the protection of your most valuable asset: your research team.

The protocols outlined herein are designed to be a self-validating system. By understanding the hazards and the rationale for each piece of protective equipment, you empower yourself to create a resilient safety culture in your laboratory.

Hazard Identification and Risk Assessment: The 'Why' Behind the 'What'

This compound is a heterocyclic amino acid derivative. While specific toxicological data for this exact compound is limited, the Safety Data Sheet (SDS) for its analogue, 3-(4-Pyridyl)-DL-alanine, and the known hazards of its parent structure, pyridine, provide a strong basis for a conservative and robust safety strategy.[1] The compound is a solid powder, which presents a primary risk of inhalation and inadvertent contact with skin or eyes.[2]

The Globally Harmonized System (GHS) classification for the analogous compound underscores the need for meticulous handling.[3]

Hazard ClassHazard StatementGHS CodePrecautionary Statement Codes
Acute Toxicity (Oral)Harmful if swallowedH302P264, P270, P301+P317, P330, P501
Skin IrritationCauses skin irritationH315P264, P280, P302+P352, P321, P332+P317, P362+P364
Eye IrritationCauses serious eye irritationH319P280, P305+P351+P338, P337+P313
STOT - Single ExposureMay cause respiratory irritationH335P261, P271, P304+P340, P319, P403+P233, P405

This data is based on the closely related 3-(4-Pyridyl)-DL-alanine and should be used as a conservative guide for handling the D-alanine isomer.[3][4]

The core principle guiding our approach is ALARA (As Low As Reasonably Achievable). Every control measure, from engineering solutions to personal protective equipment, is implemented to minimize your potential exposure.

Core Protective Measures: A Multi-Layered Defense

Effective safety is not about a single piece of equipment but an integrated system of controls. PPE is the final barrier between you and the chemical, and its effectiveness depends entirely on the preceding layers of safety.

Primary Engineering Controls: Your First and Best Defense

Before any PPE is selected, engineering controls must be in place. All handling of this compound powder must be conducted in a certified chemical fume hood.[1][5] The fume hood provides critical ventilation to capture dust particles at the source, preventing inhalation and minimizing contamination of the general laboratory space.

Respiratory Protection

Given that this compound is a fine powder that can cause respiratory irritation, respiratory protection is mandatory when handling the solid, especially during weighing or transfer operations.[3]

  • Standard Operations (Weighing, Transfer): A NIOSH-approved N95 respirator is the minimum requirement.[2] It is designed to filter at least 95% of airborne particles and is effective for preventing the inhalation of chemical dusts.

  • High-Exposure or Spill Scenarios: In the event of a significant spill or if engineering controls fail, a full-face respirator with appropriate cartridges should be used.[3]

Eye and Face Protection

The compound is classified as a serious eye irritant.[3] Therefore, protection must be robust.

  • Mandatory at all times: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[3][6] Standard safety glasses do not provide an adequate seal against airborne powder.

  • Recommended for transfers: When transferring larger quantities of the powder or during any activity with a higher risk of splashing, supplement your goggles with a full-face shield.

Skin and Body Protection

Direct contact causes skin irritation.[3] A comprehensive barrier is essential.

  • Gloves: Wear chemical-resistant nitrile gloves.[1] Always double-glove if the procedure involves significant handling. Before use, inspect gloves for any signs of degradation. The proper technique for removing gloves is critical to prevent contaminating your hands.

  • Laboratory Coat: A certified professional lab coat is required. Ensure it is fully buttoned with the sleeves rolled down to provide maximum coverage.

Operational Plans: From Preparation to Disposal

A clear, repeatable workflow is essential for safety. The following protocols and diagrams outline the critical steps for handling this compound.

PPE Donning and Doffing Workflow

Cross-contamination often occurs when removing PPE. This sequence is designed to minimize that risk.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (N95) d1->d2 d3 3. Goggles/Face Shield d2->d3 d4 4. Gloves (over cuff) d3->d4 f1 1. Gloves f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Respirator f3->f4

Caption: PPE Donning and Doffing Sequence.

Step-by-Step Handling Protocol

This protocol provides a direct, procedural guide for weighing and preparing a solution of this compound.

  • Preparation:

    • Verify the chemical fume hood is functioning correctly.

    • Don all required PPE in the correct sequence as shown in the diagram above.

    • Cover the work surface within the fume hood with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound, ensuring the opening is pointed away from you.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat. Avoid generating dust.

    • Once the desired mass is obtained, securely close the primary container.

  • Solubilization:

    • Carefully add the weighed powder to your target vessel containing the solvent.

    • Use a small amount of the solvent to rinse the weigh boat and spatula to ensure a complete quantitative transfer.

  • Post-Handling:

    • Wipe down the spatula and any affected surfaces inside the fume hood with a damp cloth.

    • Treat all disposable items (weigh boat, bench paper, wipes) as hazardous waste.

Handling_Workflow prep 1. Preparation (Fume Hood Setup, PPE) weigh 2. Weighing (Minimize Dust) prep->weigh transfer 3. Transfer & Solubilization weigh->transfer use 4. Experimental Use transfer->use decon 5. Decontamination (Surfaces & Equipment) use->decon waste 6. Waste Segregation (Solid & Liquid Waste) decon->waste doff 7. Doff PPE waste->doff

Caption: General Chemical Handling Workflow.

Spill Management

In the event of a small spill inside the fume hood:

  • Do not panic. Your PPE is your primary protection.

  • Use an absorbent material like vermiculite or sand to gently cover the spill.[1] Do not use combustible materials like paper towels.

  • Carefully sweep the material into a designated hazardous waste container.

  • Wipe the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report the spill to your facility's safety officer.

Decontamination and Disposal Plan

Proper disposal is a legal and ethical requirement to protect the environment and public health.[1]

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, weigh boats, and contaminated labware, must be disposed of in a clearly labeled, sealed hazardous waste container.

  • Disposal Protocol: Never dispose of this chemical or its waste down the drain.[1] Waste containing pyridine or its derivatives is considered hazardous waste.[7] Your institution's Environmental Health and Safety (EHS) office will have specific guidelines for the collection and disposal of this waste stream. Always follow their procedures and local regulations.[3][4]

By integrating these safety measures into every aspect of your workflow, you build a culture of safety that goes beyond simple compliance, fostering an environment where groundbreaking research can thrive.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Pyridyl)-D-alanine
Reactant of Route 2
3-(4-Pyridyl)-D-alanine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.